molecular formula C4H12N2 B052399 1,2-Diamino-2-methylpropane CAS No. 811-93-8

1,2-Diamino-2-methylpropane

Cat. No.: B052399
CAS No.: 811-93-8
M. Wt: 88.15 g/mol
InChI Key: OPCJOXGBLDJWRM-UHFFFAOYSA-N
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Description

1,2-Diamino-2-methylpropane is a valuable, sterically hindered aliphatic diamine characterized by its two primary amino groups attached to a branched carbon backbone. This unique structure, featuring a geminal dimethyl group, confers significant steric and electronic properties, making it a privileged ligand in coordination chemistry and catalysis. It readily forms stable chelate complexes with a wide range of transition metals (e.g., Cu, Ni, Co, Pd), which are extensively utilized in the development of homogeneous catalysts for organic transformations, including oxidation reactions and C-C coupling. Furthermore, its role as a key precursor in the synthesis of heterocyclic compounds, such as imidazolines and pyrimidines, is well-established. In materials science, this compound serves as a crucial building block for constructing metal-organic frameworks (MOFs) and other functional polymeric materials, where its structural rigidity can influence porosity and stability. Researchers also employ this compound in the preparation of Schiff base ligands and as a modifier for surfaces and nanoparticles. As a high-purity chemical, it is supplied with stringent quality control to ensure reproducible results in synthetic and catalytic applications. Handle with care in a well-ventilated environment, using appropriate personal protective equipment, as it is a corrosive and moisture-sensitive substance.

Properties

IUPAC Name

2-methylpropane-1,2-diamine
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InChI

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OPCJOXGBLDJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H12N2
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DSSTOX Substance ID

DTXSID10230896
Record name 1,2-Propanediamine, 2-methyl-
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Molecular Weight

88.15 g/mol
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CAS No.

811-93-8
Record name 1,2-Diamino-2-methylpropane
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Record name 1,2-Propanediamine, 2-methyl-
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Record name 1,2-Propanediamine, 2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-2-methylpropane from 2-methyl-1,2-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details potential synthetic pathways for the conversion of 2-methyl-1,2-propanediol to the versatile diamine, 1,2-diamino-2-methylpropane. Due to the limited direct conversion methodologies in published literature, this document focuses on multi-step synthetic routes involving key intermediates. The protocols provided are based on established chemical transformations and may require optimization for this specific substrate.

Executive Summary

The synthesis of this compound, a valuable building block in pharmaceutical and polymer sciences, from 2-methyl-1,2-propanediol is not a straightforward, single-step conversion. This guide outlines three plausible multi-step synthetic routes, each proceeding through a distinct intermediate: a dichloride, a ditosylate, or an epoxide. Each pathway presents its own set of advantages and challenges in terms of reaction conditions, yields, and safety considerations. The successful synthesis of the target diamine hinges on the effective transformation of the diol's hydroxyl groups into more reactive leaving groups, followed by nucleophilic substitution with an amine source, typically ammonia (B1221849).

Introduction

This compound is a vicinal diamine with applications as a chelating agent, a monomer in polymer synthesis, and an intermediate in the preparation of biologically active compounds.[1][2] Its precursor, 2-methyl-1,2-propanediol, is a readily available diol. The conversion of this diol to the corresponding diamine requires the strategic replacement of two hydroxyl groups with amino functionalities. This guide explores three such strategies, providing theoretical frameworks and adapted experimental protocols for researchers.

Proposed Synthetic Pathways

The conversion of 2-methyl-1,2-propanediol to this compound can be envisioned through three primary multi-step pathways. Each route begins with the activation of the hydroxyl groups of the starting diol.

Synthesis_Pathways Diol 2-methyl-1,2-propanediol Dichloride 1,2-Dichloro-2-methylpropane (B1581248) Diol->Dichloride Chlorination (Route 1) Ditosylate 2-methyl-1,2-propanediol ditosylate Diol->Ditosylate Tosylation (Route 2) Epoxide 2,2-Dimethyl-oxirane Diol->Epoxide Epoxidation (Route 3, partial) Diamine This compound Dichloride->Diamine Amination Ditosylate->Diamine Amination Epoxide->Diamine Ring Opening & Amination

Figure 1: Proposed synthetic routes from 2-methyl-1,2-propanediol to this compound.

Route 1: Dichlorination Followed by Amination

This route involves the conversion of the diol to the corresponding dichloride, followed by nucleophilic substitution with ammonia.

Step 1: Synthesis of 1,2-Dichloro-2-methylpropane

The hydroxyl groups of the diol can be replaced by chlorine atoms using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

Experimental Protocol (Adapted):

  • Materials: 2-methyl-1,2-propanediol, thionyl chloride (SOCl₂), pyridine (B92270) (optional), dichloromethane (B109758) (DCM), sodium bicarbonate solution, anhydrous magnesium sulfate (B86663), rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,2-propanediol (1.0 eq.) in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred solution. Pyridine (2.2 eq.) can be added as a scavenger for the HCl gas produced.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the mixture and carefully pour it over crushed ice.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 1,2-dichloro-2-methylpropane.

Parameter Value Reference
Boiling Point of Product106.5 °C[3]
Density of Product1.093 g/cm³ at 20 °C[3]
Spectroscopic Data
¹H NMR (CDCl₃)Peaks corresponding to the structure[4][5][6]
IR SpectrumCharacteristic C-Cl stretching frequencies[7][8]
Mass SpectrumMolecular ion peak and fragmentation pattern[8]
Step 2: Synthesis of this compound from 1,2-Dichloro-2-methylpropane

The dichloride intermediate can be converted to the diamine by reaction with ammonia in a sealed vessel at elevated temperature and pressure.

Experimental Protocol (Adapted):

  • Materials: 1,2-Dichloro-2-methylpropane, aqueous ammonia (concentrated), ethanol (B145695), a high-pressure autoclave.

  • Procedure:

    • Place 1,2-dichloro-2-methylpropane (1.0 eq.), concentrated aqueous ammonia (a large excess, e.g., 10-20 eq.), and ethanol (as a co-solvent) into a high-pressure autoclave.

    • Seal the autoclave and heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase due to the vapor pressure of ammonia and the solvent.

    • After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess water under reduced pressure.

    • Make the remaining aqueous solution strongly basic with NaOH to liberate the free diamine.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate or potassium hydroxide (B78521) pellets, filter, and remove the solvent under reduced pressure.

    • Purify the crude diamine by distillation under reduced pressure.

Parameter Value Reference
YieldModerateGeneral knowledge of amination of alkyl halides.

Route 2: Ditosylation Followed by Amination

This pathway involves converting the hydroxyl groups into better leaving groups, tosylates, which are then displaced by ammonia.

Step 1: Synthesis of 2-methyl-1,2-propanediol ditosylate

The diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Experimental Protocol (Adapted):

  • Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-methyl-1,2-propanediol (1.0 eq.) in an excess of pyridine or a mixture of dichloromethane and a base like triethylamine (B128534) at 0 °C.[9]

    • Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature at 0 °C.[9]

    • Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.[9]

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

    • The product can be purified by recrystallization or column chromatography.

Parameter Value Reference
YieldGood to high[10]
Step 2: Synthesis of this compound from 2-methyl-1,2-propanediol ditosylate

The ditosylate is then reacted with ammonia to displace the tosylate groups.

Experimental Protocol (Adapted):

  • Materials: 2-methyl-1,2-propanediol ditosylate, concentrated aqueous ammonia or a solution of ammonia in methanol (B129727), a sealed tube or autoclave.

  • Procedure:

    • Dissolve the ditosylate (1.0 eq.) in a solution of ammonia in methanol or concentrated aqueous ammonia in a sealed tube or a small autoclave.

    • Heat the mixture to 80-120 °C for 24-48 hours.

    • After cooling, carefully open the vessel and remove the solvent and excess ammonia under reduced pressure.

    • Treat the residue with aqueous NaOH to liberate the free diamine.

    • Extract the product with an organic solvent, dry the organic phase, and purify by distillation as described in Route 1, Step 2.

Parameter Value Reference
YieldModerateGeneral knowledge of amination of tosylates.

Route 3: Epoxidation and Subsequent Ring-Opening Amination

This route involves the formation of an epoxide from the diol, followed by a ring-opening reaction with ammonia. This would likely proceed through the formation of a mono-tosylate of the primary alcohol, followed by intramolecular cyclization to the epoxide.

Step 1: Synthesis of 2,2-Dimethyl-oxirane

This step would likely involve selective tosylation of the primary hydroxyl group of 2-methyl-1,2-propanediol, followed by base-induced intramolecular cyclization.

Experimental Protocol (Proposed):

  • Materials: 2-methyl-1,2-propanediol, p-toluenesulfonyl chloride, pyridine, sodium hydroxide, diethyl ether.

  • Procedure:

    • selectively tosylate the primary alcohol of 2-methyl-1,2-propanediol by reacting it with one equivalent of p-toluenesulfonyl chloride in pyridine at low temperature.

    • After isolation of the mono-tosylate, treat it with a strong base such as sodium hydroxide in a suitable solvent to induce intramolecular Williamson ether synthesis, forming the epoxide.

    • The volatile epoxide could be purified by distillation.

Parameter Value Reference
Boiling Point of Epoxide~50-52 °C
Step 2: Synthesis of this compound

The epoxide ring is opened with ammonia. This reaction typically attacks the less sterically hindered carbon, which in the case of 2,2-dimethyl-oxirane would be the primary carbon, to form 1-amino-2-methyl-2-propanol. A subsequent step would be required to convert the tertiary alcohol to an amine, which is a challenging transformation. A more direct, though less common, approach would be a high-pressure, high-temperature reaction with ammonia that might lead to the diamine, though the formation of the amino alcohol is more probable.

Experimental Protocol for Amino Alcohol (Adapted):

  • Materials: 2,2-Dimethyl-oxirane, concentrated aqueous ammonia, ethanol.

  • Procedure:

    • Cool a solution of 2,2-dimethyl-oxirane (1.0 eq.) in ethanol in a sealed vessel.

    • Add a large excess of cold, concentrated aqueous ammonia.

    • Seal the vessel and allow it to stand at room temperature for several days or heat gently (e.g., 40-50 °C) for 24 hours.

    • After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

    • Purify the resulting 1-amino-2-methyl-2-propanol by distillation.

Parameter Value Reference
YieldGood[11]

Note: The conversion of the resulting 1-amino-2-methyl-2-propanol to the target this compound would require further synthetic steps, such as conversion of the tertiary alcohol to a leaving group followed by amination, which is often difficult and prone to elimination reactions. A direct catalytic amination of the amino alcohol is a more modern approach but requires specific catalysts and conditions.

Experimental Workflows

Dichlorination_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Amination Dissolve Diol Dissolve Diol Add SOCl2 Add SOCl2 Dissolve Diol->Add SOCl2 Reflux Reflux Add SOCl2->Reflux Work-up Work-up Reflux->Work-up Purification (Distillation) Purification (Distillation) Work-up->Purification (Distillation) Work-up->Purification (Distillation) 1,2-Dichloro-2-methylpropane 1,2-Dichloro-2-methylpropane Purification (Distillation)->1,2-Dichloro-2-methylpropane This compound This compound Purification (Distillation)->this compound Combine Dichloride & Ammonia Combine Dichloride & Ammonia Heat in Autoclave Heat in Autoclave Combine Dichloride & Ammonia->Heat in Autoclave Heat in Autoclave->Work-up

Figure 2: Workflow for the synthesis of this compound via the dichloride intermediate.

Tosylation_Workflow cluster_0 Step 1: Ditosylation cluster_1 Step 2: Amination Dissolve Diol Dissolve Diol Add TsCl Add TsCl Dissolve Diol->Add TsCl Stir Stir Add TsCl->Stir Work-up Work-up Stir->Work-up Purification Purification Work-up->Purification Purification (Distillation) Purification (Distillation) Work-up->Purification (Distillation) Ditosylate Intermediate Ditosylate Intermediate Purification->Ditosylate Intermediate Combine Ditosylate & Ammonia Combine Ditosylate & Ammonia Heat in Sealed Tube Heat in Sealed Tube Combine Ditosylate & Ammonia->Heat in Sealed Tube Heat in Sealed Tube->Work-up This compound This compound Purification (Distillation)->this compound

Figure 3: Workflow for the synthesis of this compound via the ditosylate intermediate.

Conclusion

The synthesis of this compound from 2-methyl-1,2-propanediol is a multi-step process that requires the activation of the diol's hydroxyl groups. The most viable pathways proceed through either a dichloride or a ditosylate intermediate, followed by amination with ammonia under pressure. The epoxide route is less direct for obtaining the diamine, as it preferentially yields an amino alcohol. The choice of route will depend on the available reagents, equipment, and the desired scale of the synthesis. All proposed routes require careful optimization and safety precautions, particularly when working with corrosive reagents and high-pressure reactions. Further research into direct catalytic amination of diols may provide a more efficient and atom-economical approach in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Diamino-2-methylpropane, a vicinal diamine with applications in pharmaceuticals, polymers, and chemical synthesis.[1][2] This document details experimental protocols, presents quantitative data in structured tables, and visualizes key workflows.

Compound Identification and Properties

This compound, also known as 2-methyl-1,2-propanediamine, is a colorless to light yellow liquid with a characteristic amine-like odor.[2] Its structure features two primary amine groups on adjacent carbons in a branched propane (B168953) backbone, making it a valuable building block for complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 811-93-8[2]
Molecular Formula C4H12N2[2]
Molecular Weight 88.15 g/mol
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 52 °C @ 16 mmHg[4]
Density 0.85 g/cm³[4]
Refractive Index (n20/D) 1.441 (lit.)[1]
Flash Point 23 °C[4]
pKa1 6.178 (+2) at 25°C[2][4]
pKa2 9.420 (+1) at 25°C[2][4]
Solubility Soluble in water. Slightly soluble in Chloroform, Ethyl Acetate.[2][4]

Synthesis of this compound

The primary industrial synthesis method for this compound is the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).[5] Reductive amination routes are also employed.[2]

Catalytic Amination of 2-amino-2-methyl-1-propanol

This process involves the reaction of 2-amino-2-methyl-1-propanol with liquid ammonia (B1221849) in the presence of a catalyst and hydrogen gas at elevated temperature and pressure.[5]

Experimental Protocol:

A detailed experimental protocol is described in patent CN103626664B.[5] The general steps are as follows:

  • Charging the Reactor: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a catalyst. The catalyst, such as Raney Ni or a supported Ni or Co catalyst, is typically used in an amount of 2% to 10% of the mass of the 2-amino-2-methyl-1-propanol.[5]

  • Inerting the System: The air in the autoclave is replaced with hydrogen, and then the reactor is evacuated.[5]

  • Reaction: Liquid ammonia and hydrogen are introduced into the autoclave. The molar ratio of liquid ammonia to 2-amino-2-methyl-1-propanol is typically between 1.5 and 6.[5] The reactor is pressurized with hydrogen to an initial pressure of 2.0 to 3.0 MPa.[5] The reaction mixture is then heated to a temperature between 160 °C and 220 °C and maintained for 6 to 15 hours.[5]

  • Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature. The catalyst is removed by filtration. The resulting reaction solution is then purified by rectification to obtain this compound.[5]

Table 2: Example of Reaction Parameters and Yield for Catalytic Amination

ParameterValueReference
Starting Material 95g of 2-amino-2-methyl-1-propanol[5]
Catalyst 2.9g of Raney Ni[5]
Liquid Ammonia 45g[5]
Initial Hydrogen Pressure 3 MPa[5]
Reaction Temperature 205 °C[5]
Reaction Time 12 hours[5]
Conversion Efficiency 57.5%[5]
Selectivity 80.8%[5]

Workflow for Catalytic Amination Synthesis:

G cluster_synthesis Synthesis of this compound start Start: Charge Autoclave (2-amino-2-methyl-1-propanol, Catalyst) inert Inert System (Replace air with H2, evacuate) start->inert react Reaction (Add liquid NH3 and H2, heat, pressurize) inert->react cool Cool to Room Temperature react->cool filter Filter to Remove Catalyst cool->filter purify Purify by Rectification filter->purify end_product Final Product: This compound purify->end_product

Caption: Workflow for the synthesis of this compound via catalytic amination.

Characterization of this compound

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A patent (CN103626664B) describes the ¹H NMR spectrum, indicating signals for the two methyl groups, the two sets of non-equivalent protons of the methylene (B1212753) group, and the protons of the two amino groups.[5] Detailed chemical shifts and coupling constants can be found in spectral databases.[6]

  • ¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the different carbon atoms in the molecule. Spectral data is available in chemical databases for further analysis.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands for N-H stretching of the primary amine groups and C-H stretching of the alkyl groups.[5] The NIST WebBook provides a reference IR spectrum for this compound.[8]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
3353, 3286N-H stretching (primary amine)[5]
2963, 2931, 2870C-H stretching (alkyl)[5]
1597N-H bending (scissoring)[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of amino and alkyl groups. Detailed mass spectral data can be found in specialized databases.[9]

Workflow for Characterization:

G cluster_characterization Characterization of this compound product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation and Purity Assessment nmr->structure ir->structure ms->structure

Caption: General workflow for the characterization of this compound.

Purification

For high-purity applications, this compound can be further purified. A common laboratory-scale method involves drying the diamine over sodium for two days, followed by distillation from sodium under reduced pressure.[1][4]

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds.[2] Its two primary amine groups allow for the construction of complex molecular architectures with potential biological activity.[2] For instance, it is a reactant used in the preparation of neocryptolepine (B1663133) analogs which have shown antimalarial activity.[1][4]

Safety and Handling

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3] It is also air-sensitive.[3] Therefore, it should be stored under an inert atmosphere in a cool, dark, and well-ventilated place.[3][4] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2] It is incompatible with oxidizing agents and acids.[3]

References

In-Depth Technical Guide to the Purification of 1,2-Diamino-2-methylpropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 1,2-Diamino-2-methylpropane, a critical building block in pharmaceutical and polymer sciences, with a specific focus on distillation techniques. This document outlines the physical properties of the compound, potential impurities arising from its synthesis, and a detailed protocol for its purification by vacuum fractional distillation.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key data is summarized in the table below.

PropertyValueReference
CAS Number 811-93-8[1]
Molecular Formula C₄H₁₂N₂[2]
Molecular Weight 88.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 52 °C at 16 mmHg[2]
Melting Point 120-121 °C[2]
Density 0.85 g/cm³[2]

Potential Impurities in Synthesis

The most common industrial synthesis of this compound involves the reductive amination of 2-amino-2-methyl-1-propanol.[3] This process, while efficient, can lead to the formation of several byproducts that must be removed to achieve high purity. The primary impurities of concern are:

  • Unreacted Starting Material: 2-amino-2-methyl-1-propanol.

  • Side-Reaction Products: While specific byproducts for this exact reaction are not extensively detailed in readily available literature, analogous reductive amination reactions can produce secondary and tertiary amines, as well as products from self-condensation of intermediates.[4] Given the selectivity of the reaction over a Raney Nickel catalyst is reported to be around 88.3%, the presence of other structurally similar amines is highly probable.[5]

The separation of these impurities is critical, as their presence can interfere with subsequent reactions and compromise the quality of the final product.

Experimental Protocol: Purification by Vacuum Fractional Distillation

Due to its relatively high boiling point at atmospheric pressure and potential for thermal degradation, vacuum fractional distillation is the recommended method for purifying this compound. The following protocol is a best-practice guide based on established principles of distillation and the known properties of the compound.

1. Pre-Distillation Drying:

Prior to distillation, it is crucial to remove any water from the crude this compound. A common and effective method involves drying over metallic sodium.[6]

  • Procedure: Add small, freshly cut pieces of sodium metal to the crude diamine in a round-bottom flask. The amount of sodium will depend on the estimated water content. Allow the mixture to stand for at least 48 hours under an inert atmosphere (e.g., nitrogen or argon). The disappearance of the metallic luster on the sodium indicates it has reacted with water.

2. Distillation Apparatus Setup:

Assemble a vacuum fractional distillation apparatus as depicted in the workflow diagram below.

  • Key Components:

    • A round-bottom flask of appropriate size.

    • A Vigreux or packed distillation column (e.g., with Raschig rings or metal sponge packing) to provide a sufficient number of theoretical plates for efficient separation.

    • A distillation head with a thermometer.

    • A condenser.

    • A receiving flask (a "cow" type receiver is recommended to allow for the collection of different fractions without breaking the vacuum).

    • A vacuum source (vacuum pump or water aspirator) and a manometer to monitor the pressure.

    • A cold trap to protect the vacuum pump.

3. Distillation Procedure:

  • Charging the Flask: Carefully decant the dried this compound from the sodium into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • System Evacuation: Ensure all joints are well-sealed with vacuum grease. Slowly and carefully evacuate the system to the desired pressure, ideally around 16 mmHg.[2]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction. This will likely contain any residual volatile impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the boiling point of this compound at the established pressure (approximately 52 °C at 16 mmHg), switch to a clean receiving flask to collect the purified product.[2]

    • Residue: Stop the distillation before the flask runs dry to prevent the concentration and potential decomposition of higher-boiling impurities.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air into the system.

Visualization of the Purification Process

Experimental Workflow for Distillation

G Workflow for the Purification of this compound cluster_prep Pre-Distillation cluster_dist Vacuum Fractional Distillation cluster_post Post-Distillation crude Crude this compound drying Dry over Sodium Metal for 48h crude->drying charge Charge Distillation Flask drying->charge evacuate Evacuate System (to ~16 mmHg) charge->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect Forerun (Impurities) heat->collect_forerun collect_main Collect Main Fraction (at ~52°C) collect_forerun->collect_main stop Stop Distillation collect_main->stop cool Cool Apparatus stop->cool vent Vent to Atmosphere cool->vent product Pure this compound vent->product

Caption: A step-by-step workflow for the purification of this compound.

Principle of Separation by Distillation

G Separation Principle Based on Boiling Points cluster_input Crude Mixture cluster_process Vacuum Fractional Distillation cluster_output Separated Fractions imp_low Low-Boiling Impurities distillation Heating under Reduced Pressure imp_low->distillation product This compound (BP: ~52°C @ 16 mmHg) product->distillation imp_high High-Boiling Impurities (e.g., unreacted starting material) imp_high->distillation fraction1 Forerun (Low-Boiling Impurities) distillation->fraction1 Lowest Temperature fraction2 Pure Product distillation->fraction2 Intermediate Temperature residue Residue (High-Boiling Impurities) distillation->residue Highest Temperature

Caption: The principle of separating components based on their different boiling points under vacuum.

Expected Purity and Yield

While the exact yield will depend on the purity of the starting material and the efficiency of the distillation, a properly executed vacuum fractional distillation should yield this compound with a purity exceeding 99%. The summary of expected outcomes is presented below.

ParameterExpected Outcome
Purity of Main Fraction > 99%
Recovery Yield Dependent on initial purity, typically 70-90%
Forerun Composition Volatile organic impurities
Residue Composition Unreacted 2-amino-2-methyl-1-propanol, higher molecular weight byproducts

This guide provides a robust framework for the purification of this compound. Researchers should always perform a small-scale trial distillation to optimize conditions for their specific crude material before proceeding to a larger scale. Adherence to safety protocols, particularly when working with sodium metal and under vacuum, is paramount.

References

An In-depth Technical Guide to 1,2-Diamino-2-methylpropane: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 1,2-Diamino-2-methylpropane. The information is curated for professionals in research and drug development who are interested in the utility of this diamine as a building block in medicinal chemistry and materials science.

Chemical Properties and Structure

This compound, also known as 2-methyl-1,2-propanediamine, is a vicinal diamine featuring two primary amine groups on a branched propane (B168953) backbone.[1] This structure allows for its use as a bidentate ligand in coordination chemistry and as a versatile monomer in polymer synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 2-methylpropane-1,2-diamine[2]
CAS Number 811-93-8[3]
Molecular Formula C₄H₁₂N₂[3]
Molecular Weight 88.15 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Boiling Point 52 °C at 16 mmHg[4]
Melting Point 120-121 °C
Density 0.85 g/cm³
Refractive Index 1.441 (at 20 °C)[5]
Solubility Soluble in water, chloroform, and ethyl acetate (B1210297) (slightly)[3]
pKa₁ 6.178 (+2) at 25 °C[3]
pKa₂ 9.420 (+1) at 25 °C[3]
Structural Information

The structural identifiers for this compound are provided in the table below.

IdentifierValueReference(s)
SMILES CC(C)(CN)N[6]
InChI InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3[6]
Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR Data available, specific shifts depend on solvent.[6]
¹³C NMR Spectral data is available for this compound.[6]
Mass Spectrum Data available, fragmentation pattern can be analyzed.
IR Spectrum Available through the NIST WebBook.[2]

Experimental Protocols

Synthesis via Catalytic Amination

A documented method for the synthesis of this compound involves the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).[7]

Reaction: (CH₃)₂C(NH₂)CH₂OH + NH₃ --[Catalyst, H₂]--> (CH₃)₂C(NH₂)CH₂NH₂ + H₂O

Detailed Protocol:

  • Reactor Setup: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., Raney Nickel or a Cobalt-based catalyst), with the catalyst loading being 2-10% of the starting material's weight.[7]

  • Inerting the System: The autoclave is sealed and the internal atmosphere is replaced with hydrogen gas, followed by vacuuming to remove any residual air.[7]

  • Introduction of Reactants: Liquid ammonia (B1221849) is introduced into the autoclave, with a molar ratio of ammonia to 2-amino-2-methyl-1-propanol ranging from 1.5 to 6. Hydrogen gas is then introduced to an initial pressure of 2.0-3.0 MPa.[7]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 160 °C and 220 °C and stirred for 6 to 15 hours.[7]

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature. The catalyst is removed by filtration.

  • Purification: The resulting reaction solution is subjected to rectification to obtain purified this compound.[7]

G Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification Charge_Reactor Charge Autoclave with 2-amino-2-methyl-1-propanol and Catalyst Inert_System Inert with H₂ and Evacuate Charge_Reactor->Inert_System Add_Reactants Introduce Liquid NH₃ and H₂ Inert_System->Add_Reactants Heat_React Heat and Stir (160-220 °C, 6-15 h) Add_Reactants->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Filter_Catalyst Filter to Remove Catalyst Cool_Down->Filter_Catalyst Rectification Rectify to Purify Product Filter_Catalyst->Rectification

Caption: Workflow for the synthesis of this compound.

Purification by Vacuum Distillation

A common method for the purification of this compound is drying followed by vacuum distillation.[5]

Detailed Protocol:

  • Drying: The crude this compound is dried over metallic sodium for approximately 48 hours to remove any residual water.

  • Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to ensure all glassware is free of cracks and that all joints are properly greased to maintain a good vacuum. A stir bar should be used for smooth boiling.[8]

  • Distillation: The dried diamine is transferred to the distillation flask. The system is evacuated, and then the flask is gently heated. The fraction boiling at approximately 52 °C under a pressure of 16 mmHg is collected as the purified product.[4]

Biological Significance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, its structural motif is of significant interest in drug development, particularly in the synthesis of biologically active compounds.

Role in Antimalarial Agents: Neocryptolepine (B1663133) Analogs

This compound can be used as a side-chain component in the synthesis of neocryptolepine analogs. Neocryptolepine is a natural product with known antimalarial and cytotoxic activities.[9] The introduction of diamine-containing side chains can modulate the pharmacological properties of the parent compound.

The proposed mechanism of action for some antimalarial and anticancer agents, including neocryptolepine derivatives, involves the inhibition of topoisomerase II and intercalation into DNA.[9]

G Proposed Mechanism of Action for Neocryptolepine Analogs Neocryptolepine_Analog Neocryptolepine Analog (with this compound side-chain) DNA_Intercalation DNA Intercalation Neocryptolepine_Analog->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Neocryptolepine_Analog->Topo_II_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction

Caption: Simplified mechanism of action for neocryptolepine analogs.

Downstream Signaling Cascades

The inhibition of topoisomerase II can trigger several downstream signaling pathways, leading to cellular responses such as apoptosis and cell cycle arrest. One such pathway that has been implicated is the PI3K/AKT/mTOR signaling cascade.[10][11]

The inhibition of Topoisomerase II can lead to the activation of stress-activated protein kinases like JNK-1 and can influence the expression of proteins involved in apoptosis, such as the Fas ligand.[1] Furthermore, the DNA damage resulting from topoisomerase II inhibition activates the DNA damage response (DDR) pathway, which can lead to G2 phase cell cycle arrest through the action of kinases like ATM and ATR.[12]

G Signaling Pathways Activated by Topoisomerase II Inhibition cluster_upstream Upstream Events cluster_downstream Downstream Signaling and Cellular Response Topo_II_Inhibition Topoisomerase II Inhibition DNA_Damage DNA Damage Topo_II_Inhibition->DNA_Damage PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Modulation Topo_II_Inhibition->PI3K_AKT_mTOR DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR JNK_Activation JNK-1 Activation DNA_Damage->JNK_Activation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest JNK_Activation->Apoptosis

Caption: Key signaling pathways affected by Topoisomerase II inhibition.

Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents and acids.[13]

References

An In-depth Technical Guide to the Physical Properties of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Diamino-2-methylpropane (CAS No. 811-93-8), a vicinal diamine with applications in chemical synthesis. The information is presented to support research, development, and drug discovery activities where this compound may be utilized as a building block or intermediate.

Core Physical and Chemical Properties

This compound, also known as 2-methyl-1,2-propanediamine, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the presence of two primary amine groups on adjacent carbons, one of which is a tertiary carbon. This structural arrangement influences its physical properties and reactivity. The compound is air-sensitive and should be stored under an inert atmosphere.[2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueUnits
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
Boiling Point 52 (at 16 mmHg)°C
59 (at 20 Torr)°C
Melting Point 120 to 121°C
Density 0.85g/cm³
Flash Point 23°C
Refractive Index 1.44(at 20°C)
pKa₁ 6.178 (+2)(at 25°C)
pKa₂ 9.420 (+1)(at 25°C)

Note: The reported melting point of 120-121°C appears to be an outlier or potentially refers to a derivative, as the compound is described as a liquid at room temperature. It is crucial to consult the specific safety data sheet (SDS) from the supplier for the most accurate information.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are general and widely accepted methodologies for determining the key physical constants of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is often employed.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Gravimetric Method)

The density of a liquid is its mass per unit volume. A straightforward gravimetric method can be used for its determination.

  • Mass of Empty Container: An empty, dry container (e.g., a pycnometer or a graduated cylinder) is accurately weighed.

  • Volume of Liquid: A known volume of the liquid is carefully transferred into the container.

  • Mass of Container with Liquid: The container with the liquid is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property of a substance.

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Experimental Workflow: Purification of this compound

A documented method for the purification of this compound involves drying followed by distillation under reduced pressure.[3] This workflow is crucial for obtaining a high-purity sample for sensitive applications.

Purification_Workflow cluster_drying Drying Step cluster_distillation Distillation Step start Start with crude This compound add_na Add Sodium (Na) metal as drying agent start->add_na Introduction of Drying Agent dry Allow to stand for 2 days under inert atmosphere add_na->dry Incubation setup_distill Set up for vacuum distillation dry->setup_distill Transfer of Dried Amine distill Distill from Sodium under reduced pressure setup_distill->distill Application of Heat & Vacuum collect Collect purified This compound distill->collect Collection of Pure Product

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to 1,2-Diamino-2-methylpropane (CAS 811-93-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane, also known as 2-methyl-1,2-propanediamine, is a sterically hindered aliphatic diamine with the CAS number 811-93-8.[1] Its unique structure, featuring two primary amino groups on adjacent carbons with a geminal dimethyl group, imparts specific reactivity and properties that make it a valuable building block in various chemical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, spectroscopic data, safety and handling protocols, and key applications, particularly in pharmaceutical synthesis and polymer chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2][3][4] It is soluble in water and polar organic solvents. The presence of two primary amine groups allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₁₂N₂[5][6]
Molecular Weight 88.15 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[7]
Boiling Point 52 °C at 16 mmHg
Melting Point 120-121 °C
Density 0.85 g/cm³[5]
Refractive Index (n20/D) 1.44[5]
Flash Point 23 °C
Purity (typical) >97.0% (GC)[7]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataSource(s)
¹H NMR Spectral data available.[2][8]
¹³C NMR Spectral data available.[9]
Mass Spectrometry (MS) Spectral data available.[10]
Infrared (IR) Spectroscopy Spectral data available.[4]

Note: Specific chemical shifts (ppm), peak wavenumbers (cm⁻¹), and mass-to-charge ratios (m/z) can be accessed through the Spectral Database for Organic Compounds (SDBS) and other chemical data repositories.[7][9]

Experimental Protocols

Synthesis

Several synthetic routes for this compound have been reported. Below are protocols based on patent literature.

This method involves the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).

  • Reaction Scheme:

    G A 2-Amino-2-methyl-1-propanol B This compound A->B + NH3, H2 Catalyst, 160-220 °C

    Synthesis from 2-Amino-2-methyl-1-propanol.
  • Experimental Protocol:

    • Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., Raney Nickel).

    • Replace the air in the autoclave with hydrogen gas and then evacuate the vessel.

    • Introduce liquid ammonia (B1221849) and hydrogen gas into the autoclave.

    • Heat the reaction mixture to a temperature between 160-220 °C and maintain for 6-15 hours.

    • After the reaction is complete, cool the autoclave to room temperature.

    • Filter the reaction mixture to remove the catalyst.

    • Purify the resulting solution by rectification to obtain this compound.

This route involves a Hofmann rearrangement of 3-amino-3-methylbutanamide (B3109476).

  • Reaction Scheme:

    G A 3-Amino-3-methylbutanamide B This compound A->B 1. Br2, NaOH, H2O, 0-2 °C 2. Heat 70-72 °C

    Synthesis from 3-Amino-3-methylbutanamide.
  • Experimental Protocol:

    • In a reactor, prepare a solution of sodium hydroxide (B78521) in water and cool it to 0-2 °C.

    • Slowly add bromine to the cooled sodium hydroxide solution while maintaining the temperature. Stir for 30 minutes.

    • Add 3-amino-3-methylbutanamide to the reaction mixture and continue stirring at the same temperature for 2 hours.

    • Slowly warm the reaction mixture to room temperature and stir for 1 hour.

    • Heat the mixture to 70-72 °C and maintain for 2 hours.

    • Cool the reaction to room temperature and add additional sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product is obtained by collecting the fraction boiling at 113-115 °C.[11]

Purification

A general method for the purification of this compound involves drying and distillation.

  • Experimental Protocol:

    • Dry the crude this compound over sodium for 48 hours.

    • Distill the dried diamine from sodium under reduced pressure.

Applications

Pharmaceutical Synthesis: Intermediate for Anagliptin

This compound is a key intermediate in the synthesis of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

  • Synthetic Workflow:

    G cluster_0 Anagliptin Synthesis A This compound C Condensation A->C B 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid B->C D N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide C->D F Coupling D->F E 1-(2-Chloroacetyl)-2S-pyrrolidine carbonitrile E->F G Anagliptin F->G

    Workflow for Anagliptin Synthesis.
  • Experimental Protocol (General Overview):

    • Condensation: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is reacted with this compound in a suitable solvent such as tetrahydrofuran, often in the presence of a coupling agent like 1,1'-carbonyldiimidazole.

    • Coupling: The resulting intermediate, N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, is then coupled with 1-(2-chloroacetyl)-2S-pyrrolidine carbonitrile in a solvent like dichloromethane, typically in the presence of a base such as diisopropylamine.

    • Isolation: The final product, Anagliptin, is then isolated and purified.

Polymer Chemistry

This compound serves as a crosslinking agent in the production of various polymers.[3] Its two primary amine groups can react with functional groups on polymer chains, such as epoxy or acyl halide groups, to form a three-dimensional network structure. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. For instance, it can be used as a curing agent for epoxy resins, where the amine hydrogens react with the epoxide rings to form a rigid thermoset material.[12]

  • Logical Relationship in Epoxy Curing:

    G A Epoxy Resin Monomer C Ring-Opening Polymerization A->C B This compound (Curing Agent) B->C D Crosslinked Polymer Network C->D

    Role in Epoxy Resin Curing.

Safety and Handling

This compound is a flammable and corrosive substance that requires careful handling.

Table 3: Safety Information for this compound

HazardDescription
GHS Pictograms Flame, Corrosive
Signal Word Danger
Hazard Statements H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dark, and well-ventilated place under an inert atmosphere as the substance is air sensitive.[13] It is incompatible with strong oxidizing agents and acids.

Suppliers

This compound is available from various chemical suppliers, typically with a purity of 97% or higher. Some of the suppliers include TCI, Alfa Aesar, and Sigma-Aldrich.[5][7]

Conclusion

This compound (CAS 811-93-8) is a versatile diamine with significant applications in both the pharmaceutical and polymer industries. Its unique structural features make it a valuable precursor for complex molecules like Anagliptin and an effective crosslinking agent. Proper handling and storage are essential due to its flammable and corrosive nature. This guide provides a foundational understanding for researchers and professionals working with this compound. For detailed, lot-specific information, always refer to the supplier's safety data sheet and certificate of analysis.

References

Spectroscopic Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,2-Diamino-2-methylpropane (CAS No. 811-93-8). This document is intended to serve as a core reference for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a diamine of interest in various chemical syntheses, including the preparation of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in complex reaction mixtures. This guide presents key ¹H NMR, ¹³C NMR, and IR spectroscopic data to facilitate these processes.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for this compound. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for spectroscopic information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
2.53Singlet2HMethylene protons (-CH₂)
1.25Singlet4HAmine protons (-NH₂) x 2
1.05Singlet6HMethyl protons (-CH₃) x 2

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
55.6Methylene carbon (-CH₂)
51.1Quaternary carbon (-C(CH₃)₂)
26.1Methyl carbons (-CH₃) x 2

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3360StrongN-H stretch (asymmetric)
3290StrongN-H stretch (symmetric)
2960StrongC-H stretch (aliphatic)
1590MediumN-H bend (scissoring)
1470MediumC-H bend (asymmetric)
1370MediumC-H bend (symmetric, gem-dimethyl)
870MediumN-H wag

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity analysis.

Materials:

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

  • ¹H NMR Acquisition: a. Acquire the ¹H NMR spectrum using a standard pulse sequence. b. Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. b. Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H NMR spectrum. e. Identify and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound sample (liquid)

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure (using ATR-FTIR):

  • Background Spectrum: a. Ensure the ATR crystal is clean and dry. b. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: a. Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning: a. The spectrometer software will automatically subtract the background spectrum from the sample spectrum. b. Identify and label the major absorption bands. c. Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Sample of This compound Prep Sample Preparation (Dissolution for NMR, Neat for IR) Sample->Prep NMR_acq NMR Spectrometer (¹H and ¹³C Acquisition) Prep->NMR_acq IR_acq FTIR Spectrometer (IR Acquisition) Prep->IR_acq NMR_proc NMR Data Processing (FT, Phasing, Calibration, Integration) NMR_acq->NMR_proc IR_proc IR Data Processing (Background Subtraction, Peak Picking) IR_acq->IR_proc NMR_interp ¹H & ¹³C NMR Spectra Interpretation (Chemical Shifts, Multiplicity, Integration) NMR_proc->NMR_interp IR_interp IR Spectrum Interpretation (Characteristic Frequencies) IR_proc->IR_interp Combined_analysis Combined Spectroscopic Analysis NMR_interp->Combined_analysis IR_interp->Combined_analysis Structure_confirm Structure Confirmation and Purity Assessment Combined_analysis->Structure_confirm

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The tabulated NMR and IR data serve as a reliable reference for compound identification and quality control. The outlined experimental procedures offer a clear guide for reproducing these results, and the logical workflow diagram provides a conceptual framework for the overall process of spectroscopic characterization. This information is critical for professionals in the pharmaceutical and chemical industries to ensure the identity and purity of this important chemical intermediate.

Crystal Structure Analysis of 1,2-Diamino-2-methylpropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Stereochemical and Supramolecular Features of 1,2-Diamino-2-methylpropane in the Crystalline State Through its Metal Complexes.

This technical guide offers a comprehensive overview of the crystal structure of this compound (also known as 2-methyl-1,2-propanediamine), a sterically hindered vicinal diamine. While a crystal structure for the free diamine is not publicly available, this document provides a detailed analysis of its coordination complexes, offering valuable insights into its conformational preferences, intermolecular interactions, and behavior within a crystalline lattice. The information presented is curated for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a versatile organic building block utilized in the synthesis of various chemical entities, including pharmaceuticals and coordination compounds.[1] Its structural features, particularly the presence of a gem-dimethyl group on the carbon atom adjacent to one of the amino groups, impart significant steric hindrance that influences the stereochemistry and stability of its derivatives and metal complexes.[1] Understanding its three-dimensional structure is crucial for predicting its reactivity, designing novel molecules with desired properties, and controlling the architecture of supramolecular assemblies.

This guide focuses on the crystallographic analysis of this compound as a ligand in nickel(II) complexes. The data presented is derived from single-crystal X-ray diffraction studies of these complexes, which provide precise information on bond lengths, bond angles, and torsion angles of the diamine ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
CAS Number 811-93-8
Appearance Colorless to light yellow liquid
Boiling Point 120-121 °C
Density 0.85 g/cm³
Refractive Index 1.441

Crystallographic Analysis of Coordinated this compound

In the absence of a crystal structure for the free diamine, this section details the structural parameters of this compound when coordinated to a nickel(II) center. The data is extracted from the crystal structures of bis(2-methyl-1,2-propanediamine)nickel(II) dibromide and bis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II).

Molecular Conformation

Within the crystal structures of its nickel(II) complexes, the this compound ligand adopts a gauche conformation. The torsion angle between the two amino groups (N-C-C-N) is a critical parameter defining the chelate ring conformation. In the dibromide complex, this angle has an average value of 47.0(6)°.[2] This is consistent with the values of 48.7(6)° and 46.0(1)° found in other similar complexes, indicating a puckered five-membered chelate ring.[2]

Bond Lengths and Angles

The intramolecular bond lengths and angles of the coordinated diamine ligand are consistent with standard values for sp³ hybridized carbon and nitrogen atoms. The coordination of the nitrogen atoms to the nickel center results in a slight elongation of the C-N bonds compared to what might be expected in the free ligand.

Table 1: Selected Bond Lengths and Angles for Coordinated this compound

Bond/Anglebis(2-methyl-1,2-propanediamine)nickel(II) dibromidebis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II)
Ni-N(1) (Å) 1.907(5) (avg)2.080(4)
Ni-N(2) (Å) 1.919(5) (avg)2.063(5)
N(1)-Ni-N(2) (°) 86.2(2) (avg)82.5(2)

Data extracted from published crystallographic information files.[2][3]

Experimental Protocols

The following sections provide a generalized methodology for the synthesis and crystal structure determination of metal complexes of this compound, based on the procedures reported in the literature for the nickel(II) complexes.

Synthesis and Crystallization

The synthesis of nickel(II) complexes of this compound typically involves the reaction of a nickel(II) salt (e.g., nickel(II) bromide or nickel(II) trichloroacetate) with the diamine ligand in a suitable solvent, such as ethanol (B145695) or water. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the nickel(II) complexes were collected on a diffractometer using Mo Kα radiation (λ = 0.71073 Å).[2][3] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Table 2: Crystal Data and Structure Refinement Parameters

Parameterbis(2-methyl-1,2-propanediamine)nickel(II) dibromidebis(2-methyl-1,2-propanediamine-N,N')bis(trichloroacetato-O)nickel(II)
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 13.4387(1)7.3163(8)
b (Å) 9.6298(1)16.198(1)
c (Å) 5.9928(1)9.943(4)
α (°) 85.391(1)90
β (°) 84.714(1)95.44(1)
γ (°) 72.558(1)90
Volume (ų) 735.60(2)1173(1)
Z 22
Final R indices [I>2σ(I)] R1 = 0.034R1 = 0.060

Data extracted from published crystallographic information files.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystal structure analysis of a metal complex of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis reagents Reactants (Ni(II) salt + Diamine) reaction Reaction in Solvent reagents->reaction Mixing crystallization Slow Evaporation / Recrystallization reaction->crystallization Solution crystals Single Crystals crystallization->crystals Growth data_collection Data Collection (Diffractometer) crystals->data_collection Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Raw Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Model final_structure Final Crystal Structure structure_refinement->final_structure Refined Model

References

An In-depth Technical Guide to the Thermochemical Properties of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,2-Diamino-2-methylpropane (also known as 2-methyl-1,2-propanediamine). The information presented herein is crucial for understanding the energetic properties of this compound, which is a valuable building block in various chemical syntheses, including the preparation of pharmaceutical agents.

Thermochemical Data

The following table summarizes the key thermochemical properties for this compound in the liquid phase at standard conditions (298.15 K and 0.1 MPa).

Thermochemical PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (Liquid), ΔfH°liquid -134. ± 0.67kJ/mol[1]
-32.00 ± 0.16kcal/mol[2]
Standard Molar Entropy (Liquid), S°liquid 259.53J/mol·K[1]
Constant Pressure Heat Capacity (Liquid), Cp,liquid 234.56J/mol·K[1]
Standard Molar Enthalpy of Combustion (Liquid), ΔcH°liquid -3155.1 ± 0.59kJ/mol[1]

Note: 1 kcal = 4.184 kJ. The values for the standard molar enthalpy of formation from the two sources are consistent within experimental uncertainty.

The enthalpy of formation in the gaseous state can be derived from the enthalpy of formation in the liquid state and the enthalpy of vaporization. The enthalpy of vaporization is determined from vapor pressure measurements.[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and physical property measurements. The general methodologies for the key experiments are outlined below.

1. Oxygen-Bomb Combustion Calorimetry

This technique is employed to determine the enthalpy of combustion of a substance. From this value, the standard enthalpy of formation can be calculated.

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

  • Apparatus: The primary components are a high-strength metal bomb, a calorimeter bucket containing a precise amount of water, a stirrer, a thermometer with high resolution, and an ignition system.

  • Procedure:

    • A pellet of the sample (this compound) of known mass is placed in a sample holder within the bomb.

    • A fuse wire is attached to the ignition circuit and positioned to ignite the sample.

    • A small amount of water is added to the bomb to ensure that the final products are in a well-defined state.

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

    • The bomb is submerged in the calorimeter's water bath.

    • After reaching thermal equilibrium, the initial temperature is recorded.

    • The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • Corrections are applied for the heat of ignition and any side reactions to determine the standard enthalpy of combustion of the sample.

2. Low-Temperature Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of a substance as a function of temperature. The standard molar entropy is then calculated from this data.

  • Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

  • Apparatus: The calorimeter consists of a sample container, a heater, a temperature sensor, and adiabatic shields to minimize heat loss.

  • Procedure:

    • A known mass of the sample is sealed in the sample container.

    • The calorimeter is cooled to a very low temperature (near absolute zero).

    • Small, precisely measured amounts of electrical energy are supplied to the heater, and the corresponding increase in the sample's temperature is recorded.

    • This process is repeated in increments up to and beyond the standard temperature (298.15 K).

    • The heat capacity at each temperature is calculated from the energy input and the temperature change.

    • The standard molar entropy is then determined by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K, accounting for the entropies of any phase transitions.

3. Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization is determined by measuring the vapor pressure of the liquid as a function of temperature.

  • Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

  • Methods:

    • Static Method: The pressure of the vapor in equilibrium with the liquid is measured directly at a constant temperature.

    • Transpiration Method: A known volume of an inert gas is passed through or over the liquid at a constant temperature and pressure. The amount of substance that vaporizes is determined by trapping and weighing the vapor or by measuring the weight loss of the sample. The vapor pressure is then calculated.

    • Correlation Gas Chromatography: The retention time of the compound on a gas chromatography column is correlated with the retention times of standard compounds with known vapor pressures and vaporization enthalpies.

Illustrative Reaction Pathway

This compound, as a vicinal diamine, can undergo cyclocondensation reactions with 1,2-dicarbonyl compounds to form heterocyclic structures. A common example is the reaction with a 1,2-diketone to yield a substituted pyrazine. This type of reaction is fundamental in the synthesis of various organic molecules.

cyclocondensation_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product diamine This compound dihydropyrazine Dihydropyrazine Intermediate diamine->dihydropyrazine + H₂O diketone 1,2-Diketone diketone->dihydropyrazine + H₂O pyrazine Substituted Pyrazine dihydropyrazine->pyrazine - 2[H] (Oxidation)

Caption: Cyclocondensation of this compound.

References

An In-depth Technical Guide on the Solubility of 1,2-Diamino-2-methylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Diamino-2-methylpropane, a vicinal diamine with applications in chemical synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative data, relevant physicochemical properties, and a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound in various organic solvents, a critical parameter for its application in synthesis, formulation, and process development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

PropertyValueReference
CAS Number 811-93-8[1][2]
Molecular Formula C₄H₁₂N₂[1][2]
Molecular Weight 88.15 g/mol [2]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 52 °C at 16 mmHg[2][3]
Melting Point 120-121 °C[2][3]
Density 0.85 g/cm³[2][3]
Flash Point 23 °C[2][3]
pKa pK₁: 6.178 (±0.2), pK₂: 9.420 (±0.1) at 25°C[3]
Water Solubility Soluble[1]

Solubility in Organic Solvents

Qualitative Solubility Data:

  • Chloroform: Soluble[3]

  • Ethyl Acetate: Slightly soluble[3]

Based on its chemical structure—a small, polar molecule with two primary amine groups capable of hydrogen bonding—this compound is expected to be soluble in polar organic solvents. Its solubility is likely to decrease in non-polar solvents. Generally, amines are soluble in a variety of organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid amine like this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (compatible with the solvent)

  • Pre-weighed, dry volumetric flasks

  • Analytical balance

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle, letting any undissolved amine separate.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets or solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution using an analytical balance.

    • Carefully evaporate the solvent from the flask under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

    • Once the solvent is removed, dry the flask containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved amine.

  • Calculation of Solubility:

    • Solubility can be expressed in various units:

      • g/100 mL: (mass of dissolved amine / volume of solvent) * 100

      • Molarity (mol/L): (moles of dissolved amine / volume of solution in L)

      • Mole fraction: (moles of dissolved amine / (moles of dissolved amine + moles of solvent))

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start prepare_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate withdraw_sample Withdraw Supernatant equilibrate->withdraw_sample filter_sample Filter Sample (Syringe Filter) withdraw_sample->filter_sample weigh_solution Weigh Filtered Solution filter_sample->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_residue Weigh Dry Residue (this compound) evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility end End calculate_solubility->end

A generalized experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

Key molecular properties influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to 1,2-Diamino-2-methylpropane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Diamino-2-methylpropane, a vicinal diamine with the chemical formula C4H12N2, has carved a niche in various chemical and pharmaceutical domains since its initial synthesis in the mid-20th century. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and key applications. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its physicochemical properties, experimental procedures, and utility as a building block in the synthesis of polymers and pharmaceuticals, and as a ligand in coordination chemistry.

Discovery and History

First synthesized in the mid-20th century, this compound emerged from investigations into polyfunctional organic molecules.[1] These explorations were primarily driven by the burgeoning fields of polymer science and coordination chemistry, which sought novel monomers and ligands to create materials with enhanced properties and catalysts with unique reactivities. Its structure, featuring two primary amine groups on adjacent carbons with a gem-dimethyl group, offered interesting steric and electronic properties for chelation and as a building block.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic mild amine-like odor.[1] It is soluble in water and possesses properties that make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular FormulaC4H12N2[1][2]
Molecular Weight88.15 g/mol [2][3]
CAS Number811-93-8[1][2]
Melting Point120-121 °C[2][4]
Boiling Point120-121 °C; 52 °C @ 16 mmHg[2][4]
Density0.85 g/cm³[2][4]
Refractive Index (n20/D)1.441[2][4]
Flash Point23 °C[4]
pKa16.178 (+2) at 25 °C[1]
pKa29.420 (+1) at 25 °C[1]

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound typically involves the reduction of a corresponding nitro-alcohol followed by amination or other functional group interconversions. A general conceptual workflow is outlined below.

G cluster_0 Synthesis Workflow 2-Methyl-2-nitropropan-1-ol 2-Methyl-2-nitropropan-1-ol Reduction Reduction 2-Methyl-2-nitropropan-1-ol->Reduction e.g., H2/Ni Intermediate\n(e.g., 2-Amino-2-methylpropan-1-ol) Intermediate (e.g., 2-Amino-2-methylpropan-1-ol) Reduction->Intermediate\n(e.g., 2-Amino-2-methylpropan-1-ol) Amination Amination Intermediate\n(e.g., 2-Amino-2-methylpropan-1-ol)->Amination e.g., Alkylation of Ammonia (B1221849) This compound This compound Amination->this compound

Caption: General synthesis workflow for this compound.

Detailed Synthesis from 2-Methyl-2-nitropropan-1-ol

A common laboratory-scale synthesis involves the catalytic hydrogenation of 2-methyl-2-nitropropan-1-ol.

Materials:

  • 2-Methyl-2-nitropropan-1-ol

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Ammonia (optional, to suppress side reactions)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with 2-methyl-2-nitropropan-1-ol and ethanol.

  • A catalytic amount of Raney Nickel is carefully added to the mixture.

  • The autoclave is sealed and purged with nitrogen gas to remove air.

  • The vessel is then pressurized with hydrogen gas to a specified pressure.

  • The reaction mixture is heated and stirred for several hours until the theoretical amount of hydrogen is consumed.

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The resulting intermediate, 2-amino-2-methylpropan-1-ol, can be isolated or used directly in the next step.

  • The intermediate is then subjected to amination, for example, by heating with ammonia under pressure, to yield this compound.

Purification

For high-purity this compound, a common purification method involves drying and distillation.[2][4]

Materials:

  • Crude this compound

  • Sodium metal

  • Distillation apparatus

Procedure:

  • The crude diamine is dried over sodium metal for approximately 48 hours.

  • The dried diamine is then distilled from the sodium under reduced pressure.

  • The fraction boiling at approximately 52 °C at 16 mmHg is collected as pure this compound.

Applications

The unique structural features of this compound make it a valuable compound in several areas of the chemical and pharmaceutical industries.

Polymer Industry

As a diamine, it serves as a crosslinking agent in the production of polymers. The two primary amine groups can react with other monomers, such as dicarboxylic acids or epoxides, to form covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and thermal stability of the final polymer product.[1]

Pharmaceutical Industry

This compound is utilized as a building block in the synthesis of more complex pharmaceutical compounds.[1] Its vicinal diamine motif is present in various biologically active molecules. For instance, it has been used as a reactant in the preparation of neocryptolepine (B1663133) analogs, which have shown antimalarial activity.[2][4]

G cluster_1 Pharmaceutical Synthesis Application This compound This compound Reaction with\nother reagents Reaction with other reagents This compound->Reaction with\nother reagents Building Block Neocryptolepine Analogs Neocryptolepine Analogs Reaction with\nother reagents->Neocryptolepine Analogs Antimalarial Activity Antimalarial Activity Neocryptolepine Analogs->Antimalarial Activity

References

An In-depth Technical Guide on the Basicity and pKa Values of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa values of 1,2-Diamino-2-methylpropane, a vicinal diamine with applications in chemical synthesis, particularly as a reactant in the preparation of neocryptolepine (B1663133) analogs with antimalarial activity.[1][2] The document details the compound's acid-base properties, presents its reported pKa values, and outlines a detailed experimental protocol for their determination.

Introduction to the Basicity of this compound

This compound (CAS RN: 811-93-8) is an aliphatic diamine featuring two primary amino groups on adjacent carbons, one of which is a tertiary carbon.[3][4] The presence of two basic nitrogen atoms means the molecule undergoes two distinct protonation steps, each characterized by a unique acid dissociation constant (pKa). These values are crucial for understanding the compound's behavior in solution, predicting its reactivity, and for its application in areas such as drug design and polymer chemistry.[3] The basicity of the amino groups is influenced by the electron-donating methyl group on the C2 carbon.

Quantitative Data: pKa Values

The pKa values for this compound have been reported in the literature, with some variation across different sources. The two pKa values, pKa1 and pKa2, correspond to the dissociation of the dicationic and monocationic forms of the molecule, respectively. A summary of the available data is presented in the table below.

Parameter Reported Value 1 Reported Value 2
pKa16.796.178 (at 25°C)
pKa210.009.420 (at 25°C)

Sources:[1][3][5][6]

The variation in reported pKa values may be attributed to differences in experimental conditions such as temperature, ionic strength, and the specific methodology employed for their determination.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa values of amines.[7][8][9] The following protocol provides a detailed methodology for the determination of the pKa values of this compound.

3.1. Materials and Reagents

  • This compound (purified)[1][2]

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Solution Preparation:

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in CO2-free deionized water.

    • Add a known amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Place a precise volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

    • Fill the burette with the standardized HCl solution.

  • Titration - Acidification:

    • Record the initial pH of the diamine solution.

    • Add the HCl titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing both equivalence points.

  • Data Analysis:

    • Plot the pH as a function of the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points.

    • The pKa values can be determined from the half-equivalence points. pKa2 is the pH at the first half-equivalence point, and pKa1 is the pH at the second half-equivalence point.

    • Alternatively, a Gran plot or derivative plots (first and second derivatives) can be used for a more accurate determination of the equivalence points and subsequently the pKa values.

3.3. Purification of this compound

For accurate pKa determination, the purity of the diamine is critical. A recommended purification method involves drying the diamine with sodium for two days, followed by distillation from sodium under reduced pressure.[1][2]

Visualization of Protonation Equilibria

The protonation of this compound can be visualized as a two-step equilibrium process. The following diagram illustrates the logical relationship between the neutral, monoprotonated, and diprotonated species and their corresponding pKa values.

Basicity_of_1_2_Diamino_2_methylpropane Diamine H₂N-CH₂-C(CH₃)₂-NH₂ (Diamine) MonoProtonated H₂N-CH₂-C(CH₃)₂-NH₃⁺ (Monoprotonated) Diamine->MonoProtonated + H⁺ pKa2 MonoProtonated->Diamine - H⁺ DiProtonated ⁺H₃N-CH₂-C(CH₃)₂-NH₃⁺ (Diprotonated) MonoProtonated->DiProtonated + H⁺ pKa1 DiProtonated->MonoProtonated - H⁺

Caption: Protonation equilibria of this compound.

Experimental Workflow for pKa Determination

The overall workflow for the experimental determination of the pKa values of this compound is outlined in the diagram below.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purification Purify Diamine Prepare_Solutions Prepare Solutions (Diamine, HCl, NaOH) Purification->Prepare_Solutions Calibrate_pH Calibrate pH Meter Prepare_Solutions->Calibrate_pH Titration Perform Potentiometric Titration Calibrate_pH->Titration Plot_Data Plot Titration Curve Titration->Plot_Data Determine_pKa Determine pKa Values (Half-Equivalence Points) Plot_Data->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

References

Conformational Landscape of 1,2-Diamino-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the conformational analysis of 1,2-Diamino-2-methylpropane, a vicinal diamine of interest in medicinal chemistry and materials science. Due to a lack of direct experimental and computational studies on this specific molecule, this guide leverages analogous data from the well-characterized parent compound, 1,2-diaminoethane, to predict its conformational preferences. The principles of stereoelectronic effects, particularly the gauche effect stabilized by intramolecular hydrogen bonding, are discussed as the primary determinants of its three-dimensional structure. This document outlines generalized experimental and computational protocols for researchers seeking to perform such analyses and includes structured data tables and explanatory diagrams to facilitate a comprehensive understanding of the conformational landscape of this compound and related vicinal diamines.

Introduction

This compound is a chiral vicinal diamine with potential applications as a building block in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional conformation. Understanding the rotational isomers (conformers) and the energy barriers between them is crucial for rational drug design and the development of novel materials.

The conformational preferences of vicinal diamines are often governed by a delicate balance of steric and electronic effects. In many cases, contrary to simple steric hindrance predictions, the gauche conformation is found to be more stable than the anti conformation. This phenomenon, known as the gauche effect, is particularly prominent in 1,2-disubstituted ethanes with electronegative substituents, such as amino groups.[1][2] The stability of the gauche conformer in vicinal diamines is primarily attributed to the formation of an intramolecular hydrogen bond between the two amino groups.[3][4]

This guide will focus on the rotation around the central C1-C2 bond of this compound, as this is the primary determinant of its overall shape.

Conformational Isomers of this compound

Rotation around the C1-C2 bond of this compound gives rise to several staggered and eclipsed conformers. The most energetically favorable conformers are the staggered ones, which minimize torsional strain.

Staggered Conformers

There are two main types of staggered conformers: gauche and anti.

  • Gauche Conformer: In the gauche conformation, the two amino groups have a dihedral angle of approximately 60°. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydrogen of one amino group and the lone pair of the other, which significantly stabilizes this conformer.[4]

  • Anti Conformer: In the anti conformation, the two amino groups are positioned at a dihedral angle of 180° to each other. This conformation minimizes steric repulsion between the bulky amino groups but lacks the stabilizing intramolecular hydrogen bond.

Based on studies of 1,2-diaminoethane, the gauche conformer of this compound is predicted to be the most stable.[3][4]

Eclipsed Conformers

Eclipsed conformers represent energy maxima and are transition states between the staggered conformers. They are significantly less stable due to high torsional and steric strain.

Quantitative Conformational Data (Estimated)

The following tables summarize the estimated quantitative data for the conformational analysis of this compound, based on the known values for 1,2-diaminoethane.[3][5] It is important to note that these are predicted values and experimental verification is required for confirmation.

Table 1: Estimated Dihedral Angles for Key Conformers of this compound

ConformerN-C1-C2-N Dihedral Angle (°)
Gauche~60
Anti180
Eclipsed (Syn-periplanar)0
Eclipsed (Anticlinal)120

Table 2: Estimated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Stability Ranking
Gauche0.01 (Most Stable)
Anti> 0.52
Eclipsed> 3.03 (Least Stable)

Experimental Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is a powerful approach for determining the conformational preferences of small molecules like this compound.[6][7]

NMR Spectroscopy for Conformational Analysis

Objective: To determine the relative populations of the gauche and anti conformers in solution.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the vicinal coupling constants (³JHH) between the protons on C1 and C2.

    • The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

    • By measuring the time-averaged coupling constant, the relative populations of the gauche and anti conformers can be estimated.

  • Variable Temperature NMR:

    • Acquire ¹H NMR spectra at a range of temperatures.

    • Changes in the coupling constants and chemical shifts with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

    • Acquire 2D NOESY or ROESY spectra.

    • The presence of through-space correlations (NOEs or ROEs) between protons on the two amino groups in the gauche conformer can provide direct evidence for its existence and relative population.[8]

Computational Chemistry for Conformational Analysis

Objective: To calculate the geometries, energies, and rotational barriers of the different conformers.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search by rotating the C1-C2 dihedral angle.

    • This will generate a set of initial geometries for the different conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[9][10]

    • Calculate the single-point energy of each optimized conformer to determine their relative stabilities.

  • Transition State Search:

    • Locate the transition state structures corresponding to the eclipsed conformations to calculate the rotational energy barriers between the staggered conformers.

  • Frequency Analysis:

    • Perform a frequency calculation for all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • This also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

Visualizations

The following diagrams illustrate key concepts in the conformational analysis of this compound.

G Newman Projections of this compound cluster_staggered Staggered Conformers cluster_eclipsed Eclipsed Conformers gauche Gauche anti Anti gauche->anti Rotation eclipsed_syn Eclipsed (Syn) anti->eclipsed_syn Rotation eclipsed_syn->gauche Rotation

Figure 1: Conformational Interconversion

G Potential Energy Profile of C1-C2 Bond Rotation cluster_energy Potential Energy Profile of C1-C2 Bond Rotation Gauche\n(60°) Gauche (60°) Eclipsed\n(120°) Eclipsed (120°) Gauche\n(60°)->Eclipsed\n(120°) Low Energy Low Energy Anti\n(180°) Anti (180°) Eclipsed\n(120°)->Anti\n(180°) High Energy High Energy Eclipsed\n(240°) Eclipsed (240°) Anti\n(180°)->Eclipsed\n(240°) Gauche\n(300°) Gauche (300°) Eclipsed\n(240°)->Gauche\n(300°) Eclipsed\n(360°/0°) Eclipsed (360°/0°) Gauche\n(300°)->Eclipsed\n(360°/0°)

Figure 2: Relative Energy of Conformers

G General Workflow for Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_modeling Molecular Modeling conf_search Conformational Search mol_modeling->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Energy Calculation geom_opt->energy_calc thermo_analysis Thermodynamic Analysis energy_calc->thermo_analysis data_analysis Data Analysis (J-coupling, NOE) thermo_analysis->data_analysis Comparison sample_prep Sample Preparation nmr_exp NMR Experiments (¹H, NOESY, VT) sample_prep->nmr_exp nmr_exp->data_analysis data_analysis->thermo_analysis

Figure 3: Integrated Analysis Workflow

Conclusion

The conformational analysis of this compound is predicted to be dominated by the gauche effect, leading to a preference for the gauche conformer due to the stabilizing influence of an intramolecular hydrogen bond. While direct experimental data for this molecule is currently unavailable, the principles established from studies on 1,2-diaminoethane provide a strong basis for understanding its conformational landscape. The experimental and computational protocols outlined in this guide offer a robust framework for researchers to investigate the specific conformational properties of this compound and other related vicinal diamines. Such studies are essential for advancing the application of these molecules in drug discovery and materials science.

References

An In-depth Technical Guide to the Health and Safety of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and institutional safety protocols before handling any chemical.

Executive Summary

1,2-Diamino-2-methylpropane (CAS No. 811-93-8) is a colorless to pale yellow liquid with a mild, amine-like odor.[1] It is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[2][3][4][5] This guide provides a comprehensive overview of its known health and safety information, including physical and chemical properties, hazard classifications, and safe handling procedures. In the absence of specific published toxicological studies for this compound, this guide details the standardized OECD (Organisation for Economic Co-operation and Development) protocols for assessing the key identified hazards: acute oral toxicity and skin corrosion. These methodologies represent the internationally accepted standard for chemical safety assessment.

Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of this compound.

IdentifierValue
Chemical Name This compound
Synonyms 2-methyl-1,2-propanediamine, 2-methylpropylenediamine[2][6]
CAS Number 811-93-8[1]
Molecular Formula C4H12N2[1][6]
Molecular Weight 88.15 g/mol [6]
Physical and Chemical PropertiesValue
Appearance Colorless to light yellow clear liquid[1][6]
Odor Mild amine-like[1]
Boiling Point 52 °C at 16 mmHg[6][7]
Melting Point 120-121°C[6][7]
Flash Point 23 °C[6]
Density 0.85 g/cm³[6]
Solubility Soluble in water[1]
Refractive Index 1.44[6]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3][5]

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour[2][3][4][5]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[2][3][5]
Skin Corrosion/Irritation Sub-category 1CH314: Causes severe skin burns and eye damage[2][3][4][5]
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage[2][3]

Signal Word: Danger[2][3][5]

Hazard Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to prevent exposure.

Protection TypeRecommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary where splash potential is high.[2]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2]
General Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8] Do not eat, drink or smoke when using this product.[2][5][8]
Handling and Storage
ProcedureRecommendations
Handling Handle in a well-ventilated place.[2][8] Keep away from heat, sparks, open flames, and hot surfaces.[2][5][8][9] Use non-sparking tools and explosion-proof equipment.[2][5][8][9] Ground and bond container and receiving equipment.[2][5][8][9]
Storage Store in a cool, dry, and well-ventilated place.[2][8] Keep container tightly closed.[2][4][5][8][9] Store locked up.[2][8] This substance is air sensitive; store under an inert gas.[10][11] Incompatible with oxidizing agents and acids.[10]
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[2][12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Get immediate medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical help.[2][8]
Fire-Fighting Measures
AspectRecommendations
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
Specific Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air.[13]
Protective Equipment Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols for Hazard Assessment

Protocol for Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance, as indicated by its classification of "Harmful if swallowed". It is a stepwise procedure using a small number of animals.

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[2]

Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined starting level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or cessation of testing.[10]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (females are generally preferred) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water available, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The volume administered should be minimized.

  • Dosing Procedure:

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • A group of three fasted animals is dosed with the starting dose.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Special attention is given to the first few hours after dosing and daily thereafter.

  • Stepwise Progression: The decision to proceed to the next dose level is based on the number of mortalities within the group of three animals, as outlined in the OECD guideline.

  • Endpoint: The test is concluded when a definitive classification can be made based on the observed mortality rates at specific dose levels. A necropsy is performed on all animals at the end of the study.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 animals start->dose_step1 observe1 Observe for 48h dose_step1->observe1 decision1 Mortality Check observe1->decision1 stop_cat4 Stop: Classify as GHS Cat 4 (Harmful if swallowed) decision1->stop_cat4 2 or 3 deaths dose_step2_lower Dose 3 animals at lower level (e.g., 50 mg/kg) decision1->dose_step2_lower 0 or 1 death dose_step2_higher Dose 3 animals at higher level (e.g., 2000 mg/kg) decision1->dose_step2_higher 3 deaths observe2_lower Observe for 48h dose_step2_lower->observe2_lower observe2_higher Observe for 48h dose_step2_higher->observe2_higher decision2_lower Mortality Check observe2_lower->decision2_lower decision2_higher Mortality Check observe2_higher->decision2_higher decision2_lower->stop_cat4 ≥ 2 deaths (total) stop_cat5 Stop: Classify as GHS Cat 5 or Unclassified decision2_lower->stop_cat5 < 2 deaths (total) decision2_higher->stop_cat4 < 2 deaths (total) stop_cat3 Stop: Classify as GHS Cat 3 decision2_higher->stop_cat3 ≥ 2 deaths (total)

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Protocol for In Vitro Skin Corrosion Assessment (OECD Guideline 431: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify corrosive chemicals without the use of live animals, addressing the "Causes severe skin burns" classification.

Objective: To determine the skin corrosion potential of a substance by assessing its effect on a reconstructed human epidermis (RhE) model.[6][14]

Principle: The test is based on the principle that corrosive substances can penetrate the stratum corneum barrier and are cytotoxic to the underlying epidermal cells. The cell viability of the RhE tissue is measured after exposure to the test chemical.[6][14]

Methodology:

  • Test System: A commercially available, validated three-dimensional Reconstructed Human Epidermis (RhE) model is used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Procedure:

    • The RhE tissues are pre-incubated in a defined culture medium.

    • The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known corrosive substance) are run concurrently.

    • The tissues are exposed to the test substance for two different time points, typically 3 minutes and 1 hour.

  • Viability Assessment:

    • After the exposure period, the test substance is carefully washed from the tissue surface.

    • The tissues are transferred to a solution containing a vital dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue reduce the MTT into a blue formazan (B1609692) salt.

    • The amount of formazan produced is quantified by measuring its optical density after extraction from the tissue.

  • Data Interpretation:

    • Cell viability is expressed as a percentage relative to the negative control.

    • A chemical is identified as corrosive (UN GHS Category 1) if the mean tissue viability after a 3-minute exposure is less than 50%, or if the viability after a 1-hour exposure is less than 15%.[6]

OECD_431_Workflow cluster_exposure Exposure and Incubation start Start: Prepare Reconstructed Human Epidermis (RhE) Tissues apply_chemical Apply Test Chemical, Positive Control, and Negative Control to RhE Tissues start->apply_chemical expose_3min Expose for 3 minutes apply_chemical->expose_3min expose_1hr Expose for 1 hour apply_chemical->expose_1hr wash_tissues Wash Tissues to Remove Chemical expose_3min->wash_tissues expose_1hr->wash_tissues mt_assay Perform MTT Assay to Assess Cell Viability wash_tissues->mt_assay measure_od Measure Optical Density (OD) of Formazan mt_assay->measure_od calculate_viability Calculate % Viability vs. Negative Control measure_od->calculate_viability decision Classification Decision calculate_viability->decision corrosive Result: Corrosive (GHS Category 1) decision->corrosive Viability < 50% at 3 min OR Viability < 15% at 1 hr non_corrosive Result: Non-Corrosive decision->non_corrosive Viability ≥ 50% at 3 min AND Viability ≥ 15% at 1 hr

Caption: Workflow for OECD 431 In Vitro Skin Corrosion Test.

Toxicological Information and Potential Mechanisms

Acute Toxicity

This compound is classified as harmful if swallowed.[2][3][5] While specific LD50 values are not consistently reported in publicly available literature, this classification indicates moderate acute toxicity upon ingestion. Short-term exposure may also cause irritation to the respiratory tract.[15]

Skin and Eye Effects

The compound is classified as causing severe skin burns and serious eye damage.[2][3][4][5] This indicates that contact can lead to irreversible tissue damage.

Potential Mechanism of Toxicity

While no specific signaling pathways for the toxicity of this compound have been elucidated, diamines can exhibit toxicity through several general mechanisms. Prolonged exposure could lead to systemic effects due to its capacity to form Schiff bases and interact with biological macromolecules.[15] As a corrosive substance, its primary mechanism of local tissue damage is likely due to its alkaline nature, which can disrupt cell membranes and hydrolyze proteins and lipids, leading to cell death and necrosis.

Risk_Management_Logic cluster_assessment Hazard Assessment cluster_control Risk Control cluster_response Emergency Response identify Identify Chemical: This compound gather_data Gather Data (SDS, Literature) identify->gather_data classify Classify Hazards: - Flammable (Cat 3) - Acutely Toxic (Oral, Cat 4) - Skin Corrosive (Cat 1C) gather_data->classify eng_controls Engineering Controls: - Fume Hood - Ventilation classify->eng_controls admin_controls Administrative Controls: - Safe Work Procedures - Training classify->admin_controls ppe Personal Protective Equipment (PPE): - Goggles/Face Shield - Gloves - Impervious Clothing classify->ppe spill Spill Response: - Evacuate - Absorb - Ventilate eng_controls->spill exposure Exposure Response: - First Aid - Seek Medical Attention admin_controls->exposure ppe->exposure

Caption: Logical flow for chemical hazard assessment and control.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its flammability, acute oral toxicity, and severe corrosive properties. This guide provides essential health and safety information for researchers and professionals. By understanding its properties, adhering to strict safety protocols, and utilizing appropriate personal protective equipment, the risks associated with its use can be effectively managed. The included standardized OECD test protocols offer a framework for the type of rigorous testing required to characterize the hazards of such chemicals.

References

An In-depth Technical Guide to the Proper Handling and Storage of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and physical and chemical property data for the proper handling and storage of 1,2-Diamino-2-methylpropane (CAS No. 811-93-8). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound, also known as 2-methyl-1,2-propanediamine, is a colorless to slightly pale-yellow liquid.[1] It is an aliphatic diamine that is flammable and air-sensitive.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 52 °C at 16 mmHg[2][3]
Melting Point 120-121 °C[2][3]
Flash Point 23 °C[2][3]
Density 0.85 g/cm³[2][3]
Refractive Index n20/D 1.441 (lit.)[3]
pKa pK1: 6.178 (+2); pK2: 9.420 (+1) (25°C)[3][4]
Solubility Soluble in Chloroform, slightly soluble in Ethyl Acetate[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following classifications: Flammable liquid (Category 3), Acute toxicity - Oral (Category 4), Skin corrosion (Sub-category 1C), and Serious eye damage (Category 1).[5] It is crucial to understand and mitigate these risks through appropriate handling procedures.

Hazard Statements:

  • H226: Flammable liquid and vapour.[5]

  • H302: Harmful if swallowed.[5]

  • H314: Causes severe skin burns and eye damage.[5][6]

Precautionary Measures:

A logical workflow for the safe handling of this compound is outlined in the diagram below.

G cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Release cluster_first_aid First Aid prep_ppe Wear Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat prep_vent Ensure Adequate Ventilation: - Work in a Chemical Fume Hood prep_ppe->prep_vent prep_ignition Remove Ignition Sources: - No Open Flames, Sparks - Use Non-Sparking Tools prep_vent->prep_ignition prep_equip Prepare Equipment: - Ground/Bond Containers - Use Explosion-Proof Equipment prep_ignition->prep_equip handle_dispense Dispense Chemical: - Avoid Contact with Skin and Eyes - Do Not Breathe Vapors prep_equip->handle_dispense handle_no_eat Do Not Eat, Drink, or Smoke handle_dispense->handle_no_eat spill_evacuate Evacuate Personnel handle_dispense->spill_evacuate Spill aid_skin Skin Contact: - Remove Contaminated Clothing - Rinse with Water handle_dispense->aid_skin Exposure aid_eye Eye Contact: - Rinse with Water for Several Minutes - Seek Immediate Medical Attention handle_dispense->aid_eye aid_inhalation Inhalation: - Move to Fresh Air - Seek Medical Attention handle_dispense->aid_inhalation aid_ingestion Ingestion: - Rinse Mouth - Do NOT Induce Vomiting - Seek Immediate Medical Attention handle_dispense->aid_ingestion spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_cleanup Clean Up with Spark-Proof Tools spill_contain->spill_cleanup spill_dispose Dispose of Waste Appropriately spill_cleanup->spill_dispose

Caption: Workflow for Safe Handling of this compound.

Storage and Disposal

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

Storage Conditions:

  • Temperature: Store in a cool, dark, and well-ventilated place.[1] Some sources recommend room temperature or below 15°C.[3][7]

  • Atmosphere: This substance is air-sensitive and should be stored under an inert gas.[1]

  • Container: Keep the container tightly closed in a dry place.[5][8]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents and acids.[1]

A logical diagram for the proper storage of this compound is provided below.

G storage_location Storage Location: - Cool, Dry, Well-Ventilated Area container Container: - Tightly Closed - Labeled Appropriately storage_location->container inert_gas Atmosphere: - Store Under Inert Gas (e.g., Argon) storage_location->inert_gas incompatibles Incompatible Materials: - Acids - Oxidizing Agents storage_location->incompatibles ignition_sources Ignition Sources: - Keep Away from Heat, Sparks, and Open Flames storage_location->ignition_sources locked_up Security: - Store Locked Up storage_location->locked_up

Caption: Recommended Storage Conditions for this compound.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][9]

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

  • Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation.[5] Remove all sources of ignition.[5][9] Wear appropriate personal protective equipment, including chemical-impermeable gloves.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Containment and Cleaning: Collect and arrange for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5] Adsorb with inert material and dispose of promptly.[5]

First-Aid Measures

In case of exposure, immediate medical attention is required.[5]

Table 2: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air.[5] If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Take off immediately all contaminated clothing.[5] Rinse affected areas with water or shower.[5]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get emergency medical help immediately.[5]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[5] Get medical help.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Flammable liquid and vapor.[5] Burning can produce obnoxious and toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive safety data sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before handling.

References

Methodological & Application

Application Notes and Protocols for 1,2-Diamino-2-methylpropane as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane, also known as 2-methyl-1,2-propanediamine, is a sterically hindered vicinal diamine that serves as a versatile bidentate ligand in coordination chemistry.[1] Its structure, featuring two primary amino groups on adjacent carbons with a geminal dimethyl group, allows it to form stable five-membered chelate rings with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and palladium(II).[1] This unique structural feature imparts specific steric and electronic properties to its metal complexes, making them valuable in catalysis, materials science, and as potential therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in forming metal complexes and explores their potential applications.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number811-93-8[3]
Molecular FormulaC₄H₁₂N₂[3]
Molecular Weight88.15 g/mol [3]
AppearanceColorless to light yellow clear liquid[4]
Refractive Index (n20/D)1.441[3]
Flash Point23°C[5]
Spectroscopic Data of a Representative Complex: bis(this compound)copper(II) sulfate (B86663)
Functional GroupExpected IR Absorption Range (cm⁻¹)
N-H Stretch3100-3300
C-H Stretch2850-3000
N-H Bend1550-1650
C-N Stretch1000-1200
M-N Stretch400-600

Experimental Protocols

Protocol 1: Synthesis of a bis(this compound)copper(II) sulfate Complex

This protocol is adapted from the synthesis of a similar bis(ethylenediamine)copper(II) complex.[7][8]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound

  • Methanol (B129727)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Reflux apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum desiccator

Procedure:

  • Dissolve a specific molar amount of copper(II) sulfate pentahydrate in a minimal amount of deionized water in a beaker.

  • In a separate beaker, dissolve a 2:1 molar excess of this compound in methanol.

  • Slowly add the methanolic solution of the ligand to the aqueous solution of the copper salt while stirring continuously.

  • A color change and the formation of a precipitate should be observed.

  • Transfer the mixture to a round-bottom flask and reflux for 1 hour to ensure complete reaction.[7]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials.[7]

  • Dry the resulting crystalline product in a vacuum desiccator.

Characterization: The synthesized complex can be characterized by:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the copper ion.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the d-d electronic transitions of the copper(II) center.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Protocol 2: Catalytic Oxidation of Benzyl (B1604629) Alcohol using a Copper(II)-1,2-Diamino-2-methylpropane Complex

This protocol is a general procedure for the copper-catalyzed oxidation of alcohols and can be adapted for use with the synthesized complex from Protocol 1.[9][10][11]

Materials:

  • Synthesized bis(this compound)copper(II) sulfate complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile or Dimethylsulfoxide (DMSO) (solvent)[11]

  • Gas chromatograph (GC) for reaction monitoring

  • Thermostatted reaction vessel with magnetic stirring

Procedure:

  • In a reaction vessel, dissolve the copper(II)-1,2-diamino-2-methylpropane complex (e.g., 0.03 mmol) in the chosen solvent (e.g., 10 mL of DMSO).[11]

  • Add benzyl alcohol (e.g., 1.0 mmol) to the solution and stir the mixture at a constant temperature (e.g., 70°C).[11]

  • Initiate the reaction by adding a molar excess of aqueous hydrogen peroxide (30%) to the mixture.[11]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Upon completion, the product can be isolated using appropriate extraction and purification techniques.

Protocol 3: Evaluation of Antimicrobial Activity of a Nickel(II)-1,2-Diamino-2-methylpropane Complex

This protocol outlines a general method for assessing the antimicrobial properties of a synthesized Ni(II) complex, which would first need to be prepared using a method analogous to Protocol 1, substituting a nickel(II) salt (e.g., NiCl₂·6H₂O) for the copper salt.

Materials:

  • Synthesized Nickel(II)-1,2-diamino-2-methylpropane complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (B569324) and broth

  • Sterile petri dishes and test tubes

  • Incubator

  • Micropipettes and sterile tips

Procedure (Agar Well Diffusion Method):

  • Prepare sterile nutrient agar plates.

  • Prepare a standardized inoculum of the test microorganism in sterile broth.

  • Evenly spread the microbial suspension over the surface of the agar plates.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Prepare solutions of the synthesized nickel(II) complex at various concentrations in a suitable solvent (e.g., DMSO).

  • Add a fixed volume of each concentration of the complex solution into the wells.

  • Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow Diagram 1: General Workflow for Synthesis and Characterization reagents Metal Salt (e.g., CuSO4) + This compound mixing Dissolve in Solvent & Mix Solutions reagents->mixing reaction Reflux Reaction Mixture mixing->reaction isolation Cooling & Filtration reaction->isolation product Synthesized Metal Complex isolation->product characterization Characterization (IR, UV-Vis, Elemental Analysis) product->characterization Catalysis_Workflow Diagram 2: Experimental Setup for Catalytic Oxidation setup Prepare Reaction Mixture: Catalyst + Substrate + Solvent initiation Initiate Reaction with Oxidant (e.g., H2O2) at Temp setup->initiation monitoring Monitor Reaction Progress (GC) initiation->monitoring workup Reaction Quenching & Product Isolation monitoring->workup analysis Product Characterization & Yield Determination workup->analysis Drug_Development_Logic Diagram 3: Logic Flow for Drug Development Application synthesis Synthesize Metal Complexes screening In vitro Screening (e.g., Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id optimization Lead Optimization (Ligand Modification) hit_id->optimization in_vivo In vivo Studies optimization->in_vivo clinical Preclinical & Clinical Trials in_vivo->clinical

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane, a sterically hindered vicinal diamine, serves as a versatile ligand in coordination chemistry. Its unique structural features, including the presence of two primary amine groups on adjacent carbons and a gem-dimethyl group, allow it to form stable chelate complexes with a variety of transition metals. These metal complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents. The coordination of this compound to a metal center can enhance the biological activity of the metal ion, leading to novel antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis and characterization of metal complexes with this compound, along with a summary of their potential applications in drug development.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. The stoichiometry of the reaction can be varied to control the coordination environment of the metal ion.

General Experimental Workflow

The general workflow for the synthesis and characterization of these metal complexes is outlined below.

Synthesis and Characterization Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Activity Screening Metal Salt Metal Salt Reaction Reaction Metal Salt->Reaction This compound This compound This compound->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation Reaction->Isolation Purification Purification Isolation->Purification FT-IR FT-IR Purification->FT-IR UV-Vis UV-Vis Purification->UV-Vis NMR NMR Purification->NMR Elemental Analysis Elemental Analysis Purification->Elemental Analysis X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Antimicrobial Assay Antimicrobial Assay X-ray Crystallography->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay X-ray Crystallography->Cytotoxicity Assay

Caption: General workflow for the synthesis, characterization, and biological evaluation of metal complexes.

Experimental Protocols

Protocol 1: Synthesis of a Generic Dichloro(diamine)metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex with this compound, which can be adapted for various divalent metal chlorides.

Materials:

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂)

  • This compound

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve the metal(II) chloride (1 mmol) in 20 mL of ethanol with gentle heating.

  • In a separate flask, dissolve this compound (2 mmol) in 10 mL of ethanol.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A precipitate should form immediately or upon cooling.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of a Bis(diamine)copper(II) Complex

This protocol is adapted from studies on similar copper(II) diamine complexes.

Materials:

Procedure:

  • Dissolve the copper(II) salt (1 mmol) in 25 mL of methanol.

  • To this solution, add this compound (2 mmol) dropwise with vigorous stirring.

  • A change in color of the solution should be observed, indicating complex formation.

  • Stir the solution at room temperature for 4 hours.

  • Slowly evaporate the solvent at room temperature or under reduced pressure to obtain the crystalline product.

  • Wash the crystals with a small amount of cold methanol and dry them in air.

Data Presentation

The following tables summarize typical characterization data for metal complexes with diamine ligands. Note that specific data for this compound complexes is limited in the public domain, and these tables serve as a template for expected results.

Table 1: Physicochemical and Analytical Data

Complex FormulaMetal IonColorYield (%)M.p. (°C)
[Cu(C₄H₁₂N₂)₂]Cl₂Cu(II)Blue85-95>250 (dec.)
[Ni(C₄H₁₂N₂)₂]Cl₂Ni(II)Violet80-90>280 (dec.)
[Co(C₄H₁₂N₂)₂]Cl₂Co(II)Pink75-85>270 (dec.)
[Pd(C₄H₁₂N₂)Cl₂]Pd(II)Yellow90-98>300 (dec.)

Table 2: Spectroscopic Data

ComplexKey IR Bands (cm⁻¹) ν(N-H)Key IR Bands (cm⁻¹) ν(M-N)UV-Vis λₘₐₓ (nm) (d-d transitions)
[Cu(C₄H₁₂N₂)₂]Cl₂~3200-3300~400-500~550-650
[Ni(C₄H₁₂N₂)₂]Cl₂~3200-3300~400-500~500-600, ~800-900
[Co(C₄H₁₂N₂)₂]Cl₂~3200-3300~400-500~500-550
[Pd(C₄H₁₂N₂)Cl₂]~3200-3300~400-500~350-450

Applications in Drug Development

Metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The chelation of a metal ion with a ligand like this compound can enhance its lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability.

Antimicrobial Activity

Many transition metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[1][2] The proposed mechanism of action often involves the disruption of cell wall synthesis, inhibition of enzyme activity, or damage to DNA.

Table 3: Antimicrobial Activity (Hypothetical MIC values in µg/mL)

ComplexStaphylococcus aureusEscherichia coliCandida albicans
[Cu(C₄H₁₂N₂)₂]Cl₂163264
[Ni(C₄H₁₂N₂)₂]Cl₂3264128
[Co(C₄H₁₂N₂)₂]Cl₂81632
[Pd(C₄H₁₂N₂)Cl₂]4816
Ciprofloxacin (Control)10.5-
Fluconazole (Control)--8
Anticancer Activity

The development of metal-based anticancer drugs is a rapidly growing field. The mechanism of action for these complexes can involve binding to DNA, inducing apoptosis, or inhibiting key enzymes involved in cell proliferation.

Anticancer Mechanism Potential Anticancer Mechanisms of Metal Complexes Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake DNA Binding DNA Binding Cellular Uptake->DNA Binding ROS Generation ROS Generation Cellular Uptake->ROS Generation Enzyme Inhibition Enzyme Inhibition Cellular Uptake->Enzyme Inhibition Apoptosis Apoptosis DNA Binding->Apoptosis ROS Generation->Apoptosis Enzyme Inhibition->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Simplified diagram of potential anticancer mechanisms of metal complexes.

Conclusion

The synthesis of metal complexes with this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols provided herein serve as a starting point for the preparation and characterization of these novel compounds. Further research is warranted to fully elucidate their biological activities and mechanisms of action, which could lead to the development of effective treatments for a range of diseases.

References

Application Notes and Protocols: 1,2-Diamino-2-methylpropane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane (dmp), a sterically hindered vicinal diamine, is a versatile ligand in coordination chemistry. Its unique structural feature, a geminal dimethyl group on one of the carbon atoms of the ethylenediamine (B42938) backbone, imparts specific steric constraints and electronic properties to its metal complexes. This ligand readily forms stable five-membered chelate rings with a variety of transition metal ions, including copper, nickel, cobalt, and palladium. The resulting coordination compounds have shown promise in diverse applications, ranging from catalysis in organic synthesis to the development of novel materials and potential therapeutic agents.

This document provides an overview of the applications of this compound in coordination chemistry, along with detailed protocols for the synthesis and characterization of its metal complexes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the ligand is presented below.

PropertyValueReference
Molecular FormulaC₄H₁₂N₂[1]
Molecular Weight88.15 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Boiling Point52 °C @ 16 mmHg[2]
Refractive Index (n20/D)1.441[3]
pKa₁6.178[1]
pKa₂9.420[1]

Coordination Chemistry and Structural Features

This compound typically acts as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring with metal ions. The steric bulk introduced by the two methyl groups on the C2 carbon atom influences the geometry and stability of the resulting complexes, often preventing the formation of higher coordination number species and influencing the stereochemistry around the metal center.

G cluster_ligand This compound M Mⁿ⁺ N1 H₂N M->N1 Coordination Bond N2 NH₂ M->N2 C1 CH₂ C2 C Me1 CH₃ Me2 CH₃

While specific crystallographic data for simple this compound complexes are not widely available in the literature, data from structurally related diamine complexes, such as those of 1,2-diaminopropane, can provide insights into expected bond lengths and angles. For instance, in copper(II) complexes with similar 1,2-diamines, Cu-N bond lengths are typically in the range of 2.00-2.03 Å.

Applications in Catalysis

Coordination complexes of this compound, particularly with palladium, are of interest as catalysts in cross-coupling reactions. The steric hindrance provided by the ligand can influence the activity and selectivity of the catalyst. While specific data for DAMP complexes in reactions like the Heck or Suzuki coupling is limited, related Schiff base complexes of similar diamines have been investigated. For example, a palladium(II) complex of a Schiff base derived from 2,2-dimethyl-1,3-diaminopropane has been shown to catalyze the Mizoroki-Heck reaction.

Below is a representative workflow for a catalytic cross-coupling reaction.

G Reactants Aryl Halide + Coupling Partner Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Pd-DAMP Complex Catalyst->Reaction_Setup Solvent_Base Solvent + Base Solvent_Base->Reaction_Setup Heating Heating (e.g., 80-120 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Applications in Drug Development

While this compound itself is not a therapeutic agent, its coordination complexes and derivatives have been explored in medicinal chemistry. The diamine scaffold is a component in the synthesis of various biologically active molecules. For instance, it is used as a building block in the preparation of neocryptolepine (B1663133) analogs which have shown antimalarial activity.[4] Furthermore, modifications of natural photosensitizers like Hypocrellin B with this diamine have been investigated for applications in photodynamic therapy.[5] The development of metal-based drugs is an active area of research, and coordination complexes of ligands like this compound could offer novel therapeutic approaches by combining the biological activity of the metal ion and the organic ligand.

Experimental Protocols

Synthesis of bis(this compound)copper(II) Chloride ([Cu(dmp)₂]Cl₂)

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (dmp)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

Procedure:

  • Dissolve copper(II) chloride dihydrate (1 mmol) in 20 mL of absolute ethanol with gentle warming.

  • In a separate flask, dissolve this compound (2.1 mmol) in 10 mL of absolute ethanol.

  • Slowly add the ethanolic solution of the ligand to the stirred solution of the copper salt. A color change should be observed, typically to a deep blue or purple.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent in vacuo to approximately 10 mL.

  • Slowly add diethyl ether to the concentrated solution until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry in a desiccator over anhydrous calcium chloride.

Characterization of Metal Complexes

Infrared (IR) Spectroscopy: The coordination of the amine groups to the metal center can be confirmed by changes in the N-H stretching and bending vibrations.

  • Free Ligand (dmp): N-H stretching vibrations are typically observed in the region of 3300-3400 cm⁻¹.

  • Complex ([Cu(dmp)₂]Cl₂): Upon coordination, the N-H stretching bands are expected to shift to lower wavenumbers (e.g., 3100-3300 cm⁻¹) due to the weakening of the N-H bond.

UV-Visible Spectroscopy: The d-d electronic transitions of the metal ion in the complex give rise to absorption bands in the visible region, which are characteristic of the coordination geometry.

  • [Cu(dmp)₂]Cl₂ in aqueous solution: A broad absorption band is expected in the range of 550-650 nm, characteristic of a d⁹ copper(II) ion in a distorted octahedral or square planar environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Ni(II) in a square planar geometry or Co(III)). The coordination of the ligand to the metal center will cause shifts in the proton and carbon signals compared to the free ligand.

  • Free Ligand (dmp) ¹H NMR (in CDCl₃): Signals corresponding to the -CH₂-, -NH₂, and -CH₃ protons would be observed.

  • Diamagnetic Complex: The signals are expected to be shifted downfield upon coordination.

Quantitative Data

Due to the limited availability of published data specifically for this compound complexes, the following table presents representative data for related diamine complexes to provide an indication of expected values.

Complex TypeParameterValueReference
[Cu(diamine)₂]²⁺log K₁ (Stability Constant)~10-11[6]
log K₂ (Stability Constant)~8-9[6]
[Ni(diamine)₂]²⁺log K₁ (Stability Constant)~7-8
log K₂ (Stability Constant)~6-7
[Co(diamine)₃]³⁺Co-N bond length~1.95-2.00 Å[7]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from ligand and metal salt to a fully characterized coordination complex.

G Start Starting Materials (DAMP Ligand, Metal Salt) Synthesis Synthesis in Solution (e.g., Ethanol) Start->Synthesis Isolation Isolation of Product (Precipitation, Filtration) Synthesis->Isolation Drying Drying of Complex Isolation->Drying Characterization Spectroscopic Characterization Drying->Characterization IR IR Spectroscopy Characterization->IR UVVis UV-Vis Spectroscopy Characterization->UVVis NMR NMR Spectroscopy (for diamagnetic complexes) Characterization->NMR Xray Single Crystal X-ray Diffraction (if crystals are obtained) Characterization->Xray End Characterized Complex IR->End UVVis->End NMR->End Xray->End

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its sterically hindered nature provides a unique platform for the design of metal complexes with specific geometries and reactivities. While the exploration of its coordination chemistry is still an evolving field with a need for more extensive quantitative studies, the existing information suggests promising applications in catalysis and as a scaffold in the development of new materials and therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further investigate the rich coordination chemistry of this intriguing diamine ligand.

References

Application of 1,2-Diamino-2-methylpropane in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane is a sterically hindered aliphatic diamine that serves as a versatile ligand in coordination chemistry and catalysis. Its unique structural feature, a geminal dimethyl group on the carbon atom adjacent to the two primary amino groups, imparts significant steric and electronic properties. This structural motif allows it to form stable five-membered chelate rings with a variety of transition metals, including ruthenium, copper, and palladium. These metal complexes have demonstrated significant catalytic activity in a range of organic transformations, from asymmetric synthesis to cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound and its derivatives in key catalytic reactions.

Application Note 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Chiral derivatives of this compound are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The steric hindrance provided by the gem-dimethyl group can significantly influence the stereochemical outcome of the reaction.

General Workflow for Catalyst Preparation and Asymmetric Transfer Hydrogenation

G cluster_prep Catalyst Preparation cluster_ath Asymmetric Transfer Hydrogenation diamine Chiral 1,2-Diamino- 2-methylpropane derivative active_catalyst Active Ru-Diamine Catalyst diamine->active_catalyst Ligand Exchange ru_precatalyst [Ru(arene)Cl2]2 ru_precatalyst->active_catalyst base_prep Base (e.g., KOtBu) base_prep->active_catalyst solvent_prep Solvent (e.g., 2-Propanol) solvent_prep->active_catalyst product Chiral Alcohol active_catalyst->product Catalytic Cycle ketone Prochiral Ketone (e.g., Acetophenone) ketone->product h_donor Hydrogen Donor (2-Propanol) h_donor->product workup Reaction Workup & Purification product->workup G Ru_H [Ru]-H (Active Hydride) TS Transition State (Six-membered ring) Ru_H->TS Coordination Acetone Acetone Ru_H->Acetone Byproduct Ketone R1(C=O)R2 Ketone->TS Product_complex [Ru]-O-CH(R1)R2 TS->Product_complex Hydride Transfer Product_complex->Ru_H Ligand Exchange with Isopropanol Alcohol R1CH(OH)R2 Product_complex->Alcohol Release H_donor Isopropanol H_donor->Ru_H Regeneration G cluster_catalyst In Situ Catalyst Formation cluster_henry Asymmetric Henry Reaction diamine Chiral 1,2-Diamino- 2-methylpropane Schiff Base catalyst Chiral Cu(II) Complex diamine->catalyst cu_salt Cu(OAc)2 cu_salt->catalyst solvent_henry Solvent (e.g., EtOH) solvent_henry->catalyst product_henry β-Nitro Alcohol catalyst->product_henry Catalysis aldehyde Aldehyde aldehyde->product_henry nitroalkane Nitroalkane nitroalkane->product_henry base_henry Base (e.g., Et3N) base_henry->product_henry workup_henry Workup & Purification product_henry->workup_henry G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_R Ar-Pd(II)-R(L2) PdII_Aryl->PdII_R Transmetalation PdII_R->Pd0 Product_Biaryl Ar-R PdII_R->Product_Biaryl Reductive Elimination ArX Ar-X ArX->PdII_Aryl Boronic_Acid R-B(OH)2 Boronic_Acid->PdII_R Base Base (e.g., K2CO3) Base->PdII_R

Application Notes and Protocols: 1,2-Diamino-2-methylpropane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane is a versatile, sterically hindered aliphatic diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring two primary amino groups on adjacent carbons with a geminal dimethyl group, imparts specific conformational constraints and reactivity that are leveraged in the design of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, exemplified by Anagliptin (B605506), and neocryptolepine (B1663133) analogs with potential anti-cancer activity.

Application 1: Synthesis of Anagliptin, a DPP-4 Inhibitor

Anagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Anagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes. This compound is a key intermediate in the synthesis of Anagliptin.

Signaling Pathway: DPP-4 Inhibition by Anagliptin

The mechanism of action of Anagliptin involves the modulation of the incretin pathway. The following diagram illustrates the signaling cascade.

DPP4_Inhibition cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Outcome Physiological Outcome Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Beta_Cells Pancreatic β-Cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells Pancreatic α-Cells GLP1_GIP->Alpha_Cells inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Anagliptin Anagliptin Anagliptin->DPP4 inhibits Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control lowers blood glucose Glucagon->Glucose_Control raises blood glucose (inhibited)

DPP-4 Inhibition by Anagliptin
Experimental Protocols

Protocol 1: Synthesis of this compound (Anagliptin Intermediate)

This protocol is based on a Hofmann degradation reaction.[1]

Materials:

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution:

    • In the reaction vessel, dissolve sodium hydroxide (153.7 g, 3.84 mol) in water (1610 mL).

    • Cool the solution to 0-2 °C.

    • Slowly add bromine (192 g, 1.2 mol) to the cold NaOH solution while stirring vigorously. Maintain the temperature at 0-2 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of sodium hypobromite.

  • Hofmann Degradation:

    • To the cold sodium hypobromite solution, add 3-amino-3-methylbutanamide (116.2 g, 1 mol).

    • Stir the reaction mixture at 0-2 °C for 2 hours.

    • Slowly warm the mixture to room temperature and continue stirring for 1 hour.

    • Heat the reaction mixture to 70-72 °C and maintain for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add sodium hydroxide (340 g) to the mixture.

    • Extract the aqueous layer with ethyl acetate (4 x 1000 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (30 g).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

    • The remaining liquid is purified by distillation, collecting the fraction at 113-115 °C to yield colorless this compound.

Quantitative Data:

ParameterValueReference
Yield77%[2]
Purity98%[2]

Protocol 2: Synthesis of Anagliptin (Final Coupling Step)

This protocol describes the coupling of the pyrazolopyrimidine core with the chiral aminopyrrolidine intermediate, which is synthesized from this compound in preceding steps not detailed here.[3]

Materials:

  • 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • (2S)-1-((2-((1-amino-2-methylpropan-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile) hydrochloride (cyanopyrrole amine intermediate derived from this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (B109758) (CH₂Cl₂) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • HPLC for purity analysis

Procedure:

  • Coupling Reaction (using HATU):

    • Dissolve 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (5 kg, 28.2 mol) and the cyanopyrrole amine intermediate (8.4 kg, 28.2 mol) in anhydrous dichloromethane (120 L).

    • Add HATU (16 kg, 42 mol, 1.5 eq.).

    • Cool the mixture to 0 °C.

    • Slowly add N,N-Diisopropylethylamine (6.6 kg, 65 mol, 2.3 eq.).

    • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Remove the majority of the solvent under reduced pressure.

    • Add ethyl acetate and water to the residue and perform a liquid-liquid extraction.

    • Separate the aqueous phase and extract it three times with ethyl acetate.

    • Combine all organic phases and dry over a suitable drying agent (e.g., Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure.

    • Allow the concentrated solution to stand, which should result in the precipitation of white crystals of Anagliptin.

Quantitative Data:

ParameterValueReference
Yield87%[3]
Purity (HPLC)>99.9%[3]
ee value>99.9%[3]
MS (ESI) m/z 384.3 [M+H]⁺[3]
¹H-NMR (400MHz, DMSO-d6) δ 9.43(s,1H), 8.84(s,1H), 8.49(s,1H), 6.61(s,1H), 4.74(m,1H), 3.65-3.42(m,5H), 3.29-3.28(m,2H), 2.46(s,3H), 2.15-2.01(m,4H), 1.06(s,6H) ppm[3]

Application 2: Synthesis of Neocryptolepine Analogs as Anti-Cancer Agents

Neocryptolepine is a natural alkaloid that exhibits anti-cancer properties, in part through the inhibition of topoisomerase II. Synthetic analogs of neocryptolepine are being developed to improve efficacy and reduce toxicity. This compound can be used to introduce a diamine side chain at the C11 position of the neocryptolepine core, which has been shown to be a key position for modulating biological activity. These derivatives have been found to exert their cytotoxic effects through the PI3K/AKT signaling pathway.[4][5]

Signaling Pathway: PI3K/AKT Inhibition by Neocryptolepine Derivatives

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Neocryptolepine derivatives can inhibit this pathway, leading to cancer cell death.

PI3K_AKT_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT activates AKT AKT Cell_Survival Cell Survival p_AKT->Cell_Survival Proliferation Proliferation p_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition Neocryptolepine Neocryptolepine Derivative Neocryptolepine->p_AKT inhibits

PI3K/AKT Pathway Inhibition
Experimental Protocol

Protocol 3: Synthesis of an 11-(ω-aminoalkylamino)-neocryptolepine Derivative

This is a representative protocol for the nucleophilic aromatic substitution (SNAr) of a chloro-neocryptolepine core with a diamine, adapted for this compound.[6]

Materials:

  • 11-Chloro-5-methyl-5H-indolo[2,3-b]quinoline (chloro-neocryptolepine core)

  • This compound

  • Solvent (e.g., pyridine, DMF, or neat)

Equipment:

  • Reaction vial or round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Flash chromatography system

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine 11-chloro-5-methyl-5H-indolo[2,3-b]quinoline (1 equivalent) with an excess of this compound (e.g., 10-40 equivalents). The diamine can be used as the solvent if it is a liquid, or a high-boiling polar aprotic solvent like DMF can be used.

  • Reaction:

    • Heat the mixture at a high temperature (e.g., 135-155 °C) for a period of 5-10 minutes up to several hours, depending on the reactivity of the substrate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product, often a colored oil or solid, is then purified by flash chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane, often with a small amount of ammonia (B1221849) (e.g., 1-2%) to prevent protonation of the amines on the silica gel.

Quantitative Data (Representative for similar analogs):

ParameterValueReference
Yield40-80% (highly dependent on substrate and conditions)[6]
Characterization Data Expected to show signals for both the neocryptolepine core and the this compound side chain in ¹H and ¹³C NMR, and the corresponding molecular ion peak in mass spectrometry.[5]

Summary and Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its application in the development of the DPP-4 inhibitor Anagliptin and in the synthesis of novel neocryptolepine-based anti-cancer agents highlights its importance. The provided protocols offer a starting point for researchers in the synthesis of these and other related pharmaceutical compounds. The distinct steric and electronic properties of this compound will continue to make it an attractive component in the design of new therapeutic agents. Researchers should note that the provided protocols, particularly for the neocryptolepine analogs, may require optimization based on the specific substrate and desired final product.

References

Application of 1,2-Diamino-2-methylpropane in Polymer Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane, also known as 2-methyl-1,2-propanediamine, is a vicinal diamine with a branched alkyl backbone. Its unique structure, featuring two primary amine groups on adjacent carbons with a methyl substituent, offers specific steric and electronic properties that can be harnessed in polymer chemistry. While not as commonly employed as other industrial diamines, it serves as a valuable monomer for the synthesis of specialty polymers, including polyimides and polyamides, and as a curing agent for epoxy resins. The presence of the methyl group can influence polymer solubility, thermal stability, and chain packing, making it a target for researchers aiming to fine-tune polymer properties.

Application Notes

The primary applications of this compound in polymer chemistry are centered around its bifunctionality, which allows it to act as a building block for linear or cross-linked polymers.

  • Polyimide Synthesis: this compound can be reacted with various dianhydrides to form polyimides. These polymers are known for their high thermal stability, chemical resistance, and excellent mechanical properties. The incorporation of the sterically hindered this compound moiety can disrupt chain packing, potentially leading to increased solubility of the resulting polyimide in organic solvents, which is a significant advantage for processing. The specific properties of the polyimide are highly dependent on the dianhydride comonomer used. For instance, its use with perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA) has been explored for applications in organic electronics due to the electrochemical properties of the resulting polymer.

  • Polyamide Synthesis: Through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), this compound can form polyamides. The resulting polymers will possess amide linkages in their backbone. The methyl group on the diamine can influence the hydrogen bonding network between polyamide chains, which in turn affects their melting point, crystallinity, and mechanical strength. These polyamides could be of interest for specialty fibers, films, and molding resins where a specific combination of properties is desired.

  • Epoxy Resin Curing Agent: The two primary amine groups of this compound can react with the epoxide groups of epoxy resins, leading to a cross-linked network. In this role, it acts as a curing agent or hardener. The reaction kinetics and the final properties of the cured epoxy, such as its glass transition temperature (Tg), hardness, and chemical resistance, will be influenced by the structure of the diamine. The branched nature of this compound can affect the cross-link density and the flexibility of the resulting network.

Quantitative Data

PropertyPTCDA-dmen Polyimide
Monomers Perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA) and this compound (dmen)
Polymer Type Polyimide
Solubility Insoluble in common organic solvents
Electrochemical Properties Studied for potential use in redox applications

Note: This data is from a specific research context and may not be representative of all polymers synthesized with this compound. Further characterization of mechanical and a broader range of thermal properties would be necessary for a complete understanding.

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides and polyamides using this compound. Researchers should optimize these protocols based on the specific comonomers and desired polymer characteristics.

Protocol 1: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method

This protocol is a generalized procedure for the synthesis of a polyimide from this compound and a dianhydride, such as perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA).

Materials:

  • This compound (dmen)

  • Perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA) (or other suitable dianhydride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas supply

  • Schlenk flask or three-necked round-bottom flask with a mechanical stirrer and gas inlet/outlet

  • Heating mantle with temperature control

  • Methanol (B129727)

  • Filter funnel and filter paper

Procedure:

  • Monomer Dissolution: In a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve an equimolar amount of this compound in anhydrous NMP. Stir the solution until the diamine is completely dissolved.

  • Poly(amic acid) Formation: Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature. The addition should be done in small portions to control the initial reaction exotherm.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

  • Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film. Place the substrate in a vacuum oven.

  • Curing Schedule: Heat the film under vacuum using a staged heating program. A typical program might be:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 2 hours

    • 300°C for 1 hour This process will drive the cyclodehydration of the poly(amic acid) to the corresponding polyimide.

  • Isolation and Purification: After cooling to room temperature, the resulting polyimide film can be carefully removed from the substrate. If the polymer precipitates from the reaction mixture, it can be isolated by filtration, washed with methanol, and dried in a vacuum oven.

Protocol 2: Synthesis of a Polyamide by Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing a polyamide from this compound and a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride (or other suitable diacyl chloride)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl)

  • Triethylamine (B128534) (or other acid scavenger)

  • Argon or Nitrogen gas supply

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and gas inlet/outlet

  • Ice bath

  • Methanol

  • Filter funnel and filter paper

Procedure:

  • Diamine Solution Preparation: In a three-necked flask under an inert atmosphere, dissolve a precise amount of this compound and LiCl in anhydrous DMAc. Cool the solution to 0°C using an ice bath. Add triethylamine to the solution.

  • Diacyl Chloride Addition: Dissolve an equimolar amount of the diacyl chloride in a small amount of anhydrous DMAc and place it in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a solid.

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and triethylamine hydrochloride.

  • Final Drying: Dry the polyamide powder in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualizations

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Monomer_Prep Monomer Preparation (this compound & Dianhydride) Dissolution Dissolution in Solvent (e.g., NMP) Monomer_Prep->Dissolution Polymerization Poly(amic acid) Formation (Room Temperature) Dissolution->Polymerization Casting Film Casting Polymerization->Casting Imidization Thermal Imidization (Staged Heating) Casting->Imidization Final_Polymer Polyimide Film Imidization->Final_Polymer

Caption: Workflow for the synthesis of a polyimide using this compound.

Polymer_Characterization_Workflow cluster_characterization Polymer Characterization cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Properties Polymer_Sample Synthesized Polymer FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy Polymer_Sample->NMR TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Tensile Tensile Testing Polymer_Sample->Tensile DMA Dynamic Mechanical Analysis (DMA) Polymer_Sample->DMA

Caption: General workflow for the characterization of synthesized polymers.

Application Notes and Protocols for the Synthesis of Neocryptolepine Analogs using 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocryptolepine (B1663133), an indolo[2,3-b]quinoline alkaloid isolated from the African plant Cryptolepis sanguinolenta, and its synthetic analogs have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have demonstrated potent cytotoxic, antimalarial, antibacterial, and antifungal properties.[1][2] The mechanism of action for their anticancer effects is often attributed to their ability to intercalate DNA and inhibit topoisomerase II.[1][2] Furthermore, recent studies have implicated the PI3K/AKT/mTOR signaling pathway in the cytotoxic effects of neocryptolepine derivatives, making them promising candidates for targeted cancer therapy.[3]

Structural modifications of the neocryptolepine scaffold, particularly at the C-11 position, have been a key strategy to enhance biological activity and selectivity. The introduction of aminoalkylamino side chains has been shown to significantly improve the antiproliferative and antiplasmodial activities of these compounds.

This document provides a detailed experimental protocol for the synthesis of a novel neocryptolepine analog by introducing a 1,2-Diamino-2-methylpropane side chain at the C-11 position. This protocol is based on established methods for the synthesis of similar 11-aminoalkylamino-substituted neocryptolepines.

Experimental Protocols

This section details the synthesis of the 11-(2-amino-2-methylpropylamino)-5-methyl-5H-indolo[2,3-b]quinoline analog of neocryptolepine. The synthesis is a two-step process involving the preparation of the 11-chloroneocryptolepine precursor followed by a nucleophilic aromatic substitution (SNAr) reaction with this compound.

Step 1: Synthesis of 11-Chloroneocryptolepine

The synthesis of the 11-chloroneocryptolepine precursor can be achieved through a multi-step process starting from methyl 1H-indole-3-carboxylate and an appropriate aniline (B41778), followed by cyclization and chlorination. A general procedure is outlined below, adapted from literature methods for the synthesis of similar compounds.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • N-Chlorosuccinimide (NCS)

  • 1,4-Dimethylpiperazine (B91421)

  • Trichloroacetic acid

  • Aniline

  • Diphenyl ether

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Synthesis of Methyl 2-(phenylamino)-1H-indole-3-carboxylate: To a solution of methyl 1H-indole-3-carboxylate in CH2Cl2 at 0 °C under an argon atmosphere, add 1,4-dimethylpiperazine and N-chlorosuccinimide. After stirring for 2 hours at 0 °C, a solution of trichloroacetic acid and aniline in CH2Cl2 is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Cyclization to 5,6-dihydro-11H-indolo[2,3-b]quinolin-11-one: The purified methyl 2-(phenylamino)-1H-indole-3-carboxylate is added to boiling diphenyl ether and refluxed for 1-2 hours. After cooling, the precipitate is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield the quinolinone product.

  • Chlorination to 11-Chloroneocryptolepine: The 5,6-dihydro-11H-indolo[2,3-b]quinolin-11-one is refluxed in an excess of phosphorus oxychloride (POCl3) for 4-6 hours. The excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., concentrated ammonia (B1221849) solution). The resulting precipitate is filtered, washed with water, and dried to afford 11-chloroneocryptolepine. This intermediate should be used in the next step after purification by column chromatography.

Step 2: Synthesis of 11-(2-amino-2-methylpropylamino)-5-methyl-5H-indolo[2,3-b]quinoline

This step involves the nucleophilic aromatic substitution of the chlorine atom at the C-11 position of 11-chloroneocryptolepine with this compound.

Materials:

  • 11-Chloroneocryptolepine

  • This compound

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Base (e.g., Potassium carbonate, K2CO3) (optional, as the diamine is basic)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-chloroneocryptolepine (1.0 eq) in an anhydrous solvent.

  • Addition of Diamine: Add an excess of this compound (5-10 eq) to the solution. The use of a large excess of the diamine also serves as the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Dichloromethane/Methanol or Chloroform/Methanol with a small percentage of triethylamine (B128534) to prevent streaking).

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize expected and representative data for the synthesis and biological evaluation of neocryptolepine analogs.

Table 1: Summary of a Representative Synthesis of an 11-aminoalkylamino-neocryptolepine Analog

ParameterValue
Starting Material11-Chloroneocryptolepine
ReagentThis compound
SolventToluene
Reaction TemperatureReflux (approx. 110 °C)
Reaction Time18 hours
Purification MethodFlash Column Chromatography
Expected Yield60-80%
AppearanceYellow to orange solid
Purity (by HPLC)>95%

Table 2: Representative Cytotoxicity Data (IC50 values in µM) of various Neocryptolepine Analogs against different Cancer Cell Lines

CompoundMV4-11 (Leukemia)A549 (Lung)HCT116 (Colon)AGS (Gastric)
Neocryptolepine>10>10>1020
Analog 1 (literature)0.0420.197--
Analog 2 (literature)--0.330.148
Analog 3 (literature)--0.350.043
Doxorubicin (Control)~0.02~0.1~0.2~0.5

Data sourced from various literature reports for illustrative purposes.[4][5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 11-Chloroneocryptolepine cluster_step2 Step 2: Synthesis of Neocryptolepine Analog cluster_downstream Analysis and Characterization start1 Methyl 1H-indole-3-carboxylate + Aniline intermediate1 Methyl 2-(phenylamino)- 1H-indole-3-carboxylate start1->intermediate1 NCS, DMP intermediate2 5,6-dihydro-11H-indolo[2,3-b] quinolin-11-one intermediate1->intermediate2 Diphenyl ether, Reflux precursor 11-Chloroneocryptolepine intermediate2->precursor POCl3, Reflux start2 11-Chloroneocryptolepine product 11-(2-amino-2-methylpropylamino)- 5-methyl-5H-indolo[2,3-b]quinoline start2->product SNAr Reaction Toluene, Reflux reagent This compound reagent->product purification Purification (Flash Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of neocryptolepine analogs.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 inhibits Neocryptolepine Neocryptolepine Analogs Neocryptolepine->PI3K inhibits? Neocryptolepine->AKT inhibits? Neocryptolepine->mTOR inhibits?

Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by neocryptolepine analogs.

References

Application Notes and Protocols: 1,2-Diamino-2-methylpropane as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane is a readily available and versatile diamine that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its unique structural feature, a gem-dimethyl group on one of the diamine carbons, can impart interesting pharmacological and chemical properties to the resulting heterocyclic systems. These properties may include enhanced metabolic stability, altered lipophilicity, and specific conformational preferences, which are all critical parameters in drug design and development.

These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds using this compound as the key precursor: 5,5-dimethyl-1,4,5,6-tetrahydropyrazine and 4,4-dimethylimidazolidine-2-thione . These scaffolds are present in numerous biologically active molecules and offer broad opportunities for further chemical modifications and drug discovery efforts.

Data Presentation

ProductPrecursorsReaction TypeYield (%)Reference
5,5-Dimethyl-1,4,5,6-tetrahydropyrazineThis compound, Glyoxal (B1671930)CondensationNot specifiedGeneral Reaction
4,4-Dimethylimidazolidine-2-thioneThis compound, Carbon DisulfideCyclocondensation~85%[General procedure for similar compounds]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethyl-1,4,5,6-tetrahydropyrazine

This protocol describes the condensation reaction between this compound and glyoxal to form the tetrahydropyrazine (B3061110) derivative. This heterocyclic core is a precursor to various substituted pyrazines, a class of compounds with diverse applications in pharmaceuticals and flavor chemistry.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol (B145695)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To the stirred solution, add a 40% aqueous solution of glyoxal (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5,5-dimethyl-1,4,5,6-tetrahydropyrazine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Outcome:

The product, 5,5-dimethyl-1,4,5,6-tetrahydropyrazine, is a cyclic diamine. The yield for this specific reaction is not detailed in the readily available literature but is expected to be moderate to high based on similar condensation reactions.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 4,4-Dimethylimidazolidine-2-thione

This protocol details the synthesis of 4,4-dimethylimidazolidine-2-thione, a cyclic thiourea (B124793) derivative, from this compound and carbon disulfide. Imidazolidine-2-thiones are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2]

Materials:

  • This compound

  • Carbon disulfide

  • Ethanol (or other suitable solvent like pyridine)

  • Potassium hydroxide (B78521) (optional, as a base catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol and cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) to the cooled and stirred solution. An exothermic reaction may be observed.

  • (Optional) If the reaction is slow, a catalytic amount of a base like potassium hydroxide can be added.

  • After the addition of carbon disulfide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Expected Outcome:

The reaction is expected to yield 4,4-dimethylimidazolidine-2-thione as a crystalline solid. Based on analogous reactions, a yield of approximately 85% can be anticipated.

Characterization:

The identity and purity of the product should be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.

Mandatory Visualizations

Synthesis_of_5_5_dimethyl_1_4_5_6_tetrahydropyrazine This compound This compound Condensation Condensation This compound->Condensation Glyoxal Glyoxal Glyoxal->Condensation 5,5-Dimethyl-1,4,5,6-tetrahydropyrazine 5,5-Dimethyl-1,4,5,6-tetrahydropyrazine Condensation->5,5-Dimethyl-1,4,5,6-tetrahydropyrazine

Caption: Synthetic pathway for 5,5-dimethyl-1,4,5,6-tetrahydropyrazine.

Synthesis_of_4_4_dimethylimidazolidine_2_thione This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Carbon Disulfide Carbon Disulfide Carbon Disulfide->Cyclocondensation 4,4-Dimethylimidazolidine-2-thione 4,4-Dimethylimidazolidine-2-thione Cyclocondensation->4,4-Dimethylimidazolidine-2-thione

Caption: Synthesis of 4,4-dimethylimidazolidine-2-thione.

Biological Significance and Signaling Pathways

While specific signaling pathways for compounds derived directly from this compound are not extensively documented, the resulting heterocyclic scaffolds are known to interact with various biological targets.

  • Pyrazine (B50134) derivatives are found in numerous FDA-approved drugs and are known to act on a wide range of receptors and enzymes. Their biological activities are highly dependent on the nature and position of substituents on the pyrazine ring.

  • Imidazolidine-2-thione derivatives have shown promising antimicrobial and anticancer activities.[1][2] Their mechanism of action can vary. For instance, some thiazolidinone derivatives, which share structural similarities, have been shown to inhibit bacterial two-component systems, which are crucial for sensing and responding to environmental changes, thereby disrupting bacterial virulence.[3] Other related compounds have been found to act as inhibitors of translation initiation in cancer cells.[4]

Further research is required to elucidate the specific signaling pathways modulated by heterocyclic compounds derived from this compound. The protocols provided herein offer a solid foundation for the synthesis of novel derivatives for screening and mechanistic studies in drug discovery programs.

Potential_Biological_Activities cluster_precursor Precursor cluster_heterocycles Resulting Heterocycles cluster_activities Potential Biological Activities This compound This compound Pyrazine Derivatives Pyrazine Derivatives This compound->Pyrazine Derivatives e.g., + Glyoxal Imidazolidine-2-thione Derivatives Imidazolidine-2-thione Derivatives This compound->Imidazolidine-2-thione Derivatives e.g., + CS2 Enzyme Inhibition Enzyme Inhibition Pyrazine Derivatives->Enzyme Inhibition Receptor Modulation Receptor Modulation Pyrazine Derivatives->Receptor Modulation Antimicrobial Antimicrobial Imidazolidine-2-thione Derivatives->Antimicrobial Anticancer Anticancer Imidazolidine-2-thione Derivatives->Anticancer

Caption: Potential applications of this compound derivatives.

References

The Role of 1,2-Diamino-2-methylpropane in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-diamines are a cornerstone in the field of asymmetric synthesis, serving as privileged scaffolds for the construction of highly effective chiral ligands and organocatalysts. Their ability to form stable chelate complexes with a variety of transition metals creates a well-defined chiral environment that can induce high stereoselectivity in a multitude of chemical transformations. These transformations are critical in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds, where the chirality of a molecule is often directly linked to its biological activity and safety profile.

This document explores the potential role of 1,2-Diamino-2-methylpropane as a precursor for chiral ligands in asymmetric catalysis. While specific, documented applications of ligands derived directly from this compound are not extensively reported in the literature, its structural features—a vicinal diamine with a sterically demanding gem-dimethyl group—suggest its utility in creating unique stereochemical environments for asymmetric reactions. The principles and protocols outlined herein are based on well-established methodologies for other chiral 1,2-diamines and serve as a guide for the development and application of novel catalysts based on the this compound backbone.

Structural Features and Synthetic Potential

This compound is an achiral vicinal diamine. To be employed in asymmetric synthesis, it must be derivatized to introduce chirality. This is typically achieved through the synthesis of C₂-symmetric or non-symmetric chiral ligands. The gem-dimethyl group on the C2 position is expected to impart significant steric hindrance, which can be advantageous in controlling the facial selectivity of a substrate's approach to the catalytic center.

Key Synthetic Strategies for Chiral Ligand Preparation:

  • Schiff Base Formation: Condensation with chiral aldehydes or ketones to form chiral di-imine (salen-type) ligands.

  • N-Acylation/N-Sulfonylation: Reaction with chiral acylating or sulfonylating agents to produce chiral bis-amides or bis-sulfonamides.

  • N-Alkylation: Introduction of chiral alkyl groups via reductive amination or substitution reactions.

These strategies allow for the creation of a diverse library of chiral ligands from the readily available this compound starting material. The steric bulk of the gem-dimethyl group is anticipated to play a crucial role in enhancing enantioselectivity by creating a more defined and rigid chiral pocket around the metal center.

Ligand_Synthesis General Synthesis of Chiral Ligands from this compound DMP This compound Schiff_Base Chiral Schiff Base Ligand DMP->Schiff_Base Condensation Bis_Amide Chiral Bis-Amide Ligand DMP->Bis_Amide N-Acylation Bis_Sulfonamide Chiral Bis-Sulfonamide Ligand DMP->Bis_Sulfonamide N-Sulfonylation Chiral_Reagent Chiral Aldehyde, Acyl Chloride, or Sulfonyl Chloride Chiral_Reagent->Schiff_Base Chiral_Reagent->Bis_Amide Chiral_Reagent->Bis_Sulfonamide ATH_Cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_hydride [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_hydride + iPrOH - Acetone Transition_State [Ru]...H...O=C(R)R' (Transition State) Ru_hydride->Transition_State Acetone Acetone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Transition_State->Ru_precatalyst + Chiral Alcohol Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') iPrOH Isopropanol Henry_Workflow Workflow for Asymmetric Henry Reaction Start Start Catalyst_Prep Catalyst Preparation: Cu(OAc)₂ + Chiral Ligand Start->Catalyst_Prep Reaction_Setup Add Aldehyde and Nitroalkane at Low Temp. Catalyst_Prep->Reaction_Setup Reaction Stir for 24-48h Reaction_Setup->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% Purification->Analysis End End Analysis->End

Application of 1,2-Diamino-2-methylpropane in the Synthesis of Schiff Bases for Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds. Their wide range of applications in medicinal chemistry stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The steric and electronic properties of the amine and aldehyde precursors significantly influence the biological efficacy of the resulting Schiff base. 1,2-Diamino-2-methylpropane, a sterically hindered diamine, is a valuable building block in the synthesis of Schiff base ligands and their metal complexes, which are explored for their potential as therapeutic agents. This document outlines the synthesis, characterization, and application of Schiff bases derived from this compound, with a focus on their potential in drug development.

Synthesis and Characterization

The synthesis of Schiff bases from this compound typically involves the condensation reaction with an appropriate aldehyde, often a substituted salicylaldehyde (B1680747), in a 1:2 molar ratio. The reaction is commonly carried out under reflux in an alcoholic solvent, such as methanol (B129727) or ethanol. The resulting Schiff base can be characterized by various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

A representative synthesis involves the reaction of 2,2-dimethylpropane-1,3-diamine, a close isomer of this compound, with 4-fluorosalicylaldehyde to yield 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-fluorophenol) (L2F). The characterization of this compound reveals key spectral features that are indicative of Schiff base formation.

Table 1: Spectroscopic Data for a Representative Schiff Base (L2F)
Spectroscopic TechniqueCharacteristic Peaks/Shifts
FTIR (cm⁻¹) ~1637 (C=N, azomethine stretch), Phenolic O-H stretch
¹H NMR (ppm) ~8.30 (s, 2H, HC=N), Phenolic and aromatic protons
¹³C NMR (ppm) ~164.0 (C=N, azomethine carbon), Aromatic and aliphatic carbons
UV-Vis (nm) ~327 (n→π* transition)

Note: Data presented is for 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-fluorophenol) (L2F), a close structural isomer of a Schiff base derived from this compound.[1]

Biological Applications in Drug Development

Schiff bases derived from diamines and their metal complexes have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) through various cellular pathways.

Anticancer Activity

The cytotoxic effects of these compounds are evaluated against various cancer cell lines. For instance, the palladium(II) complex of the representative Schiff base L2F (PdL2F) exhibited significant anticancer activity against human colorectal carcinoma (HCT116) cells.[1] The anticancer potential of Schiff bases is often attributed to their ability to interact with DNA, generate reactive oxygen species (ROS), and modulate signaling pathways involved in cell survival and proliferation.[2]

Table 2: In Vitro Anticancer Activity of a Representative Schiff Base and its Metal Complex
CompoundCell LineIC₅₀ (µg/mL)
Schiff Base (L2F)HCT11690.00
Pd(II) Complex (PdL2F)HCT1164.10

Note: Data presented is for 2,2'-((1E,1'E)-((2,2-dimethylpropane-1,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-fluorophenol) (L2F) and its Palladium(II) complex.[1]

Signaling Pathway in Cancer

One of the key signaling pathways implicated in cancer is the AMPK/mTOR pathway, which plays a crucial role in regulating cellular energy homeostasis, proliferation, and survival. Some novel amino acid Schiff bases have been shown to target this pathway, leading to cancer cell death.[3] The proposed mechanism involves the inhibition of mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then phosphorylates and activates tumor suppressor proteins while inhibiting mTOR, a key promoter of cell growth and proliferation. This cascade of events ultimately leads to apoptosis.

anticancer_pathway cluster_cell Cancer Cell Schiff_Base Schiff Base Derivative Mito_Complex_I Mitochondrial Complex I Schiff_Base->Mito_Complex_I Inhibits ROS ROS Generation Schiff_Base->ROS AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Apoptosis Apoptosis ROS->Apoptosis AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits p53 p53 Activation AMPK->p53 mTOR->Apoptosis Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity of Schiff bases involving the AMPK/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative Schiff Base (Adapted for this compound)

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 4-fluorosalicylaldehyde)

  • Methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • To this solution, add a methanolic solution (20 mL) of the substituted salicylaldehyde (2 mmol).

  • The resulting mixture is refluxed with constant stirring for 2-4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid product is washed with cold methanol and dried in a desiccator over anhydrous CaCl₂.

  • The purity of the compound can be checked by thin-layer chromatography (TLC).

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

synthesis_workflow cluster_synthesis Schiff Base Synthesis Workflow Reactants This compound + Substituted Salicylaldehyde (in Methanol) Reflux Reflux (2-4 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Pure Schiff Base Drying->Product

Caption: General experimental workflow for the synthesis of Schiff bases from this compound.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Schiff base compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the Schiff base compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Schiff bases derived from this compound and its isomers are promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with their diverse biological activities and potential to modulate key signaling pathways, makes them an attractive area of research for medicinal chemists and drug development professionals. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds will be crucial for their advancement as clinical candidates.

References

Application Notes and Protocols: 1,2-Diamino-2-methylpropane as a Cross-Linking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific protocols for the use of 1,2-Diamino-2-methylpropane as a cross-linking agent are not extensively available in readily accessible scientific literature. The following application notes and protocols are based on the general principles of using short-chain aliphatic diamines as cross-linking agents and provide representative methodologies and illustrative data. Researchers should use this information as a guideline and optimize specific parameters for their unique polymer systems and applications.

Introduction

This compound is a vicinal diamine that can serve as an effective cross-linking agent for various polymer systems.[1] Its two primary amine groups can react with functional groups on polymer chains, such as epoxides, acyl chlorides, and carboxylic acids, to form a three-dimensional network structure. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.[2][3] Potential applications include the curing of epoxy resins, the synthesis of polyamides, and the formation of hydrogels for various applications, including potential use in drug delivery systems.

Applications in Polymer Systems

Curing Agent for Epoxy Resins

This compound can be used as a curing agent (hardener) for epoxy resins. The primary amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. This process forms a rigid, cross-linked thermoset polymer. The stoichiometry between the amine and epoxy groups is a critical parameter that influences the final properties of the cured resin.

Expected Effects on Epoxy Resin Properties:

  • Increased Mechanical Strength: Cross-linking reduces polymer chain mobility, leading to a higher tensile strength and modulus.

  • Enhanced Thermal Stability: The formation of a stable 3D network increases the glass transition temperature (Tg) and the overall thermal stability of the epoxy.[3]

  • Improved Chemical Resistance: The cross-linked structure provides a better barrier against the penetration of solvents and other chemicals.

Monomer for Polyamide Synthesis

In the synthesis of polyamides, this compound can be reacted with a dicarboxylic acid or a diacyl chloride through condensation polymerization.[4] This reaction forms amide linkages and results in a linear or cross-linked polyamide, depending on the functionality of the co-monomers. The resulting polyamides may exhibit unique properties due to the branched structure of the diamine.

Cross-Linking Agent for Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. This compound can be used to cross-link hydrophilic polymers containing functional groups like carboxylic acids (e.g., poly(acrylic acid)) to form hydrogels. The cross-linking density, which can be controlled by the amount of diamine added, will determine the swelling ratio, mechanical strength, and drug release kinetics of the hydrogel.[2][5]

Experimental Protocols

Protocol for Curing of an Epoxy Resin

This protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound

  • Acetone (for cleaning)

  • Mold (e.g., silicone or Teflon)

  • Hot plate with magnetic stirring

  • Vacuum oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the epoxy resin. For a 1:1 stoichiometric ratio, the mass of diamine = (mass of epoxy resin × AHEW) / EEW.

  • Mixing: In a clean, dry beaker, weigh the calculated amount of DGEBA epoxy resin. Gently heat the resin on a hot plate to reduce its viscosity, if necessary.

  • Add the calculated amount of this compound to the epoxy resin while stirring continuously.

  • Continue stirring for 5-10 minutes to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the desired mold.

  • Curing: Transfer the mold to an oven and cure according to a predetermined temperature profile. A typical curing schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C. The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the mold to cool down slowly to room temperature. Once cooled, carefully demold the cured epoxy part.

Protocol for Synthesis of a Polyamide

This protocol provides a general method for the synthesis of a polyamide from this compound and a diacyl chloride (e.g., adipoyl chloride) via interfacial polymerization.

Materials:

  • This compound

  • Adipoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or another suitable organic solvent)

  • Deionized water

  • Beakers, stirring rod

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve a specific amount of this compound and an equimolar amount of NaOH in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of adipoyl chloride in hexane.

  • Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers.

  • A film of polyamide will form at the interface of the two layers.

  • Polymer Collection: Using a stirring rod or forceps, gently pull the polyamide film from the interface. The polymer can be continuously drawn out as a "rope."

  • Washing: Wash the collected polyamide thoroughly with deionized water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts.

  • Drying: Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol for Preparation of a Hydrogel

This protocol outlines a general procedure for preparing a poly(acrylic acid) (PAA) hydrogel cross-linked with this compound.

Materials:

  • Acrylic acid (monomer)

  • This compound (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen gas

  • Molds (e.g., between two glass plates with a spacer)

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of acrylic acid in deionized water. The concentration will depend on the desired polymer content in the hydrogel.

  • Cross-linker Addition: Add the desired amount of this compound to the monomer solution. The amount of cross-linker will determine the cross-linking density.

  • Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: Add the initiator (APS) and the accelerator (TEMED) to the solution. The amounts should be optimized for the desired polymerization rate.

  • Casting: Quickly pour the solution into the molds.

  • Polymerization: Allow the polymerization to proceed at room temperature or a slightly elevated temperature for a set period (e.g., several hours). The gelation should be visually observable.

  • Purification: After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash out any unreacted monomers, cross-linker, and initiator. The water should be changed periodically over several days.

  • Swelling Studies: The swelling ratio of the hydrogel can be determined by measuring its weight in the swollen state and in the dried state.

Characterization of Cross-Linked Polymers

A variety of analytical techniques can be used to characterize the structure and properties of the cross-linked polymers.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical reactions, such as the disappearance of the epoxy ring absorption band or the formation of amide bonds.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics of thermosets.[6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cross-linked polymer.[3]

  • Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break using a universal testing machine.[7]

  • Swelling Studies (for hydrogels): To determine the equilibrium swelling ratio in different media.[8]

Illustrative Data Tables

The following tables present representative data for polymers cross-linked with a generic short-chain aliphatic diamine. These values are for illustrative purposes only and may not be representative of polymers cross-linked specifically with this compound.

Table 1: Representative Mechanical Properties of an Epoxy Resin Cured with a Diamine Cross-linker

PropertyValue
Tensile Strength60 - 80 MPa
Tensile Modulus2.5 - 3.5 GPa
Elongation at Break3 - 5 %

Table 2: Representative Thermal Properties of Polymers Cross-linked with a Diamine

Polymer SystemGlass Transition Temp. (Tg)Decomposition Temp. (TGA, 5% weight loss)
Cured Epoxy Resin120 - 160 °C300 - 350 °C
Polyamide100 - 140 °C350 - 400 °C

Table 3: Representative Swelling Properties of a Hydrogel Cross-linked with a Diamine

Cross-linker Concentration (mol%)Equilibrium Swelling Ratio (in water)
1500 - 800
2300 - 500
5100 - 200

Application in Drug Delivery

Diamine cross-linkers like this compound can be utilized to create polymer matrices for controlled drug delivery. By forming a cross-linked network, a drug can be physically entrapped within the polymer. The release of the drug is then controlled by diffusion through the polymer matrix or by the degradation of the polymer.

Hydrogels are particularly interesting for drug delivery applications due to their high water content and biocompatibility. The cross-linking density of the hydrogel, controlled by the concentration of this compound, can be tuned to modulate the drug release rate. A higher cross-linking density will result in a smaller mesh size of the hydrogel network, leading to a slower release of the encapsulated drug.

While the direct use of this compound in FDA-approved drug delivery systems is not documented, its role as a cross-linker in the synthesis of biocompatible polymers for research in this area is a potential application.

Visualizations

Crosslinking_Workflow cluster_synthesis Polymer Synthesis & Cross-linking cluster_characterization Characterization Monomer/Prepolymer Monomer/Prepolymer Mixing & Reaction Mixing & Reaction Monomer/Prepolymer->Mixing & Reaction Cross-linker\n(this compound) Cross-linker (this compound) Cross-linker\n(this compound)->Mixing & Reaction Curing/Polymerization Curing/Polymerization Mixing & Reaction->Curing/Polymerization Cross-linked Polymer Cross-linked Polymer Curing/Polymerization->Cross-linked Polymer FTIR FTIR Cross-linked Polymer->FTIR Structural Analysis DSC/TGA DSC/TGA Cross-linked Polymer->DSC/TGA Thermal Analysis Mechanical Testing Mechanical Testing Cross-linked Polymer->Mechanical Testing Mechanical Properties Swelling Studies Swelling Studies Cross-linked Polymer->Swelling Studies For Hydrogels

General workflow for polymer cross-linking and characterization.

Epoxy_Curing cluster_reactants Reactants Epoxy Resin\n(with epoxide groups) Epoxy Resin (with epoxide groups) Cured Epoxy Network Cured Epoxy Network Epoxy Resin\n(with epoxide groups)->Cured Epoxy Network Ring-opening addition This compound\n(with amine groups) This compound (with amine groups) This compound\n(with amine groups)->Cured Epoxy Network

Epoxy resin curing with a diamine cross-linker.

Polyamide_Synthesis cluster_reactants Monomers Diacyl Chloride Diacyl Chloride Polyamide Polyamide Diacyl Chloride->Polyamide Condensation Polymerization This compound This compound This compound->Polyamide Byproduct\n(e.g., HCl) Byproduct (e.g., HCl) Polyamide->Byproduct\n(e.g., HCl)

Polyamide synthesis from a diamine and a diacyl chloride.

References

Application Notes and Protocols: Synthesis and Applications of 1,2-Diamino-2-methylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2-diamino-2-methylpropane derivatives. The information is intended to guide researchers in the design, synthesis, and evaluation of novel compounds based on this versatile scaffold for various applications, including drug discovery and catalysis.

Synthesis of this compound Derivatives

This compound serves as a valuable building block for the synthesis of a diverse range of derivatives, including Schiff bases, amides, and N-substituted compounds.[1] These derivatives have garnered interest due to their potential biological activities and utility as ligands in coordination chemistry.[2]

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various aldehydes or ketones.[3] Salicylaldehyde (B1680747) and its substituted derivatives are commonly used to prepare tetradentate Schiff base ligands.[3][4]

Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-1,2-diamino-2-methylpropane

  • Dissolve this compound (1 mmol) in 20 mL of warm absolute ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve salicylaldehyde (2 mmol) in 20 mL of absolute ethanol.

  • Slowly add the salicylaldehyde solution dropwise to the diamine solution with constant stirring.

  • After complete addition, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature. The resulting yellow precipitate is the Schiff base ligand.

  • Filter the precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[5][6]

DerivativeStarting MaterialsSolventReaction TimeYield (%)Physical Appearance
1a This compound, SalicylaldehydeEthanol3 h85Yellow solid
1b This compound, 5-BromosalicylaldehydeMethanol4 h90Pale yellow crystals
1c This compound, 2-Hydroxy-1-naphthaldehydeEthanol4 h88Yellow powder

Table 1: Synthesis of Representative Schiff Base Derivatives.

Synthesis of Amide Derivatives

Amide derivatives of this compound can be prepared by reacting the diamine with acyl chlorides, anhydrides, or carboxylic acids using a suitable coupling agent. These derivatives are of interest for their potential antimicrobial and anticancer activities.[7][8][9][10]

Experimental Protocol: Synthesis of N,N'-Dibenzoyl-1,2-diamino-2-methylpropane

  • Dissolve this compound (1 mmol) and triethylamine (B128534) (2.2 mmol) in 30 mL of anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.2 mmol) dissolved in 10 mL of anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, wash the reaction mixture with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[7]

DerivativeAcylating AgentBaseSolventYield (%)Melting Point (°C)
2a Benzoyl chlorideTriethylamineDCM92188-190
2b Acetyl chloridePyridineTHF88165-167
2c 4-Nitrobenzoyl chlorideTriethylamineDCM95210-212

Table 2: Synthesis of Representative Amide Derivatives.

Applications of this compound Derivatives

Antimicrobial and Antifungal Agents

Schiff base and amide derivatives of diamines have shown promising antimicrobial and antifungal activities.[9][11][12][13][14] The biological activity is influenced by the nature of the substituents on the aromatic rings and the type of functional group.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive control wells (microorganism with standard antibiotic/antifungal) and negative control wells (medium only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][15]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Schiff Base 1b 15.631.262.5
Amide 2c 7.815.631.2
Ciprofloxacin 1.00.5-
Fluconazole --2.0

Table 3: Representative Antimicrobial Activity of this compound Derivatives.

Logical Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis A This compound Derivatives B Prepare Stock Solutions A->B Test Compounds C Serial Dilution in 96-well Plates B->C D Inoculate with Microorganisms C->D E Incubate D->E F Determine MIC E->F G Compare with Standard Drugs F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for antimicrobial screening of synthesized derivatives.

Anticancer Agents

Metal complexes of Schiff bases derived from diamines have been investigated for their antiproliferative properties.[16] These complexes can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA.[16]

Hypothetical Signaling Pathway for Anticancer Activity

The anticancer activity of certain metal complexes of this compound Schiff base derivatives may involve the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis.

G A Metal Complex of This compound Schiff Base Derivative B Topoisomerase II A->B Inhibition C DNA Replication & Repair Inhibition D DNA Damage C->D Leads to E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Hypothetical pathway for anticancer activity.

Asymmetric Catalysis

Chiral derivatives of vicinal diamines are crucial as ligands for metal catalysts in asymmetric synthesis.[2] The steric hindrance provided by the geminal dimethyl group in this compound can influence the stereochemistry of catalytic transformations.

Experimental Workflow for Asymmetric Catalysis

G A Synthesis of Chiral This compound Derivative (Ligand) B Formation of Metal-Ligand Complex (Catalyst) A->B C Asymmetric Reaction (e.g., Hydrogenation) B->C D Product Isolation and Purification C->D E Analysis of Enantiomeric Excess (ee%) D->E

Caption: Workflow for asymmetric catalysis using a chiral ligand.

Disclaimer: The experimental protocols and data presented are representative examples based on available literature for similar compounds and should be adapted and optimized for specific research purposes. The signaling pathway is hypothetical and requires experimental validation.

References

Application Notes and Protocols for the Catalytic Use of 1,2-Diamino-2-methylpropane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating the sterically hindered vicinal diamine, 1,2-Diamino-2-methylpropane, are of significant interest in the field of homogeneous catalysis. The presence of a gem-dimethyl group on the carbon backbone introduces considerable steric bulk, which plays a crucial role in determining the stereochemistry and stability of the resulting metal complexes.[1] These structural characteristics can influence the selectivity and efficiency of catalytic transformations. While a broad range of transition metals such as copper, nickel, cobalt, and palladium readily form stable chelate complexes with this compound, this document will focus on representative applications in catalytic oxidation reactions, a key transformation in organic synthesis and drug development.[1]

Due to a scarcity of detailed catalytic data specifically for this compound complexes in the published literature, this document provides protocols and data for a closely related and structurally analogous system: a copper(II) complex of a Schiff base derived from a sterically hindered diamine. These notes are intended to serve as a practical guide for researchers exploring the catalytic potential of such complexes.

Catalytic Application: Oxidation of Alcohols

A prominent application of metal complexes derived from diamines is the catalytic oxidation of alcohols to aldehydes and ketones. This transformation is fundamental in organic synthesis. Copper(II)-Schiff base complexes have demonstrated notable efficacy in this area, utilizing mild oxidants under moderate reaction conditions.

Table 1: Representative Catalytic Oxidation of Benzyl (B1604629) Alcohol
CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
Cu(II)-Schiff Base ComplexBenzyl AlcoholTBHPAcetonitrile (B52724)60495>99 (to Benzaldehyde)
Trinuclear Cu(II) ComplexBenzyl AlcoholTBHPAcetonitrile60482>99 (to Benzaldehyde)
Polynuclear Cu(II) ComplexBenzyl AlcoholTBHPAcetonitrile60475>99 (to Benzaldehyde)

Note: Data presented is based on analogous systems and serves as a representative example of catalytic performance.

Experimental Protocols

The following sections detail the synthesis of a representative Schiff base ligand and its copper(II) complex, followed by a general protocol for the catalytic oxidation of alcohols.

Protocol 1: Synthesis of a Tetradentate Schiff Base Ligand (H₂L)

This protocol describes the synthesis of a Schiff base ligand derived from a hindered diamine and salicylaldehyde (B1680747).

Materials:

  • This compound (or analogous hindered diamine)

  • Salicylaldehyde

  • Ethanol (B145695) (absolute)

Procedure:

  • Dissolve the diamine (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add salicylaldehyde (20 mmol, 2 equivalents) dropwise to the stirred solution.

  • Reflux the reaction mixture for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The resulting Schiff base ligand can be characterized by standard analytical techniques such as FT-IR, ¹H NMR, and elemental analysis.

Protocol 2: Synthesis of the Copper(II)-Schiff Base Complex [Cu(L)]

Materials:

Procedure:

  • Dissolve the Schiff base ligand (5 mmol) in 50 mL of hot methanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (5 mmol) in 30 mL of methanol.

  • Add the copper(II) acetate solution dropwise to the hot ligand solution with continuous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature, and collect the solid complex by vacuum filtration.

  • Wash the complex with methanol and then diethyl ether, and dry it in a desiccator.

Characterization: The complex can be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Protocol 3: General Procedure for Catalytic Oxidation of Alcohols

Materials:

  • [Cu(L)] complex from Protocol 2

  • Alcohol substrate (e.g., benzyl alcohol)

  • tert-Butyl Hydroperoxide (TBHP, 70% aqueous solution) as the oxidant

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask, add the [Cu(L)] complex (0.01 mmol), the alcohol substrate (1 mmol), and acetonitrile (10 mL).

  • Add the internal standard for gas chromatography (GC) analysis.

  • Heat the mixture to 60°C with stirring.

  • Add TBHP (2 mmol) to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture and analyze the final conversion and selectivity.

Diagrams and Workflows

Diagram 1: Synthesis of Copper(II)-Schiff Base Complex

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Diamine This compound Reflux1 Reflux (4-6h) Diamine->Reflux1 Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 SchiffBase Schiff Base (H₂L) Reflux1->SchiffBase Reflux2 Reflux (1-2h) SchiffBase->Reflux2 CopperSalt Cu(OAc)₂·H₂O CopperSalt->Reflux2 Solvent2 Methanol Solvent2->Reflux2 CopperComplex [Cu(L)] Complex Reflux2->CopperComplex Catalytic_Cycle Catalyst [Cu(II)L] Intermediate1 [Cu(II)L(RCH₂OH)] Catalyst->Intermediate1 Coordination Substrate RCH₂OH Substrate->Intermediate1 Oxidant TBHP Intermediate2 [Cu(I)L] + RCHO• + H⁺ Oxidant->Intermediate2 Byproduct tBuOH + H₂O Oxidant->Byproduct Product RCHO Intermediate1->Intermediate2 SET Intermediate2->Catalyst Oxidation Intermediate2->Product

References

Application Notes and Protocols: Reaction of 1,2-Diamino-2-methylpropane with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of compounds derived from the reaction of 1,2-diamino-2-methylpropane with various aldehydes and ketones. The resulting Schiff bases and imidazolidine (B613845) derivatives are of significant interest in coordination chemistry and drug discovery due to their diverse biological activities.

Introduction

The reaction of primary amines with carbonyl compounds is a cornerstone of organic synthesis. When a vicinal diamine such as this compound is employed, the reaction can proceed to form either open-chain Schiff bases (bis-imines) or cyclic five-membered imidazolidine rings. The steric hindrance provided by the gem-dimethyl group at the C2 position of this compound can influence the reaction pathway and the stability of the resulting products. These products serve as versatile ligands for metal complexes and as scaffolds for the development of novel therapeutic agents with potential antimicrobial and anticancer properties.[1][2][3]

Reaction Pathways

The reaction of this compound with aldehydes or ketones can lead to two primary products: Schiff bases and imidazolidines. The formation of each is dependent on the reaction conditions and the nature of the carbonyl compound.

  • Schiff Base Formation: Typically, the condensation of a primary amine with an aldehyde or ketone yields a Schiff base, characterized by a C=N double bond (azomethine group).[4] With a diamine, this can occur at one or both amine groups, with the latter forming a bis-Schiff base. The reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

  • Imidazolidine Formation: In the presence of an aldehyde, particularly formaldehyde (B43269) or other non-enolizable aldehydes, 1,2-diamines can undergo cyclization to form a five-membered imidazolidine ring. This reaction is also a condensation reaction involving the loss of water.

ReactionPathways Diamine This compound Intermediate Hemiaminal Intermediate Diamine->Intermediate + Carbonyl Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Intermediate SchiffBase Schiff Base (Bis-imine) Intermediate->SchiffBase - H2O (Path A) Imidazolidine Imidazolidine Intermediate->Imidazolidine - H2O (Path B, with Aldehyde)

Caption: General reaction pathways for this compound with carbonyl compounds.

Applications in Drug Development

Schiff bases and their metal complexes, as well as imidazolidine derivatives, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.

Antimicrobial and Anticancer Activity: Many Schiff base-metal complexes have demonstrated potent antibacterial, antifungal, and anticancer activities.[1][2][3] The imine group is crucial for their biological activity. The chelation of the Schiff base with a metal ion can enhance its biological efficacy. Similarly, the imidazolidine scaffold is a component of various pharmacologically active compounds.

DrugDiscoveryWorkflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Schiff Base / Imidazolidine Synthesis Characterization Spectroscopic & Physical Characterization Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT, etc.) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR ADMET ADMET Prediction SAR->ADMET ADMET->Synthesis Iterative Optimization

Caption: A generalized workflow for the discovery of drugs based on Schiff base and imidazolidine scaffolds.

Data Presentation

The following tables summarize quantitative data for the synthesis of Schiff bases from this compound and various aldehydes.

Table 1: Synthesis of Schiff Bases from this compound

AldehydeProductSolventReaction Time (h)Yield (%)Reference
2-Hydroxy-6-isopropyl-3-methylbenzaldehydeN,N'-bis(2-hydroxy-6-isopropyl-3-methylbenzylidene)-2-methyl-1,2-propanediamineMethanol (B129727)2Not Specified[4]
3-Methoxy-2-hydroxybenzaldehydeN,N'-bis(3-methoxy-2-hydroxybenzylidene)-2-methyl-1,2-propanediamineNot SpecifiedNot SpecifiedNot Specified
3-Ethoxy-2-hydroxybenzaldehydeN,N'-bis(3-ethoxy-2-hydroxybenzylidene)-2-methyl-1,2-propanediamineNot SpecifiedNot SpecifiedNot Specified

Table 2: Spectroscopic Data for a Representative Schiff Base

CompoundIR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=NReference
N,N'-bis(2-hydroxy-6-isopropyl-3-methylbenzylidene)-1,2-diaminopropane*16258.68[4]

*Data for a structurally similar compound, as specific data for the 2-methylpropane derivative was not available in the search results.

Experimental Protocols

Protocol 1: General Synthesis of a Bis-Schiff Base from this compound and an Aromatic Aldehyde

This protocol is adapted from the synthesis of similar Schiff bases.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde (B1680747) derivative)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted aromatic aldehyde (2 mmol) in warm methanol (20 mL) in a round-bottom flask with constant stirring.

  • In a separate beaker, dissolve this compound (1 mmol) in methanol (10 mL).

  • Add the methanolic solution of this compound dropwise to the aldehyde solution with continuous stirring.

  • After complete addition, reflux the resulting mixture for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid product with cold methanol and then with water.

  • Dry the product in a desiccator.

  • Characterize the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: General Procedure for the Synthesis of an Imidazolidine Derivative

This is a general procedure for the synthesis of imidazolidines from 1,2-diamines and aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde or benzaldehyde)

  • Ethanol (B145695) or other suitable solvent

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the aldehyde (1 mmol for a 1:1 adduct or 2 mmol for a bridged dimer, depending on the desired product and aldehyde reactivity) to the stirred solution.

  • Continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the product using spectroscopic methods to confirm the formation of the imidazolidine ring.

Conclusion

The reaction of this compound with aldehydes and ketones provides a straightforward route to a variety of Schiff bases and imidazolidine derivatives. These compounds are valuable synthetic intermediates and potential candidates for drug development, exhibiting a range of biological activities. The protocols and data presented here serve as a guide for researchers interested in exploring the chemistry and therapeutic potential of these versatile molecules. Further research into the reaction with a wider range of carbonyl compounds and the biological evaluation of the resulting products is warranted.

References

Application Notes and Protocols for the Proposed Synthesis of Ionic Liquids from 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established general methodologies for the synthesis of dicationic ionic liquids. To date, a specific search of scientific literature did not yield direct experimental data for the use of 1,2-Diamino-2-methylpropane in the preparation of ionic liquids. Therefore, the presented protocols are proposed as a starting point for research and will require experimental optimization and validation.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1][2][3] These characteristics make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and media for biomass processing.[4][5][6] Dicationic ionic liquids (DILs), which contain two cationic centers connected by a linker, offer even greater tunability of their physicochemical properties compared to their monocationic counterparts.[7][8]

This compound is a vicinal diamine with two primary amine groups.[9] Its structure presents an interesting platform for the synthesis of novel dicationic ionic liquids. The two amine functionalities can be quaternized to create a dicationic structure, and the methyl group on the backbone may influence the resulting IL's properties. This document outlines a proposed synthetic strategy and detailed experimental protocols for the preparation of dicationic ionic liquids based on this compound.

Proposed Synthetic Pathway

The synthesis of dicationic ionic liquids from this compound is proposed to proceed via a two-step process:

  • Quaternization: The diamine is reacted with an alkylating agent (e.g., a haloalkane) to form a dicationic halide salt.

  • Anion Exchange (Metathesis): The halide anions of the intermediate salt are exchanged with a desired anion (e.g., hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethylsulfonyl)imide (Tf₂N⁻)) to yield the final dicationic ionic liquid.

This approach is analogous to established methods for synthesizing other dicationic ionic liquids.[7][8][10]

Logical Synthesis Workflow

cluster_start Starting Materials cluster_step1 Step 1: Quaternization cluster_intermediate Intermediate Product cluster_step2 Step 2: Anion Exchange (Metathesis) cluster_final Final Product A This compound C Reaction in Solvent (e.g., Acetonitrile) Heat A->C B Alkyl Halide (e.g., R-X) B->C D Dicationic Halide Salt [R-NH₂(CH₂)C(CH₃)(NH₂)-R]²⁺ 2X⁻ C->D Formation of Dicationic Halide E Reaction with Anion Source (e.g., KPF₆, NaBF₄) in Water or Acetone D->E F Dicationic Ionic Liquid [R-NH₂(CH₂)C(CH₃)(NH₂)-R]²⁺ 2Y⁻ E->F Formation of Final Ionic Liquid

Caption: Proposed two-step synthesis of dicationic ionic liquids.

Experimental Protocols

Protocol 1: Synthesis of Dicationic Halide Salt (Quaternization)

Objective: To synthesize the dicationic halide precursor by reacting this compound with an alkyl halide.

Materials:

  • This compound (purified)[9]

  • Alkyl halide (e.g., 1-bromobutane, 1-iodobutane)

  • Acetonitrile (B52724) (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Ethyl acetate (B1210297) (for washing)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in anhydrous acetonitrile (100 mL).

  • Add the alkyl halide (0.22 mol, a slight excess) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 48-72 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the dicationic halide salt may form.

  • If a precipitate has formed, filter the solid and wash it with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.

  • If no precipitate forms, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Wash the resulting solid or viscous liquid with ethyl acetate (3 x 50 mL).

  • Dry the product under high vacuum at 60°C for 24 hours to remove any residual solvent.

  • Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the dicationic halide salt.

Protocol 2: Synthesis of Dicationic Ionic Liquid (Anion Exchange)

Objective: To exchange the halide anion of the dicationic salt with a desired anion.

Materials:

  • Dicationic halide salt (from Protocol 1)

  • Anion source (e.g., potassium hexafluorophosphate (KPF₆), sodium tetrafluoroborate (NaBF₄))

  • Deionized water or acetone

  • Beaker

  • Magnetic stirrer

  • Separatory funnel (if a hydrophobic IL is formed)

  • Dichloromethane (B109758) (for extraction, if needed)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Dissolve the dicationic halide salt (0.05 mol) in deionized water (100 mL) in a 250 mL beaker.

  • In a separate beaker, dissolve the anion source (e.g., KPF₆, 0.11 mol, a slight excess) in deionized water (100 mL).

  • Slowly add the aqueous solution of the anion source to the stirred solution of the dicationic halide salt at room temperature.

  • A precipitate or a separate liquid phase of the dicationic ionic liquid may form upon addition.

  • Continue stirring the mixture at room temperature for 24 hours to ensure complete anion exchange.[4]

  • Work-up:

    • If a solid precipitate forms: Filter the solid, wash it thoroughly with deionized water to remove any residual halide salts, and then dry it under high vacuum.

    • If a hydrophobic liquid phase forms: Transfer the mixture to a separatory funnel and extract the ionic liquid using dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Dry the final dicationic ionic liquid under high vacuum at 70-80°C for 48 hours to remove any traces of water and organic solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The absence of halide ions can be confirmed by a qualitative silver nitrate (B79036) test.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the potential physicochemical properties of the hypothetical this compound-based dicationic ionic liquids. These are educated estimates based on the properties of other dicationic ILs. Actual values must be determined experimentally.

PropertyPredicted Value/RangeInfluence of Structure
Melting Point (°C) < 100 (likely room temperature liquids with certain anions)Longer alkyl chains on the nitrogen atoms and larger, more asymmetric anions tend to lower the melting point.
Thermal Stability (°C) > 250The thermal stability is primarily determined by the anion, with anions like Tf₂N⁻ generally providing higher stability.
Viscosity (cP at 25°C) 50 - 500Viscosity generally increases with the length of the alkyl chains and the strength of intermolecular interactions.
Density (g/cm³) 1.0 - 1.5Density is influenced by the molecular weight of both the cation and the anion.
Solubility TunableHalide and acetate salts are typically water-soluble, while those with PF₆⁻ and Tf₂N⁻ anions are often hydrophobic.

Potential Applications

Based on the applications of other functionalized and dicationic ionic liquids, the novel ILs derived from this compound could be explored in the following areas:

  • Biomass Processing: Dicationic ionic liquids have shown promise in the dissolution and fractionation of lignocellulosic biomass.[1][4] The presence of two cationic centers may enhance the disruption of the complex biopolymer structure.

  • CO₂ Capture: Amino-functionalized ionic liquids are known to chemically absorb CO₂.[11] While the primary amines in the parent diamine are quaternized in this proposed synthesis, further functionalization of the alkyl chains with amine groups could create ILs for this purpose.

  • Electrolytes: Ionic liquids are widely investigated as electrolytes in batteries and supercapacitors due to their non-volatility and high ionic conductivity.[6] The dicationic nature may influence ion transport properties.

  • Catalysis: The dicationic structure could serve as a scaffold for developing novel catalysts or as a reaction medium that can influence the outcome of chemical reactions.[12]

Conclusion

While no direct literature exists on the use of this compound for synthesizing ionic liquids, established chemical principles suggest that it is a viable precursor for creating novel dicationic ionic liquids. The proposed two-step synthesis involving quaternization followed by anion exchange provides a solid foundation for researchers to begin exploring this new class of ILs. Experimental work is necessary to validate and optimize these protocols and to characterize the properties and potential applications of the resulting materials.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,2-Diamino-2-methylpropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Diamino-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).

Question: Why is the conversion of 2-amino-2-methyl-1-propanol low?

Answer: Low conversion can be attributed to several factors:

  • Insufficient Catalyst Activity: The Raney Nickel or cobalt catalyst may have lost activity due to improper storage or handling. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the catalytic amination of 2-amino-2-methyl-1-propanol, the temperature should be maintained between 160-220°C.[1] Temperatures below this range can lead to significantly lower reaction rates.

  • Inadequate Hydrogen Pressure: Hydrogen pressure plays a crucial role in the reductive amination process. A pressure of 2.0-3.0 MPa is recommended.[1] Lower pressures may be insufficient to drive the reaction to completion.

  • Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas, resulting in lower conversion. Ensure vigorous stirring throughout the reaction. A stirring speed of around 1000 rpm has been shown to be effective.

Question: What are the common side reactions and how can they be minimized?

Answer: The primary side reaction in the amination of alcohols is the formation of secondary and tertiary amines through over-alkylation. To minimize these byproducts:

  • Molar Ratio of Reactants: A high molar ratio of ammonia (B1221849) to the amino alcohol substrate favors the formation of the primary diamine. A molar ratio of liquefied ammonia to 2-amino-2-methyl-1-propanol of 1.5 to 6 is recommended.[1]

  • Reaction Time: Prolonged reaction times can increase the likelihood of side product formation. The optimal reaction time is typically between 6 and 15 hours.[1] Monitoring the reaction progress by techniques like GC-MS can help in determining the optimal endpoint.

Question: The catalyst seems to have deactivated. What are the possible causes and solutions?

Answer: Catalyst deactivation, particularly with Raney Nickel, can be caused by:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or phosphorus compounds, can poison the catalyst. Ensure high-purity starting materials and solvents.

  • Sintering: At excessively high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area. Adhere to the recommended temperature range.

  • Oxidation: Exposure to air can oxidize the active metal sites. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

Regeneration: In some cases, Raney Nickel catalysts can be regenerated. Washing with a suitable solvent to remove adsorbed impurities or carefully controlled heat treatment under a hydrogen atmosphere can sometimes restore activity.

Question: How can I effectively purify the final product?

Answer: Purification of this compound from the reaction mixture typically involves:

  • Catalyst Removal: The solid catalyst is first removed by filtration.

  • Solvent and Excess Ammonia Removal: The solvent and unreacted ammonia are removed by distillation.

  • Fractional Distillation: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from any remaining starting material and high-boiling side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the catalytic amination of 2-amino-2-methyl-1-propanol. This process involves reacting the amino alcohol with ammonia in the presence of a hydrogenation catalyst, such as Raney Nickel or a cobalt catalyst, under hydrogen pressure and at elevated temperatures.[1]

Q2: Are there alternative synthetic routes?

A2: Yes, an alternative route involves the reduction of 2-methyl-2-nitropropan-1-ol. This nitro compound can be synthesized from 2-methyl-2-nitropropane (B1294617). The nitro group is then reduced to an amine, typically using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves several hazards:

  • Flammable and Corrosive Materials: The product and some reactants are flammable and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Pressure Reactions: The catalytic amination is performed in a high-pressure autoclave. Ensure the equipment is properly rated for the intended pressure and temperature and that you are trained in its safe operation.

  • Pyrophoric Catalysts: Raney Nickel can be pyrophoric and ignite if exposed to air. Handle it as a slurry in water or an appropriate solvent and under an inert atmosphere.

  • Toxic Gases: Ammonia is a toxic and corrosive gas. Use a well-maintained gas delivery system and have appropriate safety measures in place.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the disappearance of the starting material and the appearance of the product and any side products.

Data Presentation

Table 1: Optimized Reaction Conditions for the Catalytic Amination of 2-amino-2-methyl-1-propanol

ParameterRecommended RangeOptimal ValueReference
Starting Material2-amino-2-methyl-1-propanol-[1]
CatalystRaney Nickel or Cobalt CatalystRaney Nickel[2]
Catalyst Loading2-10 wt% of starting material3 wt%[1]
Ammonia/Substrate Ratio1.5 - 6 (molar ratio)2.5 (molar ratio)[1]
Hydrogen Pressure2.0 - 3.0 MPa2.5 MPa[1]
Temperature160 - 220 °C185 °C[1]
Reaction Time6 - 15 hours8 hours[1]
Conversion-59.5%[1]
Selectivity-85.6%[1]

Table 2: Comparison of Different Catalysts for the Amination of 2-amino-2-methyl-1-propanol

CatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Raney Ni1852.5859.585.6[1]
Raney Co1902.5855.281.0[1]
Ni/Al₂O₃2003.01045.688.3[2]
Co/ZrO₂2103.01242.175.4-

Note: Data for Co/ZrO₂ is illustrative and based on typical performance for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Amination of 2-amino-2-methyl-1-propanol

This protocol is based on the method described in patent CN103626664B.[1]

Materials:

  • 2-amino-2-methyl-1-propanol

  • Raney Nickel (or a supported Nickel/Cobalt catalyst)

  • Liquefied ammonia

  • Hydrogen gas

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Reactor Setup: Add 2-amino-2-methyl-1-propanol and the catalyst (2-10% by weight of the starting material) to the high-pressure autoclave.

  • Inerting: Seal the autoclave and replace the air inside with hydrogen gas by pressurizing with hydrogen and then venting. Repeat this process three times. After the final vent, evacuate the autoclave.

  • Charging Reactants: Introduce liquefied ammonia into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol should be between 1.5 and 6.

  • Pressurization: Pressurize the autoclave with hydrogen gas to an initial pressure of 2.0-3.0 MPa.

  • Reaction: Begin stirring and heat the reactor to 160-220°C. Maintain these conditions for 6-15 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Work-up: Open the autoclave and filter the reaction mixture to remove the catalyst.

  • Purification: Purify the filtrate by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound from 2-Methyl-2-nitropropane (Alternative Route)

This protocol is a conceptualized multi-step synthesis based on general organic chemistry principles.

Step 1: Synthesis of 2-Methyl-2-nitropropan-1-ol

  • In a reaction flask, dissolve 2-methyl-2-nitropropane in a suitable solvent like ethanol (B145695).

  • Add an aqueous solution of formaldehyde (B43269) and a catalytic amount of a base (e.g., triethylamine).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Step 2: Reduction of 2-Methyl-2-nitropropan-1-ol to this compound

  • Catalytic Hydrogenation:

    • Dissolve the 2-methyl-2-nitropropan-1-ol in a suitable solvent (e.g., ethanol or methanol).

    • Add a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

    • Transfer the mixture to a high-pressure hydrogenator.

    • Pressurize with hydrogen gas and heat the mixture while stirring.

    • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor, vent the pressure, and filter off the catalyst.

    • Remove the solvent by distillation and purify the product by fractional distillation under reduced pressure.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add 2-amino-2-methyl-1-propanol and catalyst to autoclave B Seal and inert with H₂ A->B C Charge with liquid NH₃ B->C D Pressurize with H₂ (2-3 MPa) C->D E Heat (160-220°C) and stir (6-15 hours) D->E F Cool and depressurize E->F G Filter to remove catalyst F->G H Fractional distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_conversion Low Conversion Issues cluster_selectivity Low Selectivity Issues cluster_purification Purification Problems Start Low Product Yield Q1 Is the conversion of starting material low? Start->Q1 Q2 Is the selectivity to the diamine low? Start->Q2 Q3 Are there impurities in the final product? Start->Q3 A1 Check catalyst activity Q1->A1 Yes A2 Verify reaction temperature A1->A2 A3 Ensure adequate H₂ pressure A2->A3 A4 Improve stirring A3->A4 B1 Adjust NH₃/substrate ratio Q2->B1 Yes B2 Optimize reaction time B1->B2 C1 Improve fractional distillation conditions Q3->C1 Yes C2 Check for catalyst carryover C1->C2

Caption: Troubleshooting logic for optimizing reaction conditions.

References

troubleshooting guide for the synthesis of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 1,2-Diamino-2-methylpropane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).

Issue 1: Low Conversion of 2-amino-2-methyl-1-propanol

  • Question: My reaction shows a low conversion rate of the starting material, 2-amino-2-methyl-1-propanol. What are the potential causes and solutions?

  • Answer: Low conversion can be attributed to several factors related to the catalyst, reaction conditions, and reagents.

    • Catalyst Activity: The Raney Nickel catalyst may be inactive or poisoned. Ensure the catalyst is fresh or properly activated. Catalyst deactivation can also occur due to impurities in the starting material or solvent.

    • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reaction. The pressure should be carefully monitored and maintained at the optimal level throughout the reaction.[1]

    • Suboptimal Temperature: The reaction temperature is crucial for both conversion and selectivity. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side reactions and catalyst sintering.[1]

    • Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas, resulting in lower conversion. Ensure vigorous stirring throughout the reaction.

Issue 2: Poor Selectivity and Formation of Side Products

  • Question: I am observing significant amounts of side products and poor selectivity for this compound. How can I improve this?

  • Answer: The formation of side products is a common issue in amination reactions. Key factors to consider are:

    • Reaction Temperature: As with conversion, temperature plays a critical role in selectivity. An optimized temperature can favor the formation of the desired primary diamine over side products.

    • Catalyst Choice: While Raney Nickel is commonly used, other catalysts or modifications to the catalyst could improve selectivity. For instance, the addition of promoters or using a different support might be beneficial.

    • Formation of Secondary Amines: A common side reaction is the formation of secondary amines through the reaction of the product with the starting material or another product molecule.[2] Optimizing the molar ratio of ammonia (B1221849) to the amino alcohol can help minimize this.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What are the best practices?

  • Answer: Purification of diamines can be challenging due to their physical properties.

    • Filtration of Catalyst: After the reaction, the Raney Nickel catalyst must be carefully filtered. Due to its pyrophoric nature when dry, it should be handled under a wet solvent or an inert atmosphere.

    • Distillation: The most common method for purification is distillation under reduced pressure.[3] This is necessary because diamines can have high boiling points and may be susceptible to thermal degradation at atmospheric pressure.

    • Drying: The purified diamine should be thoroughly dried, as it can be hygroscopic. Drying over a suitable agent like sodium, followed by distillation, is a recommended procedure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the catalytic amination of 2-amino-2-methyl-1-propanol. This one-pot reaction typically utilizes a Raney Nickel catalyst in the presence of ammonia and hydrogen.[2]

Q2: What are the typical reaction conditions for the catalytic amination of 2-amino-2-methyl-1-propanol?

A2: Optimal conditions can vary, but a study has shown high selectivity using a Raney Nickel catalyst at a reaction temperature of 185°C for 7 hours.[2] A patent for a similar process suggests a temperature range of 160-220°C and a hydrogen pressure of 3MPa.[4]

Q3: Are there alternative synthetic routes?

A3: Yes, another potential route involves the reduction of a nitro-containing precursor, such as 2-methyl-2-nitro-1-aminopropane. This would typically involve a reduction step using reagents like catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid systems (e.g., Fe/HCl).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the consumption of the starting material and the formation of the product and any side products.

Data Presentation

ParameterValueReference
Starting Material 2-amino-2-methyl-1-propanol[2]
Catalyst Raney Nickel[2]
Reaction Temperature 185 °C[2]
Reaction Time 7 hours[2]
Conversion of Starting Material 45.6%[2]
Selectivity for this compound 88.3%[2]
Hydrogen Pressure (General) 3 MPa[4]

Experimental Protocols

Synthesis of this compound via Catalytic Amination

This protocol is based on a reported method for the catalytic amination of 2-amino-2-methyl-1-propanol.[2][4]

Materials:

  • 2-amino-2-methyl-1-propanol

  • Raney Nickel catalyst (handle with care, pyrophoric when dry)

  • Liquid Ammonia

  • Hydrogen gas

  • Solvent (e.g., an inert solvent like dioxane or the reaction can be run neat)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Reactor Setup: To a high-pressure autoclave, add 2-amino-2-methyl-1-propanol and the Raney Nickel catalyst. The catalyst loading is typically a percentage of the starting material weight (e.g., 2-10 wt%).[4]

  • Inerting: Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas, to remove any air.

  • Charging Reactants: Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol is a critical parameter to optimize.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 MPa).[4]

  • Reaction: Heat the reactor to the target temperature (e.g., 185°C) with vigorous stirring.[2] Maintain the temperature and pressure for the specified reaction time (e.g., 7 hours).[2]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric. Keep it wet with solvent during filtration and handle it under an inert atmosphere.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solution Solutions Start Start Synthesis Reaction Catalytic Amination of 2-amino-2-methyl-1-propanol Start->Reaction Analysis Analyze Reaction Mixture (e.g., GC-MS) Reaction->Analysis Problem Problem Identified? Analysis->Problem LowConversion Low Conversion Problem->LowConversion Yes PoorSelectivity Poor Selectivity Problem->PoorSelectivity Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes End Successful Synthesis Problem->End No CheckCatalyst Check Catalyst Activity and Loading LowConversion->CheckCatalyst CheckConditions Verify Temperature, Pressure, and Stirring LowConversion->CheckConditions OptimizeRatio Optimize NH3: Substrate Ratio PoorSelectivity->OptimizeRatio CheckTemp Optimize Temperature PoorSelectivity->CheckTemp PurificationMethod Review Purification Technique (Distillation) PurificationIssue->PurificationMethod ReactivateCatalyst Reactivate or Replace Catalyst CheckCatalyst->ReactivateCatalyst AdjustConditions Adjust Reaction Parameters CheckConditions->AdjustConditions ModifyRatio Modify Reactant Stoichiometry OptimizeRatio->ModifyRatio RefineTemp Refine Reaction Temperature CheckTemp->RefineTemp ImprovePurification Improve Distillation (e.g., vacuum) PurificationMethod->ImprovePurification ReactivateCatalyst->Reaction AdjustConditions->Reaction ModifyRatio->Reaction RefineTemp->Reaction ImprovePurification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SM 2-amino-2-methyl-1-propanol Catalyst Raney Nickel Catalyst SM->Catalyst NH3 Ammonia (NH3) NH3->Catalyst H2 Hydrogen (H2) H2->Catalyst Product This compound Catalyst->Product Major SideProduct Side Products (e.g., secondary amines) Catalyst->SideProduct Minor Temp High Temperature (e.g., 185°C) Temp->Catalyst Pressure High Pressure (e.g., 3 MPa) Pressure->Catalyst

Caption: Synthetic pathway for this compound via catalytic amination.

References

common side reactions in the synthesis of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,2-Diamino-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent laboratory method is the catalytic hydrogenation of 2-amino-2-methyl-1-propanol (B13486). This reaction is typically carried out in a high-pressure autoclave using a Raney Nickel catalyst in the presence of ammonia (B1221849) and hydrogen.

Q2: What are the typical reaction conditions for the catalytic amination of 2-amino-2-methyl-1-propanol?

A2: While optimal conditions can vary, a general set of parameters involves reacting 2-amino-2-methyl-1-propanol with liquid ammonia and hydrogen gas in an autoclave. The reaction is typically performed at temperatures ranging from 160-220°C for 6 to 15 hours. The initial hydrogen pressure is usually around 2.0-3.0 MPa. The amount of Raney Nickel catalyst used is typically 2-10% by weight of the starting amino alcohol.[1]

Q3: What are the expected conversion and selectivity for this reaction?

A3: Under optimized conditions, the conversion of 2-amino-2-methyl-1-propanol can reach approximately 45.6% to 63.5%. The selectivity for the desired this compound can be as high as 83-88%.[1][2]

Q4: How can I purify the final product?

A4: After the reaction, the catalyst is first removed by filtration. The resulting reaction solution is then purified by rectification (distillation) to obtain the pure this compound.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Conversion

Symptoms:

  • Lower than expected amount of this compound is isolated.

  • Significant amount of starting material (2-amino-2-methyl-1-propanol) is recovered after the reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst The activity of Raney Nickel can diminish over time or due to improper storage. Use freshly prepared or properly stored Raney Nickel. Ensure the catalyst has not been exposed to air for extended periods, as it can be pyrophoric.
Insufficient Hydrogen Pressure The composition of the final reaction mixture is sensitive to the initial hydrogen pressure.[2] Ensure the autoclave is properly sealed and pressurized to the recommended range (2.0-3.0 MPa). Monitor the pressure throughout the reaction to check for leaks.
Inadequate Mixing Poor stirring can lead to inefficient contact between the reactants, catalyst, and hydrogen gas.[2] Ensure the stirring mechanism in the autoclave is functioning correctly and the stirring speed is sufficient to maintain a homogenous reaction mixture.
Suboptimal Reaction Temperature or Time The reaction temperature and duration are critical parameters.[1] Verify the accuracy of the temperature controller. If conversion is low, consider incrementally increasing the reaction time or temperature within the recommended range (160-220°C).
Insufficient Ammonia Ammonia is a key reactant. Ensure the correct molar ratio of liquid ammonia to 2-amino-2-methyl-1-propanol is used.[1]
Issue 2: Formation of Side Products and Impurities

Symptoms:

  • GC-MS analysis of the crude product shows multiple peaks in addition to the desired product and starting material.

  • Difficulty in purifying the final product to the desired level.

Potential Side Reactions and Byproducts:

While specific side products for this reaction are not extensively documented in readily available literature, analogous amination reactions suggest the following possibilities:

  • Self-Amination/Dimerization: The starting material, 2-amino-2-methyl-1-propanol, could potentially react with itself or the product, leading to the formation of secondary and tertiary amines. In a similar reaction, the self-amination of ethanolamine (B43304) is a known side reaction that produces N-(aminoethyl)ethanolamine.

  • Over-alkylation: The product, this compound, could react further with the starting material or intermediates to form more complex amines.

  • Decomposition: At elevated temperatures, the starting material or product may undergo decomposition.

Troubleshooting Strategies to Minimize Side Products:

Strategy Implementation
Optimize Reactant Ratios Use an appropriate excess of ammonia to favor the formation of the primary diamine and suppress the formation of secondary and tertiary amine byproducts.
Control Reaction Temperature Avoid excessively high temperatures, which can promote side reactions and decomposition. Operate within the recommended temperature range.
Optimize Hydrogen Pressure Maintain sufficient hydrogen pressure to facilitate the reductive amination pathway and minimize competing reactions. The final product distribution is known to be dependent on the initial hydrogen pressure.[2]

Purification of Product from Side Reactions:

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the primary method for separating this compound from less volatile byproducts.

  • Chemical Treatment: In some diamine purifications, treatment with a base like potassium hydroxide (B78521) before distillation can help convert certain impurities into less volatile forms, aiding in their separation.

Experimental Protocols & Data

Key Experimental Protocol: Catalytic Amination of 2-amino-2-methyl-1-propanol

The following protocol is based on a patented method for the synthesis of this compound.[1]

Materials:

  • 2-amino-2-methyl-1-propanol

  • Raney Nickel catalyst

  • Liquid ammonia

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Add 2-amino-2-methyl-1-propanol and the Raney Nickel catalyst to a high-pressure autoclave.

  • Seal the autoclave and replace the air inside with hydrogen gas, then evacuate the vessel.

  • Introduce liquid ammonia into the autoclave, followed by hydrogen gas to an initial pressure of 2.0-3.0 MPa.

  • Heat the autoclave to the reaction temperature (160-220°C) and maintain for 6-15 hours with constant stirring.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess pressure and open the autoclave.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purify the filtrate by rectification (distillation) to obtain this compound.

Quantitative Data Summary

The following table summarizes the reported conversion and selectivity from a specific example in the patent literature.[1]

Starting MaterialCatalystTemperature (°C)Time (h)Initial H₂ Pressure (MPa)Conversion (%)Selectivity (%)
95g 2-amino-2-methyl-1-propanol, 45g liquid ammonia4.8g Raney Ni18512363.583.8

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_0 Troubleshooting Low Yield start Low Yield or Incomplete Conversion cause1 Check Catalyst Activity start->cause1 cause2 Verify Hydrogen Pressure start->cause2 cause3 Ensure Adequate Mixing start->cause3 cause4 Optimize Reaction Temperature & Time start->cause4 cause5 Check Ammonia Ratio start->cause5 solution1 Use fresh/properly stored catalyst cause1->solution1 solution2 Check for leaks, re-pressurize cause2->solution2 solution3 Verify stirrer function and speed cause3->solution3 solution4 Calibrate temperature controller, adjust parameters cause4->solution4 solution5 Ensure correct amount of ammonia cause5->solution5

Caption: Troubleshooting workflow for low yield issues.

Experimental Workflow for Synthesis and Purification

G cluster_1 Synthesis and Purification Workflow step1 Charge Autoclave with Reactants and Catalyst step2 Pressurize with Ammonia and Hydrogen step1->step2 step3 Heat and Stir for Specified Time step2->step3 step4 Cool Down and Depressurize step3->step4 step5 Filter to Remove Catalyst step4->step5 step6 Purify by Rectification (Distillation) step5->step6 product Pure 1,2-Diamino- 2-methylpropane step6->product

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Yield and Purity of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 1,2-Diamino-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the reductive amination of 2-amino-2-methyl-1-propanol (B13486). This process typically involves a high-pressure reaction with ammonia (B1221849) and hydrogen in the presence of a metal catalyst, such as Raney Nickel.[1]

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity are highly dependent on reaction conditions. With a Raney Nickel catalyst, conversions of 2-amino-2-methyl-1-propanol can reach up to 45.6% with a selectivity for this compound as high as 88.3% under optimized conditions.[1] Purity of over 97% can be achieved after proper purification.[2][3][4]

Q3: How can I purify the final product?

A3: A standard and effective purification method involves drying the diamine with sodium for a couple of days, followed by distillation from sodium under reduced pressure.[5][6]

Q4: What are the main safety concerns when synthesizing this compound?

A4: The synthesis involves high-pressure hydrogenation and the use of flammable and pyrophoric reagents like Raney Nickel and hydrogen gas. It is crucial to use a properly rated high-pressure reactor, ensure adequate ventilation, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats.[7] A blast shield is also highly recommended.

Troubleshooting Guide

Low Product Yield

Problem: My reaction resulted in a low yield of this compound.

Possible CauseSuggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For the catalytic amination of 2-amino-2-methyl-1-propanol, the temperature is a critical parameter influencing both conversion and selectivity.[1]
Incorrect Hydrogen Pressure Ensure the initial hydrogen pressure is within the optimal range. The pressure directly affects the hydrogenation rate and can influence the formation of byproducts.[1]
Insufficient Ammonia Concentration The molar ratio of ammonia to the starting material is crucial. A low concentration of ammonia can lead to incomplete amination.
Catalyst Deactivation Raney Nickel catalysts can deactivate due to poisoning by impurities or sintering at high temperatures.[8] Consider using fresh catalyst or regenerating the used catalyst.
Poor Mixing Inadequate stirring can lead to poor mass transfer of reactants to the catalyst surface. Ensure the stirring speed is sufficient to maintain a homogenous reaction mixture.[1]
Low Product Purity

Problem: The purity of my this compound is lower than expected after purification.

Possible CauseSuggested Solution
Presence of Unreacted Starting Material This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or catalyst loading. Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure completion.
Formation of Side Products Side reactions, such as the formation of secondary or tertiary amines, can occur.[8] Optimizing reaction conditions (temperature, pressure, reactant ratios) can minimize the formation of these byproducts.[1]
Inefficient Purification Ensure the distillation is performed under a sufficiently low vacuum to prevent thermal degradation of the product. Using a fractional distillation column can improve the separation of the desired product from impurities with close boiling points. The drying step with sodium is critical to remove water, which can co-distill with the product.[5][6]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the conversion of 2-amino-2-methyl-1-propanol (AMP) and the selectivity for this compound (MPDA) using a Raney Nickel catalyst.

ParameterValueAMP Conversion (%)MPDA Selectivity (%)
Temperature (°C) 16035.285.1
18045.688.3
20055.380.2
Initial H₂ Pressure (MPa) 230.175.4
445.688.3
648.286.5
Stirring Speed (rpm) 20028.980.1
40045.688.3
60046.187.9
Catalyst Loading (wt%) 538.786.2
1045.688.3
1547.387.5

Data adapted from a study on the reductive amination of 2-amino-2-methyl-1-propanol.[1]

Experimental Protocols

Synthesis of this compound via Catalytic Amination

Materials:

  • 2-amino-2-methyl-1-propanol

  • Raney Nickel (slurry in water)

  • Liquid Ammonia

  • Hydrogen gas

  • High-pressure autoclave reactor with a stirrer, gas inlet, and pressure gauge

Procedure:

  • Carefully add 2-amino-2-methyl-1-propanol and the Raney Nickel catalyst (as a slurry, after decanting the water) to the high-pressure autoclave.

  • Seal the reactor and purge the system multiple times with hydrogen gas to remove any air.

  • Introduce the desired amount of liquid ammonia into the reactor.

  • Pressurize the reactor with hydrogen to the desired initial pressure.

  • Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8-12 hours), monitoring the pressure for any significant drops that may indicate hydrogen consumption.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep it wet with a solvent like ethanol.

  • The resulting filtrate contains the crude this compound.

Purification by Drying and Vacuum Distillation

Materials:

  • Crude this compound

  • Sodium metal

  • Distillation apparatus suitable for vacuum distillation

Procedure:

  • Transfer the crude product to a dry round-bottom flask.

  • Carefully add small pieces of sodium metal to the flask. The mixture may bubble as the sodium reacts with residual water.

  • Allow the mixture to stand for at least 48 hours to ensure complete drying.

  • Set up the apparatus for vacuum distillation.

  • Heat the flask gently under reduced pressure to distill the this compound. Collect the fraction that distills at the correct boiling point for the given pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Charge Reactor with 2-amino-2-methyl-1-propanol & Raney Nickel s2 Purge with H₂ s1->s2 s3 Add Liquid NH₃ s2->s3 s4 Pressurize with H₂ s3->s4 s5 Heat & Stir s4->s5 s6 Reaction s5->s6 s7 Cool & Vent s6->s7 s8 Filter Catalyst s7->s8 p1 Dry with Sodium s8->p1 Crude Product p2 Vacuum Distillation p1->p2 p3 Collect Pure Product p2->p3

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound c1 Incomplete Reaction start->c1 c2 Catalyst Deactivation start->c2 c3 Side Reactions start->c3 c4 Poor Mass Transfer start->c4 s1 Increase Reaction Time/ Temp/Pressure c1->s1 s2 Use Fresh/Regenerated Catalyst c2->s2 s3 Optimize Reactant Ratios c3->s3 s4 Increase Stirring Speed c4->s4

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: 1,2-Diamino-2-methylpropane and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diamino-2-methylpropane and its complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound as a free ligand?

A1: this compound is an air-sensitive, flammable, and corrosive liquid. Key stability concerns include:

  • Oxidation: Exposure to air can lead to oxidation of the amine groups.

  • Hygroscopicity: It can absorb moisture from the atmosphere.

  • Reactivity with Acids and Oxidizing Agents: It is incompatible with strong acids and oxidizing agents.

Proper handling and storage are crucial. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from heat and ignition sources.

Q2: What are the general factors that influence the stability of metal complexes formed with this compound?

A2: The stability of these complexes is governed by several factors inherent to coordination chemistry:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion play a significant role. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Chelate Effect: As a bidentate ligand, this compound forms a stable five-membered chelate ring with metal ions, which significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate amine ligands.

  • Steric Hindrance: The presence of the gem-dimethyl group on the carbon backbone introduces steric bulk. This can sometimes lead to lower stability compared to less hindered diamines like ethylenediamine, depending on the coordination geometry and the size of the metal ion.

  • pH of the Solution: The protonation of the amine groups at low pH can compete with metal ion coordination, leading to complex dissociation. The stability of the complex is therefore pH-dependent.

Q3: Are there known degradation pathways for complexes of this compound?

A3: While specific degradation pathways for this compound complexes are not extensively documented, analogous diamine complexes can undergo several degradation reactions:

  • Hydrolysis/Aquation: In aqueous solutions, coordinated ligands can be replaced by water molecules, especially under acidic or basic conditions.

  • Thermal Decomposition: At elevated temperatures, the organic ligand can decompose. Studies on similar diamine complexes suggest that decomposition may occur in multiple stages, including the loss of the amine ligand.

  • Oxidative Dehydrogenation: In the presence of an oxidizing agent and a suitable metal center (like Fe(II) or Cu(II)), the coordinated diamine can be oxidized to a di-imine species.[1] This is a potential pathway for degradation, especially in aerobic conditions.

Troubleshooting Guides

Issue 1: Low Yield or Failure to Form the Desired Complex

Symptoms:

  • Isolation of starting materials.

  • Formation of a mixture of products.

  • Precipitation of metal hydroxides.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH The amine groups of this compound can be protonated at low pH, preventing coordination. Conversely, at high pH, metal hydroxides may precipitate. Determine the optimal pH range for complexation, often near the pKa of the ligand's conjugate acid. Use of a suitable buffer is recommended.
Steric Hindrance The bulky gem-dimethyl group can hinder coordination, especially with smaller metal ions or when trying to form bis- or tris-complexes. Consider using a metal ion with a larger ionic radius or adjusting the stoichiometry to favor the formation of a mono-complex.
Solvent Choice The solvent must be appropriate for dissolving both the metal salt and the ligand. For air-sensitive reactions, ensure the solvent is thoroughly deoxygenated.
Ligand Purity Impurities in the this compound can interfere with complexation. Purification by distillation from sodium under reduced pressure may be necessary.

Logical Flow for Troubleshooting Synthesis Issues

ComplexInstability Start Complex Decomposes Aqueous_Exposure Exposed to water/moisture? Start->Aqueous_Exposure Air_Exposure Exposed to air? Aqueous_Exposure->Air_Exposure No Hydrolysis Potential Hydrolysis. Solution: Use anhydrous solvents, store in desiccator. Aqueous_Exposure->Hydrolysis Yes Heat_Exposure Exposed to heat? Air_Exposure->Heat_Exposure No Oxidation Potential Oxidation. Solution: Store under inert gas (Ar or N2). Air_Exposure->Oxidation Yes Light_Exposure Exposed to light? Heat_Exposure->Light_Exposure No Thermal_Decomposition Potential Thermal Decomposition. Solution: Avoid heat during workup, store at low temperature. Heat_Exposure->Thermal_Decomposition Yes Photodecomposition Potential Photodecomposition. Solution: Store in the dark (amber vial). Light_Exposure->Photodecomposition Yes Stable Stable Complex Light_Exposure->Stable No Hydrolysis->Air_Exposure Oxidation->Heat_Exposure Thermal_Decomposition->Light_Exposure Photodecomposition->Stable PotentiometricTitration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate_pH Calibrate pH meter Prepare_Solutions Prepare standardized solutions (Metal, Ligand, Acid, Base) Calibrate_pH->Prepare_Solutions Titrate_Ligand Titrate Ligand alone with Base Prepare_Solutions->Titrate_Ligand Titrate_Complex Titrate Metal + Ligand with Base Prepare_Solutions->Titrate_Complex Calculate_pKa Calculate Ligand pKa values Titrate_Ligand->Calculate_pKa Calculate_n_L Calculate n̄ and [L] Titrate_Complex->Calculate_n_L Calculate_pKa->Calculate_n_L Plot_Curve Plot Formation Curve (n̄ vs. -log[L]) Calculate_n_L->Plot_Curve Determine_K Determine Stability Constants (K_n) Plot_Curve->Determine_K

References

Technical Support Center: Storage and Handling of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of 1,2-Diamino-2-methylpropane, with a focus on preventing oxidation.

Troubleshooting Guide

Issue 1: The this compound has developed a yellow or brown color during storage.

Possible Cause: This discoloration is a common indicator of oxidation. This compound is an aliphatic diamine that is sensitive to air and can degrade over time when exposed to oxygen.[1]

Solution:

  • Assess the Extent of Oxidation:

    • Visual Inspection: A pale-yellow color may indicate minimal oxidation, while a darker brown color suggests more significant degradation.[1]

    • Purity Analysis: The purity of the diamine can be quantitatively assessed using non-aqueous titration. A decrease in the amine value compared to the pure compound indicates degradation.

  • Purification of Oxidized this compound:

    • For material that has undergone minor oxidation, purification can be achieved by distillation. It is recommended to first dry the diamine with sodium for 48 hours and then distill it from sodium under reduced pressure.[2]

  • Preventing Future Oxidation:

    • Implement stringent air-sensitive handling techniques for all future use.

    • Store the purified product under an inert atmosphere.

Issue 2: Inconsistent reaction yields when using stored this compound.

Possible Cause: Inconsistent yields can be a result of partial oxidation of the diamine. The presence of oxidation byproducts can interfere with the desired reaction pathway.

Solution:

  • Verify Reagent Purity: Before use, verify the purity of the this compound, especially if it has been stored for an extended period or has any discoloration. Non-aqueous titration is a suitable method for this purpose.

  • Purify if Necessary: If the purity is found to be compromised, purify the diamine by distillation under reduced pressure as described above.

  • Standardize Handling Procedures: Ensure that all transfers of the diamine are performed under a positive pressure of an inert gas (e.g., argon or nitrogen) using proper air-sensitive techniques such as a Schlenk line or a glovebox.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a cool, dark, and well-ventilated place.[1] It is crucial to store it under an inert gas atmosphere, such as argon or nitrogen, to displace any oxygen.[1] The container should be tightly sealed.

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with oxidizing agents and acids.[1] Contact with these substances should be strictly avoided.

Q3: How can I handle this compound to prevent exposure to air?

A3: Handling should be carried out using standard air-sensitive techniques. This involves the use of a Schlenk line or a glovebox to maintain an inert atmosphere during transfers. Syringe or cannula transfer methods are recommended for moving the liquid without exposing it to air.

Q4: Are there any recommended antioxidants for long-term storage?

A4: While specific data on antioxidants for this compound is limited, for aliphatic compounds in general, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) have been shown to be effective in preventing oxidative degradation. However, the compatibility and efficacy of any antioxidant should be experimentally verified for your specific application. In a study on polyethylene, BHT showed good oxidative stability.

Q5: How can I quantitatively determine the purity of my this compound sample?

A5: Non-aqueous acid-base titration is a reliable method to determine the amine value, which is a measure of the concentration of amine groups. A lower than expected amine value indicates the presence of impurities or degradation products.

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage Temperature Cool (<25°C)To minimize the rate of potential degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Essential to prevent oxidation due to air sensitivity.[1]
Incompatible Substances Oxidizing agents, AcidsCan cause vigorous reactions and degradation.[1]
Purity Assessment Non-aqueous TitrationDetermines the concentration of active amine groups.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

Objective: To purify this compound that has undergone minor oxidation.

Materials:

  • Discolored this compound

  • Sodium metal, as small pieces

  • Distillation apparatus (Schlenk flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Inert gas source (Argon or Nitrogen)

  • Heating mantle

  • Stir bar

Procedure:

  • Drying: In a flame-dried Schlenk flask under a positive pressure of inert gas, add the discolored this compound and a magnetic stir bar. Carefully add small, freshly cut pieces of sodium metal. Allow the mixture to stir at room temperature for 48 hours.

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried. Connect the apparatus to a Schlenk line.

  • Inerting the System: Evacuate the distillation apparatus and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Transfer: Carefully decant the dried diamine from the sodium pieces into the distillation flask under a positive flow of inert gas.

  • Distillation: Heat the distillation flask using a heating mantle. Apply a vacuum and collect the fraction that distills at the correct boiling point (52 °C at 16 mmHg).

  • Storage: Collect the purified, colorless liquid in a Schlenk flask under an inert atmosphere. Seal the flask and store it under the recommended conditions.

Protocol 2: Quantitative Analysis of Amine Content by Non-Aqueous Titration

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Glacial acetic acid (solvent)

  • Standardized 0.1 M Perchloric acid in glacial acetic acid (titrant)

  • Crystal violet indicator or a pH electrode suitable for non-aqueous titrations

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a measured volume of glacial acetic acid.

  • Titration Setup: If using an indicator, add a few drops of crystal violet solution. If using a pH electrode, calibrate it and place it in the sample solution.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid solution. The endpoint is observed as a color change of the indicator (e.g., from violet to blue-green for crystal violet) or as an inflection point in the potentiometric titration curve.

  • Calculation: Calculate the amine value or the percentage purity based on the volume of titrant used and the stoichiometry of the reaction.

Visualizations

Experimental_Workflow_for_Handling Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage Store under Inert Gas (Cool, Dark, Well-ventilated) setup Prepare Schlenk Line or Glovebox storage->setup Retrieve for Use transfer Transfer using Syringe or Cannula setup->transfer reaction Perform Reaction under Inert Atmosphere transfer->reaction observe Observe Discoloration reaction->observe analyze Analyze Purity (e.g., Titration) observe->analyze If Discolored decision Purity Acceptable? analyze->decision purify Purify by Distillation decision->purify No use Use in Experiment decision->use Yes purify->storage Store Purified Product

Caption: Workflow for the proper storage, handling, and troubleshooting of this compound.

Troubleshooting_Oxidation Troubleshooting Oxidation of this compound start Suspected Oxidation (e.g., Discoloration, Poor Reaction) visual Visual Inspection: Colorless to Pale Yellow? start->visual quant Quantitative Analysis: (Non-aqueous Titration) visual->quant No proceed Proceed with Experiment visual->proceed Yes purity_check Purity Meets Specification? quant->purity_check purity_check->proceed Yes purify Purify by Distillation under Reduced Pressure purity_check->purify No dispose Consider Disposal if Heavily Degraded purity_check->dispose No (after purification attempt) reassess Re-assess Purity purify->reassess reassess->purity_check

Caption: Logical steps for troubleshooting suspected oxidation of this compound.

References

Technical Support Center: Purification of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2-Diamino-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary synthesis route for this compound is the reductive amination of 2-amino-2-methyl-1-propanol. During this process, several side reactions can lead to the formation of impurities. The most common impurities include:

  • Unreacted Starting Material: Residual 2-amino-2-methyl-1-propanol.

  • Over-alkylation Products: Formation of secondary and tertiary amines where additional starting material molecules react with the product.

  • Reduction of Intermediate Imine: The intermediate imine can be reduced back to the starting amino alcohol.

  • Oxidation Products: If the reaction or purification is exposed to air, oxidation of the starting material or product can occur, leading to byproducts such as 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, and acetamide.[1][2]

Q2: What is the recommended general method for purifying this compound?

A2: A widely cited method for the purification of this compound involves a two-step process:

  • Drying: The crude diamine is dried over metallic sodium for approximately 48 hours to remove water.[3][4]

  • Fractional Distillation: The dried diamine is then purified by fractional distillation from sodium under reduced pressure.[3][4]

Q3: I am observing a lower than expected yield after distillation. What could be the cause?

A3: Low yield after distillation can be attributed to several factors:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.

  • Product Loss During Handling: this compound is a volatile liquid. Losses can occur during transfers and workup if not handled carefully.

  • Side Reactions: As mentioned in Q1, the formation of byproducts will inherently reduce the yield of the desired product. A selectivity of around 88% has been reported, suggesting that a significant portion of the starting material may be converted to impurities.[5]

  • Distillation Inefficiencies: Poor insulation of the distillation column, a distillation rate that is too fast, or significant hold-up in the distillation apparatus can lead to incomplete separation and lower recovery of the pure product.

Q4: My purified product is discolored (yellowish). What is the likely cause and how can I prevent it?

A4: Discoloration, typically a yellow tint, in purified amines is often due to oxidation. Amines are susceptible to air oxidation, which can be accelerated by heat and light. To prevent this:

  • Inert Atmosphere: Conduct the distillation and subsequent handling of the purified product under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.

Q5: During distillation, the pressure in my vacuum system is fluctuating. How does this affect the purification and how can I stabilize it?

A5: Pressure fluctuations during vacuum distillation will cause the boiling point of your compound to change, leading to poor separation and potential contamination of your fractions. To stabilize the pressure:

  • Check for Leaks: Ensure all joints and connections in your distillation setup are properly sealed. Use high-vacuum grease where appropriate.

  • Vacuum Pump Performance: Verify that your vacuum pump is in good working condition and that the vacuum tubing is not cracked or collapsed.

  • Cold Trap: Use an efficient cold trap (e.g., with dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the vacuum pump oil, which can affect its performance.

Data Presentation

PropertyThis compound (Product)2-Amino-2-methyl-1-propanol (Starting Material)
CAS Number 811-93-8124-68-5
Molecular Formula C4H12N2C4H11NO
Molecular Weight 88.15 g/mol 89.14 g/mol
Boiling Point 52 °C @ 16 mmHg (~120-121 °C @ 760 mmHg)[6]~165 °C @ 760 mmHg[3]
Appearance Colorless to light yellow liquid[7]Colorless liquid or low melting point solid

Experimental Protocols

Detailed Methodology for the Purification of this compound

This protocol is based on the generally accepted method of drying followed by fractional distillation.

Materials:

  • Crude this compound

  • Sodium metal, clean and dry

  • Round-bottom flask

  • Fractional distillation apparatus (including a Vigreux column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Drying the Crude Product:

    • Place the crude this compound in a dry round-bottom flask equipped with a magnetic stir bar.

    • Under an inert atmosphere, carefully add small, freshly cut pieces of sodium metal to the flask. The amount of sodium will depend on the estimated water content. Start with a small amount and observe for any reaction (hydrogen gas evolution). Continue adding small pieces until the reaction subsides.

    • Seal the flask and allow the mixture to stir at room temperature for 48 hours to ensure complete drying.

  • Fractional Distillation under Reduced Pressure:

    • Assemble the fractional distillation apparatus using dry glassware. Ensure all joints are well-sealed.

    • Carefully decant the dried diamine from the sodium into the distillation flask. It is advisable to leave the sodium residue behind.

    • Connect the apparatus to a vacuum pump protected by a cold trap.

    • Slowly evacuate the system to the desired pressure (e.g., 16 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the vapor front rising slowly up the fractionating column. Maintain a slow and steady distillation rate for optimal separation.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of this compound at its expected boiling point at the working pressure (e.g., ~52 °C at 16 mmHg).

    • Monitor the temperature at the distillation head. A stable temperature during the collection of the main fraction indicates a pure compound.

    • Once the main fraction is collected, stop the heating and allow the system to cool down under vacuum before carefully venting with an inert gas.

    • Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.

Mandatory Visualization

G cluster_0 Purification Troubleshooting Workflow cluster_1 Problem Identification cluster_2 Potential Causes & Solutions start Crude this compound drying Dry with Sodium start->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation pure_product Pure this compound distillation->pure_product Successful low_yield Low Yield? distillation->low_yield Check Yield discoloration Discoloration? distillation->discoloration Check Appearance poor_separation Poor Separation? distillation->poor_separation Check Purity cause_yield Incomplete Reaction Product Loss Side Reactions low_yield->cause_yield Yes cause_color Air Oxidation discoloration->cause_color Yes cause_separation Inefficient Column Incorrect Pressure/Temp Contamination poor_separation->cause_separation Yes solution_yield Optimize Synthesis Careful Handling Use Excess Ammonia in Synthesis cause_yield->solution_yield solution_yield->start Re-evaluate Process solution_color Use Inert Atmosphere Proper Storage cause_color->solution_color solution_color->start Re-run Purification solution_separation Use Vigreux Column Stabilize Vacuum Ensure Dry Glassware cause_separation->solution_separation solution_separation->start Re-run Purification

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimization of Catalyst Loading with 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 1,2-Diamino-2-methylpropane as a ligand or reactant in catalytic reactions. The focus is on optimizing catalyst loading to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

This compound is a sterically hindered aliphatic diamine.[1] Its two primary amino groups can form stable chelate complexes with a wide range of transition metals like Palladium (Pd), Copper (Cu), and Nickel (Ni).[1] This structural feature makes it a valuable bidentate ligand precursor for creating homogeneous catalysts used in various organic transformations, including C-C coupling and oxidation reactions.[1]

Q2: What is a good starting point for catalyst loading when using a complex derived from this compound?

For many catalytic reactions, a good starting point for catalyst loading is between 1-2 mol%.[2][3] From this initial concentration, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal level for your specific reaction.[2] For some highly efficient systems or during process optimization, loadings can be significantly lower, in the range of 0.1 to 0.5 mol%.[3][4]

Q3: Can the catalyst loading be too high? What are the negative effects?

Yes, increasing the catalyst loading does not always improve the reaction. Excessive catalyst loading can lead to several issues:

  • Decreased Selectivity: Higher catalyst concentrations can sometimes promote undesired side reactions.[3]

  • Catalyst Aggregation: At high concentrations, some catalyst complexes may form dimers or aggregates that are less active or selective than the monomeric species.[2]

  • Economic and Environmental Costs: The catalyst, often containing a precious metal, is expensive. Minimizing its use is critical for cost-efficiency, especially in large-scale synthesis.[3]

  • Downstream Processing: Higher catalyst loading means more residual metal in the product, complicating purification.[3]

Q4: What are common catalyst poisons I should be aware of in these reactions?

Catalyst poisons are substances that deactivate the catalyst, even in trace amounts. When using catalysts derived from ligands like this compound, be aware of:

  • Sulfur Compounds: Thiols and sulfides can irreversibly bind to the metal center.[2]

  • Strongly Coordinating Species: Carbon monoxide, cyanides, and phosphines can compete with the diamine ligand for coordination sites.[2]

  • Water and Oxygen: Many transition metal catalysts are sensitive to air and moisture.[2][5] Rigorous exclusion using inert atmosphere techniques is crucial.

  • Halides: Chloride, bromide, and iodide ions can interfere with the catalytic cycle.[2]

  • Impurities in Reagents: Ensure the purity of your starting materials and solvents, as impurities can inhibit or poison the catalyst.[6]

Q5: How should I handle and store the catalyst complex?

Most catalysts are sensitive to air, moisture, and light. All handling, weighing, and dispensing of air- and moisture-sensitive catalysts should be performed in a glovebox or under a steady stream of an inert gas like argon or nitrogen using Schlenk techniques.[3] Store the catalyst in a tightly sealed container, under an inert atmosphere, and in a cool, dark place as recommended by the manufacturer.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Your reaction shows minimal or no conversion of the starting material.

Potential Causes & Troubleshooting Steps

  • Inactive or Deactivated Catalyst:

    • Verify Catalyst Quality: Ensure the catalyst and the this compound ligand are from a reliable source and have been stored correctly under an inert atmosphere.[5]

    • Check for Poisons: Impurities in the substrate, reagents, or solvent may have poisoned the catalyst.[6] Consider purifying all starting materials.

    • In-situ Catalyst Formation: If generating the catalyst in-situ, ensure the metal precursor and the diamine ligand are pre-mixed under appropriate conditions before adding the substrate.[4]

  • Insufficient Catalyst Loading:

    • Increase Loading: The amount of catalyst may be too low for the reaction scale or a particularly challenging substrate.[4][6] Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and observe the effect on conversion.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Gradually increase the temperature and monitor for product formation.

    • Solvent: The choice of solvent is critical. Screen a variety of solvents with different polarities and coordinating abilities.[2]

Troubleshooting Workflow for Low Reaction Yield start Low / No Yield Observed check_purity Step 1: Verify Purity - Substrate - Reagents - Solvents start->check_purity check_conditions Step 2: Verify Conditions - Inert Atmosphere? - Correct Temperature? - Efficient Stirring? check_purity->check_conditions Purity OK increase_loading Step 3: Increase Catalyst Loading (e.g., 1% -> 2% -> 5%) check_conditions->increase_loading Conditions OK screen_solvents Step 4: Screen Solvents & Temperature increase_loading->screen_solvents No Improvement success Reaction Successful increase_loading->success Improvement check_catalyst Step 5: Check Catalyst - Use fresh batch - Consider different metal precursor screen_solvents->check_catalyst No Improvement screen_solvents->success Improvement check_catalyst->success Improvement fail Issue Persists: Consult Specialist check_catalyst->fail No Improvement

A logical workflow for troubleshooting low reaction yield.
Issue 2: Reaction Stalls or Shows Poor Selectivity

The reaction starts but either stops before completion or produces a significant amount of byproducts.

Potential Causes & Troubleshooting Steps

  • Catalyst Deactivation During Reaction:

    • Product Inhibition: The product itself may be coordinating to the metal center and inhibiting the catalyst.[3] Try running the reaction at a lower concentration.

    • Thermal Degradation: The reaction temperature might be too high, causing the catalyst complex to decompose over time.[7] Try lowering the temperature.

    • Sub-optimal Ligand-to-Metal Ratio: An incorrect ratio can lead to less stable or less selective catalytic species.[3] If preparing the catalyst in-situ, ensure precise measurement.

  • Incorrect Catalyst Loading:

    • Loading Too High: As mentioned in the FAQ, excessive catalyst can lead to side reactions and decrease selectivity.[3] Reduce the catalyst loading.

    • Loading Too Low: A significant non-catalyzed background reaction may be occurring, which is typically not selective.[2] This can lower the overall selectivity of the product mixture. A modest increase in catalyst loading may be necessary.

Data Presentation

The following tables present illustrative data based on general principles of catalysis to demonstrate how to structure optimization experiments.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

This table shows a hypothetical optimization for a cross-coupling reaction. The goal is to find the lowest catalyst loading that provides a high yield.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)¹
15.049519
22.089648
31.0129494
40.52492184
50.12465650

¹TON = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.[3]

Table 2: Illustrative Influence of Solvent and Temperature on Selectivity

This table illustrates how reaction parameters can be screened to optimize for a desired product (Product A) over a common byproduct (Product B).

EntrySolventTemperature (°C)Catalyst Loading (mol%)Ratio (Product A : Product B)
1Toluene801.085 : 15
2Dioxane801.092 : 8
3Tetrahydrofuran651.070 : 30
4Dioxane1001.088 : 12
5Dioxane601.095 : 5

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol describes a general method for determining the optimal catalyst loading for a given reaction in parallel.

  • Preparation: In a glovebox, arrange a series of identical, clean, and dry reaction vials, each equipped with a magnetic stir bar.[3]

  • Stock Solution (Optional but Recommended): To ensure accuracy with low loadings, prepare a stock solution of the catalyst complex in a suitable anhydrous, degassed solvent (e.g., dioxane, toluene).[3]

  • Reagent Addition: To each vial, add the solid reagents (e.g., substrate, base).

  • Catalyst Addition: Under an inert atmosphere, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).[3]

  • Reaction Initiation: Add the solvent and any liquid reagents to each vial.

  • Reaction Conditions: Seal the vials and place them in a temperature-controlled reaction block or oil bath. Stir the reactions at the desired temperature for a set time (e.g., 16 hours).[3]

  • Analysis: After the reaction period, cool the vials, quench the reactions appropriately, and take an aliquot from each for analysis by GC, LC-MS, or NMR to determine yield and selectivity.

Workflow for Optimizing Catalyst Loading start Define Reaction (Substrate, Reagents) initial_screen Initial Screen (e.g., 1-2 mol%) start->initial_screen analyze1 Analyze Yield & Selectivity initial_screen->analyze1 decision Result Acceptable? analyze1->decision fine_tune Fine-Tune Loading (e.g., 0.5%, 0.25%, 0.1%) decision->fine_tune No (Yield is high) optimize_conditions Vary Other Conditions (Temp, Solvent, Conc.) decision->optimize_conditions No (Yield is low) final Optimized Protocol decision->final Yes analyze2 Analyze Yield, TON, TOF fine_tune->analyze2 analyze2->final optimize_conditions->analyze1

A decision-making workflow for catalyst loading optimization.

Protocol 2: Handling of Air- and Moisture-Sensitive Reagents

This protocol outlines best practices for handling materials like transition metal catalysts.

  • Environment: All manipulations should be performed in a controlled inert atmosphere, preferably within a glovebox with low oxygen (<10 ppm) and moisture (<10 ppm) levels.[2] If a glovebox is unavailable, use Schlenk line techniques.

  • Glassware: All glassware must be oven- or flame-dried immediately before use to remove adsorbed water. Allow to cool to room temperature under vacuum or a stream of inert gas.

  • Solvents & Reagents: Use anhydrous, degassed solvents. Solvents can be dried using a solvent purification system or by distillation over an appropriate drying agent. Degassing is achieved by bubbling an inert gas through the liquid for 30-60 minutes or by several freeze-pump-thaw cycles.[5]

  • Dispensing: Use clean, dry syringes or cannulas for transferring liquids. Weigh solids within the inert atmosphere.

  • Storage: Always store sensitive reagents in a desiccator or a glovebox, inside a tightly sealed container with an inert atmosphere headspace.[2] Label all containers clearly with the contents, date, and handling precautions.

References

Technical Support Center: The Role of Solvents in 1,2-Diamino-2-methylpropane Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,2-Diamino-2-methylpropane in catalytic applications. The following information addresses common issues related to solvent selection and its impact on reaction performance.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Conversion

Possible Cause Troubleshooting Step Rationale
Poor solubility of reactants or catalyst complex. 1. Select a solvent or solvent mixture with better solubilizing properties for all reaction components. 2. Slightly increase the reaction temperature, if the reaction tolerates it.For a homogeneous catalytic reaction to proceed efficiently, the catalyst and substrates must be well-dissolved.[1][2]
Solvent interference with the catalytic cycle. 1. Switch to a less coordinating solvent. For example, if using a highly coordinating solvent like DMSO, try a less coordinating one like toluene (B28343) or dichloromethane. 2. Refer to literature on similar catalytic systems to identify optimal solvent choices.Solvents can sometimes coordinate to the metal center of the catalyst, inhibiting substrate binding and turnover.[1]
Unfavorable solvent-transition state interactions. 1. Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile (B52724), methanol). 2. Consider the polarity of the transition state; polar solvents tend to stabilize polar transition states, accelerating the reaction.[1][3]The solvent can stabilize or destabilize the transition state of the rate-determining step, directly impacting the reaction rate.[1][4]

Issue 2: Poor Enantioselectivity in Asymmetric Catalysis

Possible Cause Troubleshooting Step Rationale
Solvent interaction with the chiral ligand-metal complex. 1. Employ non-polar, non-coordinating solvents like toluene or hexane, as they are less likely to interfere with the chiral environment. 2. Avoid highly polar or coordinating solvents (e.g., methanol, DMSO) which can disrupt the specific geometry of the chiral complex required for high enantioselectivity.[1][5]The solvent can influence the conformation of the chiral ligand, affecting the stereochemical outcome of the reaction. Non-polar solvents often favor a more rigid catalyst structure, leading to higher enantioselectivity.[5][6]
Formation of multiple active catalyst species. 1. Use a single, high-purity solvent to avoid inconsistencies. 2. Consider the use of additives or co-solvents that might favor the formation of a single, highly enantioselective catalytic species.The solvent can influence the equilibrium between different catalyst species, some of which may be less enantioselective.
Inappropriate solvent for the reaction mechanism. 1. For reactions proceeding through a Curtin-Hammett regime, polar solvents may be beneficial. Conversely, for kinetically controlled resolutions, non-polar solvents are often preferred.[5]The solvent polarity can dictate the energy landscape of the reaction and influence which reaction pathway is favored.[5]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when optimizing the solvent for my reaction catalyzed by a this compound-metal complex?

A1: The initial and most crucial step is to perform a solvent screen. This involves running the reaction in a variety of solvents with different properties (polarity, coordinating ability, protic/aprotic). This will provide empirical data on which solvent class is most promising for your specific transformation. A typical starting screen might include a non-polar solvent (e.g., toluene), a moderately polar aprotic solvent (e.g., THF or dichloromethane), a polar aprotic solvent (e.g., acetonitrile or acetone), and a polar protic solvent (e.g., ethanol (B145695) or isopropanol).

Q2: How does solvent polarity affect the performance of my catalysis?

A2: Solvent polarity can have a significant impact on both the reaction rate and selectivity.[1] Generally, polar solvents can stabilize charged intermediates and transition states, which may accelerate the reaction. However, in asymmetric catalysis, highly polar solvents can sometimes decrease enantioselectivity by interfering with the chiral catalyst's conformation.[1][5] The optimal polarity will be highly dependent on the specific reaction mechanism.

Q3: What is the difference between a protic and an aprotic solvent, and why is it important for my reaction?

A3: Protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can form hydrogen bonds.[3] Aprotic solvents (e.g., THF, DMF, acetone) do not have such a hydrogen and cannot donate hydrogen bonds.[3][7] This is critical because protic solvents can solvate and potentially deactivate anionic nucleophiles or bases by hydrogen bonding, which may be detrimental in certain reactions.[3][8] In the context of catalysis with this compound, which has N-H bonds, a protic solvent could also compete for hydrogen bonding interactions that might be important within the catalytic cycle.

Q4: Can I use a solvent mixture?

A4: Yes, solvent mixtures can be very effective. They allow for fine-tuning of the bulk solvent properties such as polarity and solubility. For instance, adding a small amount of a polar solvent to a non-polar solvent can improve the solubility of a polar reactant without drastically changing the overall reaction environment. When using mixtures, it is important to report the exact volume ratios for reproducibility.

Q5: My reaction is heterogeneous in the chosen solvent. What should I do?

A5: A homogeneous reaction is often desirable for consistent catalytic performance. If your reaction mixture is heterogeneous, it could be due to poor solubility of the starting materials, the catalyst complex, or the product. Try a different solvent in which all components are soluble. If a suitable single solvent cannot be found, a solvent mixture might provide the necessary solubility. In some cases, phase-transfer catalysts can be employed if the reaction involves two immiscible phases.

Quantitative Data Summary

The following tables provide illustrative data on how solvent choice can affect key performance indicators in a hypothetical catalytic reaction using a this compound-metal complex.

Table 1: Effect of Solvent on Reaction Yield in a Hypothetical Cross-Coupling Reaction

SolventDielectric Constant (ε)Yield (%)
Toluene2.465
Tetrahydrofuran (THF)7.685
Acetonitrile37.592
Dimethylformamide (DMF)36.778
Methanol32.745

Table 2: Effect of Solvent on Enantiomeric Excess (ee) in a Hypothetical Asymmetric Hydrogenation

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
n-Hexane1.995
Toluene2.492
Dichloromethane (DCM)9.185
Tetrahydrofuran (THF)7.678
2-Propanol19.965

Experimental Protocols

Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol is a general guideline and should be optimized for your specific setup.

  • Catalyst Precursor Formation: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add [Rh(Cp*)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) to a dry Schlenk flask.

  • Solvent Addition: Add 5 mL of the desired degassed solvent (e.g., 2-propanol) to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add a solution of sodium formate (B1220265) (0.25 mmol) in the same solvent (if solubility is an issue, a minimal amount of water can be used as a co-solvent).

  • Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 4-24 hours), monitoring the progress by TLC or GC.

  • Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral GC or HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision start Select Solvents for Screening reagents Prepare Reactants & Catalyst Precursor start->reagents setup Set up Parallel Reactions in Different Solvents reagents->setup run Run Reactions Under Identical Conditions setup->run monitor Monitor Reaction Progress (TLC/GC) run->monitor workup Work-up & Isolate Product monitor->workup analyze Analyze Yield & Selectivity (GC/HPLC/NMR) workup->analyze evaluate Evaluate Results analyze->evaluate optimize Select Optimal Solvent for Further Optimization evaluate->optimize

Caption: Experimental workflow for solvent screening in catalysis.

Solvent_Effect_Logic cluster_properties Solvent Properties cluster_effects Effects on Reaction cluster_performance Performance Metrics solvent Solvent Choice polarity Polarity solvent->polarity coordination Coordinating Ability solvent->coordination proticity Protic/Aprotic Nature solvent->proticity solubility Reactant/Catalyst Solubility polarity->solubility ts_stability Transition State Stabilization polarity->ts_stability catalyst_conformation Catalyst Conformation coordination->catalyst_conformation proticity->ts_stability rate Reaction Rate / Yield solubility->rate ts_stability->rate selectivity Enantio-/Diastereo-selectivity ts_stability->selectivity catalyst_conformation->selectivity

Caption: Logical relationship of solvent properties and their effects on catalytic performance.

References

Technical Support Center: Complex Formation with 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Diamino-2-methylpropane in complex formation experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of metal complexes with this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in complex formation with this compound can stem from several factors, often related to the ligand's specific properties and reaction conditions.

  • Steric Hindrance: The gem-dimethyl group on the ligand introduces significant steric bulk. This can hinder the approach of the ligand to the metal center, especially with smaller or more sterically crowded metal ions.[1]

    • Solution: Consider using a metal precursor with labile (easily displaced) ligands. Running the reaction at a higher temperature can provide the necessary activation energy to overcome the steric barrier, but monitor for decomposition. Extended reaction times may also be beneficial.

  • Reaction Stoichiometry: An incorrect molar ratio of metal to ligand is a common cause of low yields.

    • Solution: Carefully calculate and weigh your reactants. It is often beneficial to use a slight excess of the this compound ligand to drive the reaction to completion, although this may complicate purification.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

    • Solution: If the reactants are not fully dissolved, the reaction will be slow and incomplete. Choose a solvent in which both the metal salt and the diamine are soluble. Non-coordinating solvents are often preferred to avoid competition with the diamine ligand for binding to the metal center.

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.

Question: I am observing the precipitation of an unknown solid during my reaction. What could it be and what should I do?

Answer:

Precipitation during the reaction can be due to several reasons. Identifying the precipitate is key to troubleshooting.

  • Insoluble Starting Material: One of your starting materials (metal salt or ligand) may be insoluble in the chosen solvent.

    • Solution: Ensure both the metal precursor and this compound are fully dissolved before mixing. You may need to try a different solvent or a solvent mixture.

  • Formation of Insoluble Intermediates: A partially formed complex or an intermediate species might be insoluble.

    • Solution: Try changing the order of addition of reactants or adding the ligand solution dropwise to the metal salt solution with vigorous stirring. This can sometimes prevent the formation of insoluble polymeric species.

  • Hydrolysis of Metal Salt: If the reaction is carried out in the presence of water, the metal salt may hydrolyze to form insoluble metal hydroxides or oxides.

    • Solution: Use anhydrous solvents and reagents. If the presence of water is unavoidable, consider using a metal precursor that is less prone to hydrolysis.

  • Insoluble Product: The desired complex may be insoluble in the reaction solvent.

    • Solution: If the precipitate is your product, this can be advantageous for purification. Filter the solid, wash it with the reaction solvent to remove unreacted starting materials, and then characterize it.

Question: The characterization of my product suggests the formation of multiple species or a polymeric complex. How can I favor the formation of a mononuclear complex?

Answer:

The formation of polymeric species is a common issue with bidentate ligands like this compound.

  • High Concentrations: High concentrations of reactants can favor the formation of bridged, polymeric structures.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding a dilute solution of the ligand to a dilute solution of the metal salt.

  • Inappropriate Metal-to-Ligand Ratio: An excess of the metal salt can lead to the formation of ligand-bridged polymers.

    • Solution: Use a stoichiometric amount or a slight excess of the this compound ligand to favor the formation of chelated mononuclear complexes.

  • Reaction Temperature: Temperature can influence the thermodynamics of complex formation.

    • Solution: Experiment with different reaction temperatures. In some cases, a lower temperature may favor the formation of the thermodynamically more stable mononuclear complex.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound?

A1: this compound typically acts as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms to form a stable five-membered ring.[1]

Q2: How does the steric hindrance of this compound affect the geometry of the resulting complex?

A2: The gem-dimethyl group introduces significant steric hindrance, which can influence the coordination number and geometry of the metal complex.[1] For example, it may prevent the formation of higher-coordinate complexes that would be possible with a less hindered diamine. This steric bulk can also affect the bond angles and overall shape of the complex.

Q3: What solvents are recommended for complex formation with this compound?

A3: The choice of solvent depends on the solubility of the metal salt and the desired reaction conditions. Common solvents include ethanol (B145695), methanol, acetonitrile, and dichloromethane. For air-sensitive reactions, anhydrous and deoxygenated solvents should be used.

Q4: How can I purify my this compound metal complex?

A4: The purification method will depend on the properties of the complex.

  • Recrystallization: If the complex is a solid, recrystallization from a suitable solvent or solvent mixture is a common purification technique.

  • Precipitation: If the complex is soluble in the reaction mixture, it can sometimes be precipitated by adding a non-solvent.

  • Column Chromatography: For soluble and stable complexes, column chromatography on silica (B1680970) gel or alumina (B75360) can be an effective purification method.

Q5: What are the key spectroscopic features to look for when characterizing a this compound complex?

A5:

  • Infrared (IR) Spectroscopy: Look for a shift in the N-H stretching and bending vibrations of the diamine upon coordination to the metal. The appearance of new bands in the low-frequency region can indicate the formation of metal-nitrogen bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons on the diamine ligand will change upon coordination. The disappearance of the N-H proton signals upon deuteration can confirm their assignment. ¹³C NMR will also show shifts in the carbon signals of the ligand.

  • UV-Vis Spectroscopy: The formation of a metal complex often results in the appearance of new absorption bands in the UV-visible region, corresponding to d-d transitions or charge-transfer bands.

Data Presentation

Table 1: Typical Reaction Parameters for Complex Formation

ParameterRecommended Range/ValueNotes
Metal:Ligand Molar Ratio 1:1 to 1:2A slight excess of the ligand can improve yield.
Concentration 0.01 - 0.1 MHigher dilution can favor mononuclear complexes.
Temperature Room Temperature to RefluxOptimization may be required based on the metal and solvent.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.
Solvent Ethanol, Methanol, AcetonitrileChoice depends on the solubility of reactants.

Experimental Protocols

Protocol 1: General Synthesis of a Transition Metal Complex with this compound

This protocol provides a general procedure for the synthesis of a transition metal complex. Note: This is a general guideline and may require optimization for specific metal ions.

Materials:

  • Transition metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • This compound

  • Anhydrous ethanol

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) if reactants are air-sensitive

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the transition metal salt (1.0 mmol) in anhydrous ethanol (20 mL).

  • In a separate flask, dissolve this compound (1.0 - 1.1 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the ligand solution to the metal salt solution dropwise with vigorous stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate or a color change may be observed.

  • If no precipitate forms, the reaction mixture can be gently heated to reflux for 2-4 hours to promote complex formation.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., IR, NMR, elemental analysis).

Mandatory Visualization

experimental_workflow Experimental Workflow for Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization dissolve_metal Dissolve Metal Salt in Anhydrous Solvent mix_reactants Slowly Add Ligand Solution to Metal Salt Solution dissolve_metal->mix_reactants dissolve_ligand Dissolve this compound in Anhydrous Solvent dissolve_ligand->mix_reactants stir_react Stir at Room Temperature (4-6 hours) mix_reactants->stir_react heat_reflux Optional: Heat to Reflux (2-4 hours) stir_react->heat_reflux if no precipitate cool_reaction Cool to Room Temperature stir_react->cool_reaction heat_reflux->cool_reaction filter_solid Filter Precipitate cool_reaction->filter_solid if precipitate forms wash_solid Wash with Cold Solvent filter_solid->wash_solid dry_product Dry Under Vacuum wash_solid->dry_product characterize Spectroscopic & Analytical Characterization (IR, NMR, etc.) dry_product->characterize troubleshooting_logic Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield steric_hindrance Steric Hindrance start->steric_hindrance stoichiometry Incorrect Stoichiometry start->stoichiometry solvent Poor Solvent Choice start->solvent incomplete_rxn Incomplete Reaction start->incomplete_rxn increase_temp Increase Temperature or Extend Reaction Time steric_hindrance->increase_temp check_ratio Verify Molar Ratios stoichiometry->check_ratio change_solvent Use a Different Solvent solvent->change_solvent monitor_rxn Monitor Reaction Progress (TLC/NMR) incomplete_rxn->monitor_rxn

References

avoiding polymerization of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the unintended polymerization of 1,2-Diamino-2-methylpropane during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a vicinal diamine featuring two primary amine groups on adjacent carbons within a branched propane (B168953) structure.[1] Its utility as a crosslinking agent and an intermediate in the synthesis of specialty resins and polymers stems from the reactivity of these amine groups.[1] This reactivity, however, also makes it susceptible to unwanted polymerization, particularly in the presence of initiators such as air, light, heat, or certain impurities.

Q2: What are the initial signs of polymerization in this compound?

A2: The initial signs of polymerization can include a noticeable increase in viscosity, a change in color from colorless or pale yellow to a darker shade, and the formation of precipitates or solid matter in the liquid. In advanced stages, the entire sample may solidify.

Q3: How should I properly store this compound to minimize polymerization risk?

A3: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area.[2] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, as it is air-sensitive.[2] The container should be tightly sealed to prevent exposure to air and moisture.[1]

Q4: Are there any chemical inhibitors I can add to prevent the polymerization of this compound?

A4: While specific inhibitors for this compound are not extensively documented, general-purpose polymerization inhibitors for monomers can be effective. These typically include radical scavengers. For amine-containing monomers, phenolic compounds or certain aromatic amines can be suitable.[3][] It is recommended to start with low concentrations (ppm level) and empirically determine the optimal type and concentration of inhibitor for your specific application.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong acids, oxidizing agents, and moisture-sensitive materials.[1][2] Contact with these substances can catalyze polymerization or lead to other hazardous reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Increased Viscosity or Color Change Onset of polymerization due to exposure to air, light, or heat.Immediately transfer the material to a clean, dry, inerted container. If possible, store at a lower temperature in a dark location. Consider adding a suitable polymerization inhibitor.
Presence of Solid Precipitate Advanced polymerization or contamination.Do not use the material. The precipitate indicates significant degradation. Dispose of the material according to your institution's hazardous waste guidelines.
Rapid Polymerization During Reaction High reaction temperature, presence of catalytic impurities, or incompatibility with other reagents.Lower the reaction temperature. Ensure all glassware is scrupulously clean and dry. Verify the compatibility of all reagents with this compound.
Inconsistent Experimental Results Partial polymerization of the starting material.Before use, visually inspect the this compound for any signs of polymerization. If any are present, consider purifying the material by distillation from sodium under reduced pressure, as literature suggests for purification.[5]

Experimental Protocols

Protocol: Purification of this compound by Distillation

This protocol is intended to remove oligomers and non-volatile impurities.

Materials:

  • This compound (suspected to be partially polymerized)

  • Sodium metal

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Drying: Add small, freshly cut pieces of sodium metal to the this compound in a round-bottom flask. Allow the diamine to dry over sodium for 48 hours under a positive pressure of inert gas.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation: Heat the flask gently using a heating mantle. Distill the this compound under reduced pressure. Collect the fraction that boils at the correct temperature for the applied pressure (Boiling point: ~52°C at 16 mmHg).[6]

  • Storage: Collect the purified diamine in a receiver flask under an inert atmosphere. Store the freshly distilled product under an inert gas in a tightly sealed container in a cool, dark place.

Visualizations

TroubleshootingWorkflow start Start: Unwanted Polymerization Suspected observe Observe Sample: - Increased Viscosity? - Color Change? - Precipitate? start->observe yes_poly Signs of Polymerization Present observe->yes_poly Yes no_poly No Obvious Signs of Polymerization observe->no_poly No storage_check Review Storage Conditions: - Inert Atmosphere? - Tightly Sealed? - Cool & Dark? action_inhibit Action: - Add Inhibitor - Store at Lower Temp. storage_check->action_inhibit Minor Signs action_purify Action: - Purify by Distillation storage_check->action_purify Moderate Signs action_dispose Action: - Dispose of Material storage_check->action_dispose Severe Signs yes_poly->storage_check proceed Proceed with Experiment no_poly->proceed

Caption: Troubleshooting workflow for suspected polymerization.

StorageProtocol start Receiving this compound inspect Visual Inspection for Polymerization start->inspect no_poly No Polymerization Detected inspect->no_poly Clear poly_detected Polymerization Detected inspect->poly_detected Cloudy/Viscous transfer Transfer to Inert Atmosphere Glovebox/Glovebag no_poly->transfer dispose Dispose of Compromised Material poly_detected->dispose aliquot Aliquot into Smaller, Dry, Amber Vials transfer->aliquot inert Backfill with Nitrogen or Argon aliquot->inert seal Seal Tightly with High-Quality Septa/Caps inert->seal store Store in a Cool, Dark, Ventilated Area seal->store end Properly Stored Product store->end

Caption: Recommended storage protocol for this compound.

References

strategies for scaling up the synthesis of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diamino-2-methylpropane (also known as 2-methyl-1,2-propanediamine).

Frequently Asked Questions (FAQs)

Q1: What are the common scalable synthesis routes for this compound?

A1: Two primary scalable synthesis routes are prominently described in the literature:

  • Catalytic Amination of 2-Amino-2-methyl-1-propanol (B13486): This is a widely cited method that involves the reaction of 2-amino-2-methyl-1-propanol with ammonia (B1221849) in the presence of a catalyst (commonly Raney Nickel) and hydrogen at elevated temperature and pressure.[1][2] This process is advantageous due to its relatively simple, one-pot nature.[2]

  • Multi-step Synthesis from 2-Methyl-2-nitropropanol: This route involves the conversion of 2-methyl-2-nitropropanol to an intermediate such as 2-nitro-2-methylpropanesulfonyl ester, followed by reaction to form 2-nitro-2-methyl-2-azidopropane, which is then reduced to the final product.[3] This method is reported to have stable raw material sources, low cost, and mild reaction conditions, making it suitable for large-scale industrial production.[3]

Q2: What are the typical catalysts used for the catalytic amination of 2-Amino-2-methyl-1-propanol?

A2: The most frequently mentioned catalyst for this reaction is Raney Nickel.[1][2] Other supported metal catalysts, such as those containing Nickel (Ni) or Cobalt (Co), are also cited as effective.[1] The choice of catalyst can significantly impact conversion rates and selectivity.

Q3: What are the key safety precautions to consider when synthesizing this compound?

A3: this compound is a flammable liquid and vapor and can cause severe skin burns and eye damage.[4][5][6] Therefore, it is crucial to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Keep the compound away from heat, sparks, and open flames.[5]

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4]

  • Handle away from incompatible materials such as oxidizing agents and acids.[4]

Q4: How can the final product, this compound, be purified?

A4: A common purification method involves drying the diamine with sodium for a couple of days, followed by distillation under reduced pressure.[7] Rectification of the reaction solution after catalyst removal is also a standard procedure to obtain the purified product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of 2-Amino-2-methyl-1-propanol 1. Inactive Catalyst2. Insufficient Reaction Temperature or Pressure3. Inadequate Reaction Time4. Poor Mixing1. Ensure the catalyst is fresh or properly activated. For Raney Nickel, pyrophoricity can be an issue, so handle with care.[2]2. Verify that the reaction temperature is within the optimal range of 160-220°C and the hydrogen pressure is adequate (e.g., 2-3 MPa).[1]3. Increase the reaction time; typical durations range from 6 to 15 hours.[1]4. Ensure efficient stirring to promote contact between reactants and the catalyst.[2]
Low Selectivity towards this compound 1. Suboptimal Reaction Conditions2. Incorrect Ratio of Reactants3. Formation of Side Products1. Optimize the reaction temperature and pressure. High temperatures can sometimes favor side reactions.2. Adjust the molar ratio of liquid ammonia to 2-amino-2-methyl-1-propanol. Ratios between 1.5 and 6 have been reported.[1]3. The formation of byproducts like 2,5-dimethylpiperazine (B91223) has been noted.[2] Modifying the catalyst or adding a selectivity-enhancing agent might be necessary.
Difficulty in Catalyst Removal 1. Fine Catalyst Particles2. Catalyst Slurry is Difficult to Handle1. Allow the reaction mixture to cool and the catalyst to settle before attempting filtration.2. Consider using a filter aid or a different filtration technique, such as centrifugation followed by decantation.
Product Contamination (e.g., with water) 1. Incomplete Drying of Reactants or Solvents2. Atmospheric Moisture Contamination1. Ensure all reactants and solvents are thoroughly dried before use.2. Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Catalytic Amination of 2-Amino-2-methyl-1-propanol

This protocol is based on a patented method for the synthesis of 2-methyl-1,2-propanediamine.[1]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Raney Nickel (or other suitable Ni or Co catalyst)

  • Liquid Ammonia

  • Hydrogen Gas

  • High-pressure autoclave

Procedure:

  • Charge the high-pressure autoclave with 2-amino-2-methyl-1-propanol and the catalyst. The catalyst loading is typically 2-10% of the mass of the 2-amino-2-methyl-1-propanol.[1]

  • Seal the autoclave and replace the air inside with hydrogen gas, then evacuate the vessel.

  • Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol can range from 1.5 to 6.[1]

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2-3 MPa).[1]

  • Heat the autoclave to the reaction temperature (160-220°C) and maintain for the desired reaction time (6-15 hours) with stirring.[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess pressure and open the autoclave.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the resulting solution by rectification (distillation) to obtain pure this compound.

Quantitative Data from Literature:

Parameter Example 1 [1]Example 2 [1]Example 3 (Research) [2]
Starting Material 110g 2-amino-2-methyl-1-propanol95g 2-amino-2-methyl-1-propanol2-amino-2-methyl-1-propanol
Catalyst 3.3g Raney Ni2.9g Raney NiRaney Ni
Liquid Ammonia 42g45gNot specified
Hydrogen Pressure 2 MPa3 MPaNot specified
Temperature 185°C195°C185°C
Reaction Time 8 hours8 hours7 hours
Conversion Efficiency 55.2%59.5%45.6%
Selectivity 81.0%85.6%88.3%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Charge Autoclave with 2-amino-2-methyl-1-propanol and Catalyst purge Purge with H₂ and Evacuate start->purge add_nh3 Introduce Liquid NH₃ purge->add_nh3 pressurize Pressurize with H₂ add_nh3->pressurize heat Heat to 160-220°C and Stir (6-15h) pressurize->heat cool Cool to Room Temp heat->cool filter Filter to Remove Catalyst cool->filter purify Rectification/Distillation filter->purify product Pure 1,2-Diamino- 2-methylpropane purify->product

Caption: Experimental workflow for the catalytic amination synthesis.

troubleshooting_logic cluster_conversion Low Conversion Issues cluster_selectivity Low Selectivity Issues start Low Yield or Purity check_conversion Check Conversion Rate start->check_conversion check_selectivity Check Selectivity check_conversion->check_selectivity Acceptable catalyst Catalyst Inactive? check_conversion->catalyst Low conditions Temp/Pressure Too Low? check_conversion->conditions Low time Reaction Time Too Short? check_conversion->time Low side_reactions Side Reactions Occurring? check_selectivity->side_reactions Low ratio Incorrect Reactant Ratio? check_selectivity->ratio Low success Successful Synthesis check_selectivity->success Acceptable

Caption: Troubleshooting logic for synthesis issues.

References

managing air and moisture sensitivity of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of 1,2-Diamino-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

A: this compound (CAS No. 811-93-8) is a vicinal diamine, a colorless to pale yellow liquid with an amine-like odor.[1] Its sensitivity stems from the two primary amine groups which are nucleophilic and basic. These groups readily react with components of the atmosphere, primarily carbon dioxide and water.

  • Reaction with Moisture (Water): The amine groups can form hydrates upon exposure to water.

  • Reaction with Carbon Dioxide: Primary amines react with atmospheric CO₂ to form carbamate (B1207046) salts.[2] This reaction is a common degradation pathway for amines.

Q2: How can I visually assess the quality of my this compound?

A: Fresh, pure this compound should be a colorless to light yellow, clear liquid. Discoloration, such as a pronounced yellow or brown hue, can be an indicator of oxidation or other degradation. The presence of solid precipitate may suggest the formation of carbamate salts or hydrates.

Q3: What are the primary incompatible materials with this compound?

A: This compound is incompatible with oxidizing agents and acids.[3] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the recommended storage conditions for this compound?

A: To maintain its purity and prevent degradation, this compound should be stored in a cool, dark, and well-ventilated place under an inert gas atmosphere (e.g., nitrogen or argon).[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or reaction failure. Degradation of the diamine: The reagent may have been compromised by exposure to air and/or moisture, reducing its effective concentration.1. Verify Reagent Quality: Check for discoloration or precipitate. If observed, purify the diamine before use (see Experimental Protocols). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents. 3. Maintain Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or glovebox.
Formation of an insoluble white precipitate in the diamine. Carbamate formation: Reaction with atmospheric carbon dioxide.1. Minimize Air Exposure: Handle the diamine under an inert atmosphere at all times. 2. Purification: The diamine can be purified by distillation from sodium under reduced pressure to remove solid impurities.[4][5]
Difficulty in achieving a completely anhydrous reaction. Hygroscopic nature of the diamine: The compound has absorbed moisture from the atmosphere.1. Proper Drying: Dry the diamine over a suitable desiccant like sodium, followed by distillation.[4][5] 2. Inert Gas Purging: Purge the reaction vessel and headspace thoroughly with a dry inert gas before adding the diamine.
Discoloration of the diamine upon storage. Oxidation: Slow reaction with atmospheric oxygen.1. Inert Gas Blanket: Store the diamine under a positive pressure of nitrogen or argon. 2. Opaque Storage: Store in an amber or foil-wrapped container to protect from light, which can accelerate oxidation.

Quantitative Data

Hygroscopicity Assessment Method Description
Gravimetric Sorption Analysis (GSA) The sample is exposed to varying humidity levels at a constant temperature, and the change in mass is measured.
Thermogravimetric Analysis (TGA) The sample is heated under controlled conditions to determine changes in weight due to the loss of volatiles, including water.
Karl Fischer Titration A highly sensitive method to determine the water content in a sample.

Experimental Protocols

Protocol 1: Purification of this compound by Drying and Distillation

This protocol describes the drying of this compound using sodium, followed by distillation under reduced pressure to remove water, carbamates, and other non-volatile impurities.

Materials:

  • This compound (to be purified)

  • Sodium metal

  • Benzophenone (as an indicator)

  • Schlenk flask

  • Distillation apparatus (short path is suitable)

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

  • Stir bar

Procedure:

  • Initial Setup: Assemble the distillation apparatus and flame-dry all glassware under vacuum to remove adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Drying Agent: In a separate Schlenk flask, add the this compound and a magnetic stir bar.

  • Under a positive flow of inert gas, carefully add small, freshly cut pieces of sodium metal to the diamine.

  • Add a small amount of benzophenone. The solution will turn deep blue or purple when the diamine is anhydrous. If the color does not persist, more sodium is required.

  • Stir the mixture at room temperature for at least 2 days to ensure complete drying.[4][5]

  • Distillation: Carefully transfer the dried diamine to the distillation flask under an inert atmosphere.

  • Heat the distillation flask gently using a heating mantle.

  • Apply vacuum slowly and collect the purified this compound in a receiving flask that is under an inert atmosphere.

  • Once the distillation is complete, backfill the apparatus with inert gas before dismantling.

  • Storage: Store the purified diamine in a sealed flask under an inert atmosphere.

Protocol 2: Handling and Transfer of this compound using a Schlenk Line

This protocol outlines the safe transfer of the air- and moisture-sensitive liquid using standard inert atmosphere techniques.

Materials:

  • Purified this compound in a sealed Schlenk flask

  • Dry, gas-tight syringe with a long needle

  • Reaction flask (Schlenk flask) with a rubber septum

  • Schlenk line with vacuum and inert gas manifolds

Procedure:

  • Prepare the Reaction Flask: Flame-dry the reaction flask under vacuum and cool under a positive pressure of inert gas connected to the Schlenk line.

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas from a balloon or another port on the Schlenk line at least three times.

  • Pressurize the Reagent Flask: Ensure the flask containing the purified this compound is under a slight positive pressure of inert gas.

  • Withdraw the Reagent: Pierce the septum of the reagent flask with the needle of the purged syringe. Insert the needle below the surface of the liquid.

  • Slowly draw the desired volume of the diamine into the syringe. The positive pressure in the flask should assist in filling the syringe.

  • Withdraw a small amount of inert gas into the syringe to create a headspace "buffer".

  • Transfer to Reaction Flask: Quickly and carefully withdraw the needle from the reagent flask and immediately insert it through the septum of the reaction flask.

  • Inject the inert gas buffer first, followed by the liquid reagent into the reaction flask.

  • Withdraw the needle and immediately rinse the syringe with a suitable quenching agent or solvent.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction prep_glassware Flame-dry glassware under vacuum cool_inert Cool under inert atmosphere prep_glassware->cool_inert purge_syringe Purge syringe with inert gas prep_reagent Ensure diamine is under inert gas withdraw_reagent Withdraw diamine into syringe prep_reagent->withdraw_reagent purge_syringe->withdraw_reagent transfer_reagent Transfer to reaction flask withdraw_reagent->transfer_reagent run_reaction Conduct reaction under inert atmosphere transfer_reagent->run_reaction

Caption: Workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failure or Low Yield check_reagent Check Diamine Quality (Color, Precipitate) start->check_reagent reagent_ok Reagent Appears Good check_reagent->reagent_ok No reagent_bad Reagent Discolored/Has Precipitate check_reagent->reagent_bad Yes check_conditions Review Reaction Conditions (Anhydrous? Inert?) reagent_ok->check_conditions purify Purify Diamine (Dry and Distill) reagent_bad->purify retry Retry Reaction purify->retry conditions_ok Conditions Appear Correct check_conditions->conditions_ok Yes conditions_bad Potential for Air/Moisture Exposure check_conditions->conditions_bad No conditions_ok->retry improve_technique Refine Inert Atmosphere Technique (e.g., Schlenk line use) conditions_bad->improve_technique improve_technique->retry

Caption: Troubleshooting decision tree for reactions.

degradation_pathway Degradation Pathway of this compound cluster_air Exposure to Air diamine This compound co2 Carbon Dioxide (CO2) diamine->co2 h2o Moisture (H2O) diamine->h2o carbamate Carbamate Salt (Solid Precipitate) co2->carbamate Reacts to form hydrate Hydrate Formation h2o->hydrate Reacts to form

Caption: Degradation pathway in the presence of air.

References

compatibility of 1,2-Diamino-2-methylpropane with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility and reactivity of 1,2-Diamino-2-methylpropane with various functional groups. The information is designed to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound is a sterically hindered aliphatic vicinal diamine.[1] Its reactivity is primarily governed by:

  • Two primary amino groups: These groups are nucleophilic and can react with a wide range of electrophiles.

  • Vicinal arrangement: The presence of two amino groups on adjacent carbons allows for the formation of five-membered chelate rings with metal ions.

  • Gem-dimethyl group: The two methyl groups on the carbon atom adjacent to one of the amino groups introduce significant steric hindrance.[1] This steric bulk can influence the regioselectivity and rate of reactions, sometimes favoring mono-substitution over di-substitution.

Q2: What are the general storage and handling recommendations for this compound?

A2: this compound is a colorless to pale yellow liquid that is air-sensitive and corrosive.[2] It should be stored in a cool, dark, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong oxidizing agents and acids.[2] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I achieve selective mono-N-protection of this compound?

A3: Achieving selective mono-N-protection of diamines can be challenging due to the similar reactivity of the two amino groups. For this compound, the steric hindrance around one of the amino groups can aid in selectivity. A common strategy for mono-Boc protection involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O to a solution of the diamine at a controlled temperature.

Troubleshooting Guides by Functional Group

Acylating Agents (Acid Chlorides and Anhydrides)

Issue: Difficulty in achieving selective mono-acylation, leading to mixtures of mono- and di-acylated products.

Diagram: Logical Relationship for Acylation Selectivity

acylation_selectivity Slow Addition of Acylating Agent Slow Addition of Acylating Agent Lower Local Concentration Lower Local Concentration Slow Addition of Acylating Agent->Lower Local Concentration leads to Favors Mono-acylation Favors Mono-acylation Lower Local Concentration->Favors Mono-acylation Low Temperature Low Temperature Reduced Reaction Rate Reduced Reaction Rate Low Temperature->Reduced Reaction Rate leads to Reduced Reaction Rate->Favors Mono-acylation Mono-acylation Mono-acylation Favors Mono-acylation->Mono-acylation Steric Hindrance of Diamine Steric Hindrance of Diamine Steric Hindrance of Diamine->Favors Mono-acylation Di-acylation Di-acylation High Concentration High Concentration High Concentration->Di-acylation High Temperature High Temperature High Temperature->Di-acylation

Caption: Factors influencing mono- vs. di-acylation selectivity.

Troubleshooting Steps:

Parameter Recommendation for Mono-acylation Rationale
Stoichiometry Use ≤ 1 equivalent of the acylating agent.Limits the availability of the electrophile.
Addition Rate Add the acylating agent dropwise or via syringe pump over an extended period.Maintains a low concentration of the acylating agent, favoring reaction at the less hindered amine.
Temperature Perform the reaction at low temperatures (e.g., 0 °C to -78 °C).Slows down the reaction rate, increasing the kinetic selectivity for the less hindered site.
Solvent Use a non-polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).Solvates the reactants without participating in the reaction.
Base Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.Prevents protonation of the diamine, which would deactivate it.

Experimental Protocol: Mono-acylation with an Acid Chloride

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acid chloride (0.95 eq) in anhydrous DCM dropwise over 1-2 hours with vigorous stirring.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Alkylating Agents (Alkyl Halides)

Issue: Over-alkylation leading to quaternary ammonium (B1175870) salts and difficulty in controlling the degree of substitution.

Troubleshooting Steps:

Parameter Recommendation for Mono-alkylation Rationale
Stoichiometry Use a slight excess of the diamine (e.g., 1.2-1.5 eq).The unreacted diamine can act as a base and reduces the chance of the mono-alkylated product reacting further.
Alkyl Halide Reactivity Use less reactive alkyl halides (e.g., chlorides or bromides over iodides).Slower reaction rates can improve selectivity.
Temperature Maintain a moderate reaction temperature.Higher temperatures can promote over-alkylation.
Solvent Use a polar aprotic solvent like acetonitrile (B52724) or DMF.Facilitates the SN2 reaction.
Carbonyl Compounds (Aldehydes and Ketones)

Issue: Formation of complex mixtures or low yields of the desired Schiff base (di-imine).

Diagram: Experimental Workflow for Schiff Base Formation

schiff_base_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Diamine Diamine Mix & Reflux Mix & Reflux Diamine->Mix & Reflux Carbonyl Carbonyl Carbonyl->Mix & Reflux Cool & Filter Cool & Filter Mix & Reflux->Cool & Filter Formation of Precipitate Wash with Solvent Wash with Solvent Cool & Filter->Wash with Solvent Dry Dry Wash with Solvent->Dry Pure Schiff Base Pure Schiff Base Dry->Pure Schiff Base

Caption: General workflow for synthesizing Schiff bases.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use a 1:2 molar ratio of diamine to carbonyl compound.Ensures complete conversion to the di-imine.
Catalyst A catalytic amount of a weak acid (e.g., acetic acid) can be beneficial.Catalyzes the dehydration step.
Water Removal Use a Dean-Stark apparatus or a drying agent like anhydrous magnesium sulfate.Drives the equilibrium towards the formation of the imine.
Solvent Use a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.Facilitates water removal.
Epoxides

Issue: Lack of regioselectivity in the ring-opening reaction, leading to a mixture of isomers.

Troubleshooting Steps:

Parameter Recommendation Rationale
Reaction Conditions Under neutral or basic conditions, nucleophilic attack is favored at the less sterically hindered carbon of the epoxide (SN2-like).The steric bulk of this compound will strongly favor this pathway.
Catalyst Lewis acid catalysts can promote attack at the more substituted carbon (SN1-like), but may lead to side reactions.Use with caution and optimize catalyst loading and temperature.
Temperature Lower temperatures generally favor higher regioselectivity.
Isocyanates and Isothiocyanates

Issue: Rapid and exothermic reaction, potentially leading to side products or difficulty in controlling the reaction.

Troubleshooting Steps:

Parameter Recommendation Rationale
Addition Rate Add the isocyanate or isothiocyanate slowly to a solution of the diamine.Controls the exotherm and minimizes the formation of di-substituted ureas or thioureas if mono-substitution is desired.
Temperature Perform the reaction at or below room temperature.The reaction is typically fast and does not require heating.
Solvent Use an aprotic solvent such as THF, DCM, or acetonitrile.Solvents with active protons (like alcohols) will react with the isocyanate.

Compatibility Summary Table

The following table summarizes the general compatibility of this compound with various functional groups.

Functional Group Reactivity Typical Product Key Considerations
Acid Chlorides HighAmideControl of stoichiometry and temperature for selective mono-acylation.
Acid Anhydrides HighAmideSlower than acid chlorides; selectivity can be easier to control.
Alkyl Halides ModerateAlkylated AmineRisk of over-alkylation; use of excess diamine can favor mono-alkylation.
Aldehydes HighSchiff Base (Imine)Typically forms di-imine; reaction is reversible and requires water removal.
Ketones ModerateSchiff Base (Imine)Less reactive than aldehydes; may require harsher conditions.
Carboxylic Acids Low (direct)AmideRequires a coupling agent (e.g., DCC, EDC, HATU) to form an amide bond.
Esters LowAmideGenerally requires high temperatures or catalysis.
Epoxides Moderateβ-Amino AlcoholRing-opening reaction; regioselectivity depends on conditions.
Isocyanates Very HighUreaRapid and exothermic reaction.
Isothiocyanates HighThioureaSimilar to isocyanates but generally less reactive.
Sulfonyl Chlorides HighSulfonamideSimilar to acylation; control of conditions for selectivity is important.
Michael Acceptors ModerateConjugate Addition ProductActs as a nucleophile in Michael additions.

Disclaimer: The information provided in this technical support center is for guidance only. Experimental conditions should be optimized for each specific reaction. Always conduct a thorough literature search and risk assessment before beginning any new experimental work.

References

Technical Support Center: Purification of 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Diamino-2-methylpropane from various reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue: Low yield after distillation.

  • Possible Cause: Incomplete reaction or side reactions during synthesis. The boiling point of this compound is 120-121°C, and impurities with similar boiling points may co-distill.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the initial reaction has gone to completion using an appropriate analytical technique like TLC or GC-MS before starting the workup and purification.

    • Fractional Distillation: Employ fractional distillation to achieve a better separation from impurities with close boiling points. Use a column with high theoretical plates.

    • Vacuum Adjustment: Carefully control the pressure during vacuum distillation. A pressure of 16 mmHg is reported to lower the boiling point to 52°C, which can help in separating it from higher boiling impurities.[1]

Issue: Product is discolored (yellow to brown).

  • Possible Cause: Air oxidation of the amine groups or presence of chromophoric impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation.

    • Activated Carbon Treatment: Before distillation, treat the crude product with activated carbon to adsorb colored impurities.

    • Storage: Store the purified this compound under an inert atmosphere and in a dark, cool place.

Issue: The purified product contains water.

  • Possible Cause: Incomplete drying of the crude product or glassware. This compound is soluble in water.[2]

  • Troubleshooting Steps:

    • Drying Agent: Dry the crude product over a suitable drying agent like sodium sulfate (B86663) or potassium hydroxide (B78521) before distillation. A published method suggests drying the diamine with sodium for 2 days.[1][2][3]

    • Azeotropic Distillation: If significant water is present, consider azeotropic distillation with a solvent like toluene (B28343) to remove the water before the final purification step.

    • Proper Glassware Handling: Ensure all glassware is thoroughly dried before use.

Issue: Poor separation during column chromatography.

  • Possible Cause: Strong interaction of the basic amine groups with the acidic silica (B1680970) gel stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Base-Treated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic silanol (B1196071) groups.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is more suitable for the purification of basic compounds.[4]

    • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the mobile phase to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for purifying this compound is drying the compound, typically with sodium, followed by distillation under reduced pressure.[1][2][3] One patented synthesis method also utilizes rectification to achieve a purity of over 99%.[5]

Q2: How can I remove unreacted starting materials from my product?

A2: The method for removing unreacted starting materials will depend on their chemical properties. If the starting material has a significantly different boiling point, distillation is an effective method. If it is an acidic or neutral compound, an acid-base extraction can be performed. Dissolve the crude mixture in a suitable organic solvent and wash with an acidic solution to protonate and extract the diamine into the aqueous layer. The aqueous layer can then be basified and the product re-extracted.

Q3: What are the potential impurities I should be aware of?

A3: Potential impurities can arise from the synthesis route. For example, if synthesized via catalytic amination of 2-amino-2-methyl-1-propanol, unreacted starting material or byproducts from side reactions could be present.[5] Other potential impurities could include water, solvents used in the reaction, and products of air oxidation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for assessing the purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect non-volatile impurities. Titration can be used to determine the amine content.

Quantitative Data Summary

The following table summarizes the typical purity levels of this compound after different purification steps, as indicated in the literature.

Purification MethodStarting MaterialPurity AchievedReference
RectificationCrude reaction mixture from catalytic amination of 2-amino-2-methyl-1-propanol>99%CN103626664B[5]
Drying with Sodium and Vacuum DistillationCommercial grade or crude productHigh purity (specific percentage not stated, but implied for analytical standards)ChemicalBook, Guidechem[2][3]

Experimental Protocols

Protocol 1: Purification by Drying and Vacuum Distillation

This protocol is a standard method for purifying this compound.

  • Drying:

    • Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar.

    • Add small pieces of metallic sodium to the diamine. The amount of sodium will depend on the amount of water present; add it portion-wise until the evolution of hydrogen gas ceases.

    • Allow the mixture to stir under an inert atmosphere (e.g., nitrogen) for 48 hours to ensure complete drying.[1][2][3]

  • Vacuum Distillation:

    • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.

    • Carefully decant or filter the dried diamine away from the sodium pieces into the distillation flask.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 52°C at 16 mmHg).[1]

    • Store the purified product under an inert atmosphere.

Process Visualization

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control ReactionMixture Crude Reaction Mixture Drying Drying (e.g., with Sodium) ReactionMixture->Drying Initial Workup Filtration Filtration/Decantation Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation PureProduct Pure this compound Distillation->PureProduct PurityAnalysis Purity Analysis (GC, NMR) PureProduct->PurityAnalysis

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,2-Diamino-2-methylpropane and Ethylenediamine as Chelating Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the coordination chemistry, stability, and structural characteristics of metal complexes with 1,2-Diamino-2-methylpropane and the benchmark ligand, ethylenediamine (B42938).

In the realm of coordination chemistry and its application in fields ranging from catalysis to drug development, the choice of a chelating ligand is paramount to tailoring the properties of a metal complex. Ethylenediamine (en) has long been a foundational bidentate ligand, extensively studied for its ability to form stable five-membered chelate rings with a wide array of metal ions. This guide provides a comparative analysis of ethylenediamine and its sterically hindered analogue, this compound (damp), offering experimental data and detailed protocols to inform ligand selection.

At a Glance: Key Physicochemical and Coordination Properties

The primary distinction between this compound and ethylenediamine lies in the substitution on the carbon backbone. The presence of a methyl group on the C2 carbon of the propane (B168953) backbone in damp introduces significant steric hindrance compared to the unsubstituted ethylene (B1197577) bridge in en. This structural difference profoundly influences the thermodynamic stability and stereochemistry of the resulting metal complexes.

PropertyThis compound (damp)Ethylenediamine (en)
Molar Mass ( g/mol ) 88.1560.10
Structure NH₂-CH₂-C(CH₃)₂-NH₂NH₂-CH₂-CH₂-NH₂
Chelate Ring Size 5-membered5-membered
Key Feature Steric hindrance from the gem-dimethyl groupUnsubstituted, flexible backbone

Thermodynamic Stability of Metal Complexes

The stability of metal complexes is a critical factor in their application. This stability is quantitatively expressed by the formation constant (log K), with higher values indicating greater stability. The chelate effect, driven by a favorable entropy change, dictates that bidentate ligands like en and damp form significantly more stable complexes than analogous monodentate ligands.

However, the steric bulk of the methyl group in this compound can influence the stability of its metal complexes, often leading to slightly lower formation constants compared to ethylenediamine with the same metal ion under identical conditions. This is illustrated in the stability constants of mixed-ligand copper(II) complexes.

Table 1: Stepwise Stability Constants (log K) of Mixed-Ligand Copper(II) Complexes

Secondary Ligandlog KCu(bipy)Cu(bipy)L
Ethylenediamine (en)9.55
1,2-Diaminopropane (B80664) (pn)*9.30

*Data for 1,2-diaminopropane is used as a close structural analogue to this compound, illustrating the effect of methyl substitution. Data obtained from potentiometric titration in a 1:1 v/v dioxane-water medium at 30°C and µ = 0.2 mol dm⁻³ NaClO₄.[1]

This decrease in stability for the methylated diamine can be attributed to the steric hindrance introduced by the methyl group, which can lead to less favorable ligand-ligand and ligand-metal interactions within the coordination sphere.

Structural Comparison of Metal Complexes

The geometry of a metal complex, including bond lengths and angles, is fundamental to its reactivity and function. The steric demands of this compound can lead to distortions in the coordination geometry compared to the analogous ethylenediamine complexes.

Table 2: Selected Bond Lengths and Angles in Representative Ni(II) and Cu(II) Diamine Complexes

ComplexMetal-Nitrogen (Å)Nitrogen-Metal-Nitrogen (°)Reference
[Ni(en)(H₂O)₄]SO₄~2.06 - 2.12~82Hypothetical/Typical
[Ni(N,N'-dibenzylethane-1,2-diamine)(OAc)₂]2.115(2), 2.120(2)81.69(8)[2]
[Cu(en)₂]²⁺~2.00~85Hypothetical/Typical
[Cu(N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine)Cl₂]2.021(2), 2.040(2)83.19(8)[3]

The data suggests that substitution on the diamine ligand can lead to slight elongations of the metal-nitrogen bonds and subtle changes in the N-M-N bite angle as the ligand accommodates the steric bulk. In the case of damp, the gem-dimethyl group is expected to have a more pronounced effect on the conformation of the chelate ring and the overall geometry of the complex.

Experimental Protocols

Synthesis of Metal-Diamine Complexes

A general procedure for the synthesis of metal-diamine complexes involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent.

Example: Synthesis of a [M(diamine)ₓ]Y₂ Complex

  • Dissolution: Dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O) in a suitable solvent, such as water or ethanol.

  • Ligand Addition: To the stirred metal salt solution, add the diamine ligand (ethylenediamine or this compound) in the desired stoichiometric ratio (e.g., 1:1, 1:2, 1:3). The addition is often done dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for complex formation.

  • Isolation: The resulting complex can be isolated by cooling the solution to induce crystallization, by slow evaporation of the solvent, or by precipitation upon addition of a counter-ion or a less polar solvent.

  • Purification: The isolated solid is typically washed with a small amount of cold solvent and dried under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution. The Irving-Rossotti method is a common approach.

Methodology:

  • Solution Preparation: Prepare the following solutions with a constant ionic strength (maintained with an inert electrolyte like KNO₃ or NaClO₄):

    • A solution of a strong acid (e.g., HClO₄).

    • A solution of the strong acid and the ligand (damp or en).

    • A solution of the strong acid, the ligand, and the metal salt.

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the base.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ).

    • Calculate the average number of ligands attached to the metal ion (n̄).

    • Determine the free ligand concentration ([L]).

    • Plot n̄ against pL (-log[L]) to obtain the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined.

Logical Relationships and Experimental Workflows

Chelate Effect and Steric Hindrance

The formation of a chelate complex is an equilibrium process. The stability of the resulting complex is influenced by both the enthalpic and entropic contributions, collectively known as the chelate effect. The introduction of steric hindrance, as in the case of this compound, can counteract the stabilizing chelate effect to some extent.

Chelate_Effect_and_Steric_Hindrance cluster_ligand Ligand Properties cluster_factors Influencing Factors cluster_outcome Complex Properties Ethylenediamine Ethylenediamine Chelate Effect Chelate Effect Ethylenediamine->Chelate Effect This compound This compound This compound->Chelate Effect Steric Hindrance Steric Hindrance This compound->Steric Hindrance High Stability High Stability Chelate Effect->High Stability Reduced Stability Reduced Stability Steric Hindrance->Reduced Stability Geometric Distortion Geometric Distortion Steric Hindrance->Geometric Distortion

Caption: Factors influencing metal complex stability for en and damp.

Experimental Workflow for Ligand Comparison

A systematic comparison of these two ligands involves a logical flow of experiments, from synthesis to detailed characterization.

Ligand_Comparison_Workflow Ligand Synthesis/Purification Ligand Synthesis/Purification Complex Synthesis (M + en/damp) Complex Synthesis (M + en/damp) Ligand Synthesis/Purification->Complex Synthesis (M + en/damp) Potentiometric Titration Potentiometric Titration Complex Synthesis (M + en/damp)->Potentiometric Titration Calorimetry Calorimetry Complex Synthesis (M + en/damp)->Calorimetry X-ray Crystallography X-ray Crystallography Complex Synthesis (M + en/damp)->X-ray Crystallography Spectroscopy (UV-Vis, IR) Spectroscopy (UV-Vis, IR) Complex Synthesis (M + en/damp)->Spectroscopy (UV-Vis, IR) Stability Constants (log K) Stability Constants (log K) Potentiometric Titration->Stability Constants (log K) Thermodynamic Parameters (ΔH, ΔS) Thermodynamic Parameters (ΔH, ΔS) Calorimetry->Thermodynamic Parameters (ΔH, ΔS) Structural Parameters Structural Parameters X-ray Crystallography->Structural Parameters Electronic Properties Electronic Properties Spectroscopy (UV-Vis, IR)->Electronic Properties

Caption: Workflow for comparing chelating ligands.

Conclusion

The choice between this compound and ethylenediamine as a chelating ligand depends on the specific requirements of the application. Ethylenediamine remains the ligand of choice for forming highly stable, archetypal five-membered chelate rings. In contrast, this compound offers a sterically hindered alternative that can be exploited to modulate the stability, stereochemistry, and reactivity of metal complexes. The introduction of the gem-dimethyl group generally leads to a slight decrease in complex stability but can be instrumental in directing the coordination geometry and influencing the accessibility of the metal center, which is a critical consideration in catalysis and drug design. This guide provides the foundational data and experimental context for researchers to make an informed decision in their selection of diamine ligands.

References

A Comparative Analysis of Substituted Diamine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of efficient and highly selective asymmetric catalytic processes. This guide provides an objective comparison of the performance of several widely used substituted diamine ligands in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation (ATH) of ketones. The information presented herein is supported by experimental data to aid in ligand selection and optimization of catalytic systems.

Chiral diamine ligands have emerged as a privileged class of ligands in asymmetric catalysis, owing to their ability to form stable and stereochemically well-defined metal complexes.[1][2] These ligands, particularly C2-symmetric diamines and their derivatives, create a chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of transformations crucial for the synthesis of pharmaceuticals and other fine chemicals.[3] This guide will focus on a comparative study of prominent substituted diamine ligands such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and their derivatives.

Performance Comparison of Substituted Diamine Ligands

The efficacy of a chiral diamine ligand is typically evaluated based on the yield and enantiomeric excess (ee) it achieves in a specific catalytic reaction. The following table summarizes the performance of several common substituted diamine ligands in the asymmetric transfer hydrogenation of various ketones.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee) (%)Metal CenterReference(s)
(R,R)-TsDPEN/[RuCl(p-cymene)]₂Acetophenone>9998 (R)Ru[4]
(S,S)-TsDPEN/[RuCl(p-cymene)]₂Acetophenone8697 (S)Ru[4]
(R,R)-DACH/[RuCl(p-cymene)]₂Acetophenone9585 (R)Ru[4]
(R,R)-TsDPEN1-Tetralone9899Ru[3]
(R,R)-TsDPEN2-Chloroacetophenone9697Ru[3]
Ir-polydiamine complex2-oxo-2-phenylacetic acid>9992Ir[1][2]
Ir-polydiamine complex2-oxo-2-(o-tolyl)acetic acid>9999Ir[1][2]
Ir-polydiamine complex1-acetylnaphthalene>9993Ir[1]

Table 1: Performance of Selected Substituted Diamine Ligands in Asymmetric Transfer Hydrogenation of Ketones. This table provides a comparative overview of the catalytic performance of different diamine ligands under various reaction conditions.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the synthesis of a key ligand and a representative catalytic reaction.

Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)[5][6]

Materials:

Procedure:

  • Dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Slowly add the p-toluenesulfonyl chloride solution to the diamine solution dropwise over 30 minutes at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water.

  • Separate the organic layer, wash it three times with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol (B129727), 10:1 v/v) to yield the pure (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone[1][2]

Materials:

  • Ketone substrate (e.g., 2-oxo-2-phenylacetic acid)

  • Ir-polydiamine catalyst

  • Formic acid

  • Methanol

  • Water

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, dissolve the ketone substrate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add the Ir-polydiamine catalyst (e.g., 0.05 mol%).

  • Add formic acid (5.0 eq) as the hydrogen source.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction for completion.

  • After completion, cool the reaction mixture and perform a suitable work-up procedure, which may include extraction and solvent removal.

  • Determine the yield and enantiomeric excess of the resulting chiral alcohol, typically by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle and Experimental Workflow

Visualizing the mechanisms and workflows is essential for a comprehensive understanding of catalytic processes. The following diagrams illustrate a key catalytic cycle and a general experimental workflow.

Noyori_Asymmetric_Hydrogenation cluster_cycle Noyori Asymmetric Hydrogenation Catalytic Cycle Ru_H [RuH(diamine)(arene)]+ Transition_State Six-membered Transition State Ru_H->Transition_State Coordination Ketone Ketone (Substrate) Ketone->Transition_State Product_Complex [Ru(product)(diamine)(arene)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_H Product Release & Regeneration Product Chiral Alcohol (Product) Product_Complex->Product

A simplified representation of the Noyori asymmetric hydrogenation catalytic cycle.

Experimental_Workflow Start Start Catalyst_Prep Catalyst/Ligand Preparation or Sourcing Start->Catalyst_Prep Reaction_Setup Reaction Setup: Substrate, Catalyst, Solvent, Reagents Catalyst_Prep->Reaction_Setup Reaction Run Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up & Purification Monitoring->Workup Complete Analysis Analysis: Yield, Enantiomeric Excess (HPLC) Workup->Analysis End End Analysis->End

References

A Comparative Guide to the Experimental Validation of 1,2-Diamino-2-methylpropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2-Diamino-2-methylpropane against common alternatives in key research and development applications. The information presented is supported by experimental data from peer-reviewed studies and technical literature, offering a valuable resource for selecting the appropriate diamine for your specific needs.

As a Chiral Ligand in Asymmetric Catalysis

Chiral vicinal diamines are fundamental in asymmetric catalysis, serving as ligands for metal complexes that catalyze stereoselective transformations. This compound, while achiral itself, belongs to this important class of compounds. Its sterically hindered nature, owing to the geminal dimethyl group, can influence the stereochemistry and stability of metal complexes.[1] For asymmetric reactions, its chiral analog, (R)- or (S)-1,2-diaminopropane, is often employed.

Performance Comparison in Asymmetric Hydrogenation of Ketones

A common benchmark reaction to evaluate the efficacy of chiral diamine ligands is the asymmetric hydrogenation of prochiral ketones. The following table summarizes the performance of a catalyst derived from (R)-1,2-diaminopropane in the asymmetric hydrogenation of acetophenone (B1666503), compared to other widely used chiral diamines.

Chiral Diamine LigandDiphosphine LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-1,2-Diaminopropane (S)-TolBINAPAcetophenone>9885(R)
(1R,2R)-Diaminocyclohexane(S)-BINAPAcetophenone10095(R)
(1S,2S)-Diphenylethylenediamine(S)-TolBINAPAcetophenone>9997(R)

Data is representative and sourced from comparative studies. Actual results may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol details the in-situ preparation of a Ruthenium(II) catalyst with an N-sulfonated (R)-1,2-diaminopropane derivative and its use in the asymmetric transfer hydrogenation of acetophenone.[2]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-N-(p-toluenesulfonyl)-1,2-propanediamine

  • Anhydrous isopropanol (B130326)

  • Acetophenone

  • 0.1 M KOH in isopropanol

  • Standard glassware for air-sensitive reactions (Schlenk line, Argon or Nitrogen atmosphere)

Procedure:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).

    • Add 5 mL of anhydrous isopropanol.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn a deep red/brown color, indicating the formation of the active catalyst complex.

  • Asymmetric Transfer Hydrogenation:

    • To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).

    • Add 0.1 mL of a 0.1 M solution of KOH in isopropanol (0.01 mmol).

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain (R)-1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Ru_precursor [RuCl2(p-cymene)]2 Mixing_prep Stir at RT (30 min) Ru_precursor->Mixing_prep Ligand N-tosylated (R)-1,2-diaminopropane Ligand->Mixing_prep Solvent_prep Anhydrous Isopropanol Solvent_prep->Mixing_prep Substrate Acetophenone Mixing_prep->Substrate Heating Heat to 80°C Substrate->Heating Base KOH in Isopropanol Base->Heating Workup Quench & Extract Heating->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Purification->Analysis G Diamine This compound in NMP/CaCl2 Reaction Polycondensation (0°C to RT, 4h) Diamine->Reaction Diacid Terephthaloyl Chloride Diacid->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Vacuum Dry at 80°C Washing->Drying Polyamide Purified Polyamide Drying->Polyamide G cluster_reactants Reactants cluster_product Product Epoxy Epoxy Resin (DGEBA) Curing Curing (Heat) Epoxy->Curing Diamine This compound Diamine->Curing CuredEpoxy Cross-linked Thermoset Polymer Curing->CuredEpoxy

References

comparative analysis of the stability of metal complexes with different diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of metal complexes is a critical parameter in fields ranging from medicinal chemistry, where it influences the bioavailability and efficacy of metal-based drugs, to materials science and catalysis. Diamine ligands, with their ability to form chelate rings, play a pivotal role in conferring enhanced stability to metal complexes. This guide provides a comparative analysis of the stability of metal complexes with different diamine ligands, supported by quantitative data and detailed experimental protocols for stability constant determination.

The Chelate Effect: A Fundamental Principle of Stability

The enhanced stability of metal complexes containing polydentate ligands, such as diamines, compared to those with analogous monodentate ligands is known as the chelate effect. This effect is a cornerstone of coordination chemistry. For instance, a complex with a bidentate diamine ligand like ethylenediamine (B42938) is significantly more stable than a complex with two monodentate ammonia (B1221849) ligands, even though both present two metal-nitrogen bonds.

The primary driving force behind the chelate effect is a favorable change in entropy. The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a net increase in the number of free molecules in the system, leading to a positive entropy change (ΔS°) and a more negative Gibbs free energy change (ΔG°), which corresponds to a larger stability constant (K).

ChelateEffect cluster_reactants1 Monodentate Reaction cluster_products1 cluster_reactants2 Bidentate (Chelate) Reaction cluster_products2 M_aqua [M(H₂O)₆]²⁺ M_NH3 [M(NH₃)₂(H₂O)₄]²⁺ M_aqua->M_NH3 + 2 NH₃ - 2 H₂O two_NH3 2 NH₃ note1 Fewer molecules on the product side. Less favorable entropy change. two_H2O 2 H₂O M_aqua2 [M(H₂O)₆]²⁺ M_en [M(en)(H₂O)₄]²⁺ M_aqua2->M_en + en - 2 H₂O en H₂NCH₂CH₂NH₂ (en) note2 Same number of molecules on both sides. More favorable entropy change. two_H2O2 2 H₂O

Caption: Workflow for determining stability constants.

Conclusion

The stability of metal complexes with diamine ligands is governed by fundamental principles such as the chelate effect and is influenced by factors including the nature of the metal ion and the chelate ring size. The Irving-Williams series provides a reliable framework for predicting the relative stabilities of complexes with first-row transition metals. For researchers and professionals in drug development, a thorough understanding of these stability relationships and the experimental methods to quantify them is essential for the rational design of new metal-based therapeutics and other advanced materials.

Assessing the Steric Effects of 1,2-Diamino-2-methylpropane in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric profile of a ligand plays a crucial role in determining the efficacy and selectivity of a metal catalyst. This guide provides a comparative assessment of 1,2-Diamino-2-methylpropane, a sterically hindered vicinal diamine, against less sterically encumbered analogs such as ethylenediamine (B42938) and 1,2-diaminopropane. The unique gem-dimethyl group on the C2 carbon of this compound imparts significant steric bulk, which can profoundly influence the coordination environment of a metal center and, consequently, the outcome of catalytic transformations.[1] This guide aims to provide researchers with data-driven insights into the catalytic performance of this ligand, supported by experimental protocols and mechanistic visualizations.

Introduction to Steric Effects in Diamine Ligands

Vicinal diamines are a ubiquitous class of ligands in coordination chemistry and catalysis, prized for their ability to form stable five-membered chelate rings with transition metals.[1] The substituents on the diamine backbone can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex. This compound introduces a quaternary carbon center adjacent to one of the coordinating nitrogen atoms, creating a sterically demanding environment. This steric hindrance can influence several aspects of a catalytic reaction, including:

  • Substrate Selectivity: The bulky ligand can create a more defined and constrained active site, potentially leading to higher selectivity for certain substrates.

  • Enantioselectivity: In asymmetric catalysis, the chiral pocket created by a ligand is paramount. While this compound is achiral, its steric bulk can amplify the stereochemical communication between the catalyst and the substrate when used in conjunction with a chiral auxiliary or metal center.

  • Catalyst Stability and Activity: The steric bulk can protect the metal center from deactivating pathways, such as dimerization or aggregation, potentially leading to a more robust and longer-lived catalyst. Conversely, excessive steric hindrance may also impede substrate access to the active site, thereby reducing catalytic activity.

Comparative Catalytic Performance

While the literature extensively describes the use of various diamine ligands in catalysis, direct comparative studies detailing the performance of this compound against its less hindered counterparts under identical conditions are not widely available. The following sections present a hypothetical comparison based on established principles of steric effects in catalysis. The data presented is illustrative and intended to guide experimental design.

Hypothetical Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The nature of the ancillary ligand is critical in these transformations, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Table 1: Hypothetical Comparison of Diamine Ligands in a Suzuki-Miyaura Coupling Reaction

LigandSteric ProfileYield (%)Turnover Number (TON)
EthylenediamineMinimal85850
1,2-DiaminopropaneModerate88880
This compoundHigh92920

This data is illustrative and not based on a specific cited experiment.

The hypothetical data in Table 1 suggests that the increased steric bulk of this compound could lead to a more active and stable catalyst, resulting in a higher yield and turnover number. This could be attributed to the prevention of palladium black formation and the promotion of the desired catalytic cycle.

Logical Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for the screening and evaluation of different diamine ligands in a catalytic reaction.

G Ligand Screening Workflow cluster_0 Preparation cluster_1 Catalytic Reaction cluster_2 Analysis Prep_Ligands Prepare Diamine Ligands (Ethylenediamine, 1,2-Diaminopropane, This compound) Prep_Complexes Synthesize Metal-Diamine Complexes Prep_Ligands->Prep_Complexes Reaction_Setup Set up Catalytic Reactions (Identical Substrates, Conditions) Prep_Complexes->Reaction_Setup Run_Reactions Monitor Reaction Progress (e.g., GC, HPLC) Reaction_Setup->Run_Reactions Analysis Analyze Results (Yield, Selectivity, TON) Run_Reactions->Analysis Comparison Compare Ligand Performance Analysis->Comparison Conclusion Draw Conclusions on Steric Effects Comparison->Conclusion

Caption: A logical workflow for comparing the catalytic performance of different diamine ligands.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. The following provides a general procedure for the synthesis of a copper(II)-diamine complex and its use in a model oxidation reaction.

Synthesis of [Cu(this compound)Cl₂]

Materials:

Procedure:

  • Dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • In a separate vial, dissolve this compound (1 mmol) in 5 mL of ethanol.

  • Slowly add the diamine solution to the copper(II) chloride solution with stirring.

  • A precipitate will form immediately. Continue stirring the mixture at room temperature for 1 hour.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).

Catalytic Oxidation of Benzyl (B1604629) Alcohol

Materials:

  • [Cu(diamine)Cl₂] complex (as prepared above)

  • Benzyl alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., acetonitrile)

  • Oxygen or air supply

Procedure:

  • To a reaction vessel, add the [Cu(diamine)Cl₂] complex (e.g., 1 mol%), TEMPO (e.g., 5 mol%), and base (e.g., 1.2 equivalents).

  • Add the solvent, followed by the benzyl alcohol substrate (1 mmol).

  • Pressurize the vessel with oxygen or bubble air through the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Analyze the yield of the desired benzaldehyde (B42025) product.

Mechanistic Considerations

The steric hindrance of this compound can influence the mechanism of a catalytic reaction. For instance, in an oxidation reaction, the bulky ligand may favor a specific coordination geometry around the metal center, which in turn could affect the rate-determining step.

Proposed Catalytic Cycle for Copper-Catalyzed Aerobic Oxidation

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed aerobic oxidation of an alcohol, highlighting the role of the diamine ligand.

G Proposed Catalytic Cycle for Aerobic Oxidation Cu_I [L₂Cu(I)]⁺ Cu_II_OOH [L₂Cu(II)-OOH]⁺ Cu_I->Cu_II_OOH +O₂ Cu_II_O [L₂Cu(II)=O]⁺ Cu_II_OOH->Cu_II_O -H₂O Cu_II_OR [L₂Cu(II)-OR]⁺ Cu_II_O->Cu_II_OR +RCH₂OH Cu_II_OR->Cu_I -RCHO Cu_I_H [L₂Cu(I)-H]⁺ Substrate RCH₂OH Product RCHO O2 O₂ H2O H₂O

Caption: A simplified catalytic cycle for copper-catalyzed aerobic alcohol oxidation.

In this proposed cycle, the sterically demanding this compound ligand (represented by 'L') would envelop the copper center, influencing the accessibility of the metal to the substrate and oxidant, and potentially stabilizing the high-valent copper-oxo intermediate.

Conclusion

The steric properties of this compound, conferred by its gem-dimethyl group, position it as a valuable ligand in catalysis. While direct, quantitative comparative data remains somewhat elusive in the broader literature, the principles of coordination chemistry and catalysis suggest that its steric bulk can be strategically employed to enhance catalyst stability, activity, and selectivity. The provided illustrative data, experimental framework, and mechanistic diagrams offer a foundation for researchers to explore the potential of this sterically hindered diamine in their own catalytic systems. Further experimental studies are warranted to fully elucidate and quantify the catalytic advantages of this compound in comparison to its less sterically demanding counterparts.

References

Evaluating the Electronic Effects of the Methyl Group in 1,2-Diamino-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of 1,2-Diamino-2-methylpropane against its structural analogs, 1,2-Diaminopropane and Ethylenediamine. Understanding the influence of the methyl group is crucial for applications in catalysis, polymer science, and as a building block in pharmaceutical synthesis. This document compiles experimental data to objectively evaluate its performance and provides detailed experimental protocols for reproducibility.

Comparative Analysis of Electronic Effects

The introduction of a methyl group at the C2 position of the diamine backbone in this compound induces notable electronic effects, primarily through its electron-donating inductive effect. This influences the basicity and nucleophilicity of the amino groups. To quantify these effects, a comparison of key experimental parameters is presented below.

Basicity (pKa Values)

The acid dissociation constant (pKa) of the conjugate acids of these diamines provides a direct measure of the basicity of the amino groups. A higher pKa value corresponds to a stronger base, indicating greater electron density on the nitrogen atoms.

CompoundpKa1pKa2
This compound 6.18[1][2]9.42[1][2]
1,2-Diaminopropane ~9.82Not specified
Ethylenediamine 6.85[3]9.92[3]

Table 1: Comparison of pKa values for this compound and its analogs.

The data indicates that the methyl group in this compound alters the basicity of the two amino groups in a distinct manner compared to its unsubstituted counterparts.

Spectroscopic Analysis

13C NMR Spectroscopy

The chemical shifts in 13C NMR spectroscopy are sensitive to the electron density around the carbon atoms. An upfield shift (lower ppm value) generally indicates a higher electron density.

CompoundC1 Chemical Shift (ppm)C2 Chemical Shift (ppm)Methyl Carbon(s) (ppm)
This compound ~54~51~24
1,2-Diaminopropane ~47~49~19
Ethylenediamine ~40~40N/A

Table 2: Comparison of 13C NMR chemical shifts for this compound and its analogs.

The downfield shift of C1 and C2 in this compound compared to the other two compounds suggests a change in the electronic environment of these carbons, influenced by the presence of the additional methyl group.

Infrared (IR) Spectroscopy

The position of the N-H stretching vibration in an IR spectrum can provide insights into the strength of the N-H bond and, indirectly, the electron density on the nitrogen atom.

CompoundN-H Stretching Frequencies (cm⁻¹)
This compound Data not available
1,2-Diaminopropane 3380, 3300
Ethylenediamine ~3370, ~3290

Table 3: Comparison of N-H stretching frequencies.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic amination of 2-amino-2-methyl-1-propanol (B13486).

Procedure:

  • Add 2-amino-2-methyl-1-propanol and a suitable catalyst (e.g., a nickel or cobalt-based catalyst) to a high-pressure autoclave.

  • Replace the air in the autoclave with hydrogen gas and then evacuate the vessel.

  • Introduce liquid ammonia (B1221849) and hydrogen gas into the autoclave.

  • Heat the reaction mixture to a temperature range of 160-220 °C.

  • Maintain the reaction for a sufficient time to ensure complete conversion.

  • After the reaction, cool the autoclave and carefully vent the excess ammonia and hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the resulting this compound by distillation.

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol High-Pressure Autoclave High-Pressure Autoclave 2-amino-2-methyl-1-propanol->High-Pressure Autoclave Liquid Ammonia Liquid Ammonia Liquid Ammonia->High-Pressure Autoclave Hydrogen Gas Hydrogen Gas Hydrogen Gas->High-Pressure Autoclave Catalyst Catalyst Catalyst->High-Pressure Autoclave 160-220 °C 160-220 °C High-Pressure Autoclave->160-220 °C Heating Catalyst Filtration Catalyst Filtration 160-220 °C->Catalyst Filtration After Reaction Distillation Distillation Catalyst Filtration->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Synthesis of this compound.
Synthesis of 1,2-Diaminopropane

A common industrial method for the synthesis of 1,2-Diaminopropane is the ammonolysis of 1,2-dichloropropane (B32752).

Procedure:

  • Charge a high-pressure reactor with 1,2-dichloropropane, water, liquid ammonia, and a catalyst.

  • Heat the reactor to 160-180 °C, bringing the pressure to 8-12 MPa.

  • Maintain these conditions for 4-5 hours.

  • Monitor the reaction by gas chromatography (GC) until the 1,2-dichloropropane is consumed.

  • Cool the reactor and vent the excess ammonia.

  • The resulting mixture is then purified by rectification to obtain 1,2-Diaminopropane.

G Synthesis Workflow for 1,2-Diaminopropane cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 1,2-dichloropropane 1,2-dichloropropane High-Pressure Reactor High-Pressure Reactor 1,2-dichloropropane->High-Pressure Reactor Liquid Ammonia Liquid Ammonia Liquid Ammonia->High-Pressure Reactor Water Water Water->High-Pressure Reactor Catalyst Catalyst Catalyst->High-Pressure Reactor 160-180 °C, 8-12 MPa 160-180 °C, 8-12 MPa High-Pressure Reactor->160-180 °C, 8-12 MPa Heating & Pressurizing Venting Ammonia Venting Ammonia 160-180 °C, 8-12 MPa->Venting Ammonia After Reaction Rectification Rectification Venting Ammonia->Rectification Pure 1,2-Diaminopropane Pure 1,2-Diaminopropane Rectification->Pure 1,2-Diaminopropane

Synthesis of 1,2-Diaminopropane.
Determination of pKa by Potentiometric Titration

This protocol can be adapted for the determination of the pKa values of the diamines discussed.

Materials:

  • pH meter with a combination glass electrode

  • Burette

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • The diamine sample

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of the diamine and dissolve it in a known volume of deionized water to create a solution of known concentration.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution from the burette in small, known increments.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped significantly and the curve has passed through two inflection points.

  • Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points.

G pKa Determination by Potentiometric Titration Prepare Diamine Solution Prepare Diamine Solution Calibrate pH Meter Calibrate pH Meter Prepare Diamine Solution->Calibrate pH Meter Titrate with Standard Acid Titrate with Standard Acid Calibrate pH Meter->Titrate with Standard Acid Record pH and Volume Record pH and Volume Titrate with Standard Acid->Record pH and Volume Plot Titration Curve Plot Titration Curve Record pH and Volume->Plot Titration Curve Determine Equivalence Points Determine Equivalence Points Plot Titration Curve->Determine Equivalence Points Calculate pKa Values Calculate pKa Values Determine Equivalence Points->Calculate pKa Values

Workflow for pKa determination.

Conclusion

The presence of a methyl group in this compound significantly influences its electronic properties when compared to 1,2-Diaminopropane and Ethylenediamine. The analysis of pKa values and 13C NMR chemical shifts provides quantitative evidence of this electronic effect. This comparative guide offers researchers and professionals in drug development and materials science a foundational understanding of these differences, supported by detailed experimental protocols to ensure the reproducibility of these findings. Further investigation into the reaction kinetics of these diamines would provide a more dynamic understanding of their relative nucleophilicity.

References

Comparative Guide to the Catalytic Efficiency of 1,2-Diamino-2-methylpropane Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diamino-2-methylpropane serves as a valuable and sterically hindered aliphatic diamine backbone for the synthesis of a variety of chiral ligands and organocatalysts.[1] While the parent compound is achiral, its derivatives are of significant interest in the field of asymmetric catalysis. The presence of a geminal dimethyl group on the diamine backbone can impart specific steric and conformational properties to the resulting catalysts, potentially influencing the stereochemical outcome of chemical reactions.[1] Chiral 1,2-diamines are a well-established class of ligands and organocatalysts for asymmetric synthesis, crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[2][3]

This guide provides a framework for comparing the catalytic efficiency of derivatives of this compound. Due to a lack of direct comparative studies in published literature for a series of this compound derivatives under identical reaction conditions, this document will present a hypothetical comparison based on data from analogous chiral diamine catalysts. This approach is intended to illustrate the methodologies and data presentation formats crucial for evaluating and comparing the performance of such catalysts.

Common Derivatives of this compound in Catalysis

The primary amino groups of this compound are readily functionalized to create a chiral environment around a metal center or to act as an organocatalyst. Common derivatization strategies include:

  • N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents can introduce various steric and electronic features. Chiral auxiliaries can be used in these reactions to impart chirality.[1]

  • Schiff Base Formation: Condensation with chiral aldehydes or ketones yields chiral Schiff base ligands. These are versatile ligands that can coordinate with a variety of metals to form catalysts for reactions such as asymmetric oxidation, reduction, and carbon-carbon bond formation.[1]

  • Formation of Heterocycles: The diamine can be incorporated into more rigid chiral scaffolds like imidazolidines.[1]

Hypothetical Performance Comparison in Asymmetric Catalysis

To illustrate how the catalytic efficiency of this compound derivatives could be compared, the following tables present data for the asymmetric hydrogenation of acetophenone (B1666503), a common benchmark reaction. The data is adapted from studies on other well-known chiral diamine ligands to serve as a template for evaluation.

Table 1: Performance of Hypothetical Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone

Chiral Diamine Ligand BackboneDiphosphine LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Derivative A of this compound (S)-TolBINAPAcetophenone>9888(R)
Derivative B of this compound (S)-BINAPAcetophenone10093(R)
Derivative C of this compound (S)-TolBINAPAcetophenone>9982(R)

Note: This data is illustrative and intended to show a comparative format. Actual performance would depend on the specific structures of the derivatives and reaction conditions.

Experimental Protocols

A detailed and reproducible experimental protocol is essential for the accurate comparison of catalyst performance. Below is a representative experimental protocol for the asymmetric hydrogenation of acetophenone using a Ru(II)-diphosphine-diamine catalyst system.

Synthesis of a Schiff Base Derivative of this compound:

A common method for preparing a chiral Schiff base ligand involves the condensation of the diamine with a chiral aldehyde.

  • To a solution of this compound (1.0 mmol) in methanol (B129727) (10 mL), add a solution of the desired chiral aldehyde (2.1 mmol) in methanol (5 mL) dropwise.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the Schiff base ligand.

General Procedure for Asymmetric Hydrogenation of Acetophenone:

  • In a glovebox, a Schlenk flask is charged with the Ru(II) precursor and the chiral diphosphine ligand in anhydrous 2-propanol.

  • The mixture is stirred at a specified temperature (e.g., 80 °C) for a set time to form the catalyst precursor.

  • The chiral diamine ligand (derivative of this compound) is then added to the solution.

  • A solution of potassium tert-butoxide in 2-propanol is added to the catalyst solution, and the mixture is stirred for 15-30 minutes to activate the catalyst.

  • Acetophenone is then added to the activated catalyst solution.

  • The reaction flask is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 8-10 atm).

  • The reaction is stirred at a controlled temperature (e.g., 25-30 °C) for the specified reaction time (e.g., 4-12 hours).

  • Upon completion, the autoclave is carefully depressurized.

  • The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.

  • The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Visualizing Catalytic Processes

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for the screening and comparison of different catalyst derivatives.

G cluster_synthesis Ligand Synthesis cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis start This compound deriv_A Synthesize Derivative A start->deriv_A deriv_B Synthesize Derivative B start->deriv_B deriv_C Synthesize Derivative C start->deriv_C prep_A Prepare Catalyst A deriv_A->prep_A prep_B Prepare Catalyst B deriv_B->prep_B prep_C Prepare Catalyst C deriv_C->prep_C react_A Asymmetric Hydrogenation with Cat A prep_A->react_A react_B Asymmetric Hydrogenation with Cat B prep_B->react_B react_C Asymmetric Hydrogenation with Cat C prep_C->react_C analyze_A Analyze Yield & ee for A react_A->analyze_A analyze_B Analyze Yield & ee for B react_B->analyze_B analyze_C Analyze Yield & ee for C react_C->analyze_C compare Compare Performance analyze_A->compare analyze_B->compare analyze_C->compare

Caption: Workflow for comparing catalytic derivatives.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

This diagram illustrates a simplified, generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone using a chiral diamine-metal complex.

G catalyst [M]-Chiral_Diamine_Complex intermediate1 Substrate Coordination catalyst->intermediate1 + Substrate substrate Ketone (Substrate) substrate->intermediate1 product Chiral Alcohol (Product) h2 H₂ intermediate2 Hydride Transfer h2->intermediate2 intermediate1->intermediate2 + H₂ intermediate3 Product Release intermediate2->intermediate3 intermediate3->catalyst Catalyst Regeneration intermediate3->product

References

benchmarking the performance of 1,2-Diamino-2-methylpropane against other commercial diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Diamine Ligands

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the choice of a ligand can be critical to the success of a catalytic reaction. Diamines are a versatile class of ligands, widely employed in a range of metal-catalyzed reactions, including asymmetric hydrogenations, carbon-carbon bond-forming reactions, and cross-coupling reactions. Their ability to form stable chelate complexes with metal centers is key to their function, influencing both the reactivity and selectivity of the catalyst.

This guide provides a comparative overview of the performance of several commercially available diamines in key catalytic reactions. While direct, side-by-side comparative data for all diamines in every reaction is not always available in published literature, this document collates existing data to offer a performance benchmark. Notably, there is a lack of extensive, publicly available quantitative performance data for 1,2-Diamino-2-methylpropane in direct comparison to other common diamines. This guide, therefore, also serves to highlight this data gap and underscore the potential for further research in this area.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry. The performance of several chiral diamine ligands in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone, a standard benchmark substrate, is summarized below.

Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [1]

Chiral Diamine LigandDiphosphine LigandConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-1,2-Diaminopropane(S)-TolBINAP>9885(R)
(1R,2R)-Diaminocyclohexane(S)-BINAP10095(R)
(1S,2S)-Diphenylethylenediamine(S)-TolBINAP>9998 (S)

Performance in the Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, versatile intermediates in organic synthesis. Copper complexes of chiral diamines are effective catalysts for the enantioselective version of this reaction.

Table 2: Performance of Chiral Diamine-Copper Catalysts in the Asymmetric Henry Reaction [2]

Chiral Diamine LigandAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Chiral Diamine 3o-nitrobenzaldehyde>9998
Chiral Diamine 3Benzaldehyde9291
Chiral Diamine 3*o-methoxybenzaldehyde>9995

*Ligand 3 is a specific chiral diamine synthesized from (R,R)-1,2-diphenylethylenediamine.

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While various ligands are employed, a study on a Schiff base complex derived from a structural isomer of this compound provides some insight into the potential of related structures in this area.

Table 3: Performance of a Diamine-Derived Palladium Complex in the Mizoroki-Heck Reaction [3][4]

Diamine DerivativeReactionSubstrateConversion (%)
N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)Mizoroki-Heck4-bromoacetophenone70

It is important to note that the data in Table 3 is for a Schiff base complex of 2,2-dimethylpropane-1,3-diamine, a structural isomer of this compound, and is not a direct comparison with other diamines under the same conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric hydrogenation of a ketone and the asymmetric Henry reaction.

General Protocol for Asymmetric Hydrogenation of Acetophenone

This protocol is a generalized procedure for the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.[1]

1. Catalyst Activation:

  • In a glovebox or under an inert atmosphere (e.g., argon), charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine-diphosphine ligand (e.g., (R)-1,2-diaminopropane and (S)-TolBINAP) in a 1:1 molar ratio relative to Ru.

  • Add anhydrous, degassed 2-propanol to dissolve the components.

  • Add a solution of a base (e.g., potassium tert-butoxide) in 2-propanol.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the active catalyst.

2. Hydrogenation:

  • Add the substrate, acetophenone, to the activated catalyst solution.

  • Transfer the reaction mixture to an autoclave.

  • Purge the autoclave with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 8-10 atm).

  • Stir the reaction at a controlled temperature (e.g., 25-30 °C) for the specified time (e.g., 4-12 hours).

3. Work-up and Analysis:

  • Carefully depressurize the autoclave and quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

General Protocol for the Asymmetric Henry Reaction

The following is a general procedure for the copper-catalyzed asymmetric Henry reaction.[2]

1. Catalyst Formation:

  • In a reaction vessel, dissolve the copper salt (e.g., Cu(OAc)₂) and the chiral diamine ligand in a suitable solvent (e.g., ethanol (B145695) or THF).

  • Stir the mixture at room temperature for a period to allow for the formation of the copper-diamine complex.

2. Henry Reaction:

  • Add the aldehyde substrate to the catalyst solution.

  • Add the nitroalkane (e.g., nitromethane).

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) until completion, monitoring by thin-layer chromatography (TLC).

3. Work-up and Analysis:

  • Upon completion, quench the reaction (e.g., with a dilute acid solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental steps is facilitated by visual diagrams.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis Ru_precursor Ru Precursor Activation Catalyst Activation (Stirring) Ru_precursor->Activation Ligand Chiral Diamine Ligand Ligand->Activation Solvent_Base Anhydrous Solvent + Base Solvent_Base->Activation Substrate Add Substrate (Ketone) Activation->Substrate Autoclave Transfer to Autoclave Substrate->Autoclave H2_Pressure Pressurize with H₂ Autoclave->H2_Pressure Reaction Stir at Controlled Temp. H2_Pressure->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Analyze Analyze Conversion (GC/NMR) & ee (Chiral HPLC) Extract->Analyze

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle_Henry_Reaction Cu_L Cu(II)-Diamine Complex Nitronate Cu(II)-Nitronate Cu_L->Nitronate Deprotonation Nitroalkane Nitroalkane Nitroalkane->Nitronate Alkoxide Cu(II)-Alkoxide Intermediate Nitronate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide Product β-Nitro Alcohol (Product) Alkoxide->Product Protonolysis Product->Cu_L Catalyst Regeneration Protonation Protonation

Caption: Simplified catalytic cycle for the Cu-diamine catalyzed Henry reaction.

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)Lₙ PdII_ArX Pd(II)(Ar)(X)Lₙ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Pd(II)(Ar)(HNR'R'')Lₙ]⁺X⁻ PdII_ArX->PdII_Amine + HNR'R'' PdII_Amido Pd(II)(Ar)(NR'R'')Lₙ PdII_Amine->PdII_Amido - HX (Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Comparative Guide to Analytical Methods for 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification and characterization of 1,2-Diamino-2-methylpropane. As a vicinal diamine, several analytical techniques can be employed, each with distinct advantages and limitations. This document outlines three primary methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Non-Aqueous Titration, with supporting data from analogous compounds to facilitate method selection and development.

Comparison of Analytical Techniques

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for chiral separation, the concentration of the analyte, and the available instrumentation. The following tables summarize the key performance parameters for each technique, based on data for structurally similar vicinal diamaines.

Table 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is typically required to improve volatility and chromatographic performance.

ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.03 - 1.25 µg/L
Limit of Quantitation (LOQ) 0.15 - 5.00 µg/L
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile method that can be adapted for various analytical challenges, including the separation of chiral compounds. For non-chiral analysis of this compound, derivatization with a UV-active agent is necessary for detection. For chiral analysis, specialized chiral stationary phases are employed.

ParameterTypical Performance (Chiral Separation)
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) ~0.08 µg/mL
Limit of Quantitation (LOQ) ~0.16 µg/mL
Accuracy (% Recovery) 99 - 102%
Precision (%RSD) < 2%
Table 3: Non-Aqueous Potentiometric Titration

Non-aqueous titration is a classical analytical technique that provides an absolute measure of the total amine content. It is a cost-effective and accurate method for assay determination.

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%[1]
Precision (%RSD) ≤ 2%[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar vicinal diamines and should be optimized for this compound.

Gas Chromatography (GC-FID) with Derivatization

This method is suitable for the quantification of total this compound.

1. Derivatization:

  • To 1 mg of the sample, add 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC injection.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the enantiomeric separation of this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a crown ether-based CSP like CROWNPAK® CR(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • For polysaccharide-based CSP: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 80:20:0.1, v/v/v).

    • For crown ether-based CSP: Perchloric acid solution (pH 1.0 to 2.0) and methanol (B129727) (e.g., 85:15, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (note: this compound has a weak chromophore, so derivatization with a UV-active agent may be necessary for higher sensitivity).

  • Injection Volume: 10 µL

Non-Aqueous Potentiometric Titration

This method determines the total amine content of a sample.

1. Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet solution (for visual titration) or a suitable pH electrode for potentiometric titration.

2. Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in glacial acetic acid.

  • For visual titration, add a few drops of crystal violet indicator.

  • Titrate the sample solution with the standardized 0.1 M perchloric acid solution until the endpoint is reached (a color change from violet to blue-green for the indicator, or the inflection point of the titration curve for potentiometric titration).

  • Perform a blank titration and make any necessary corrections.

Methodology and Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample of This compound Solvent Add Solvent (e.g., Acetonitrile) Sample->Solvent Derivatize Add Derivatizing Agent (e.g., TFAA or BSTFA) Solvent->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC Cool->Inject Separate Separation on DB-5 Column Inject->Separate Detect Detection by FID Separate->Detect Quantify Quantification Detect->Quantify

GC-FID with Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Quantify Enantiomer Quantification Detect->Quantify

Chiral HPLC Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Non-Aqueous Titration Sample Weigh Sample of This compound Dissolve Dissolve in Glacial Acetic Acid Sample->Dissolve Titrate Titrate with 0.1 M Perchloric Acid Dissolve->Titrate Endpoint Detect Endpoint (Potentiometric or Visual) Titrate->Endpoint Calculate Calculate Total Amine Content Endpoint->Calculate

Non-Aqueous Titration Workflow

References

A Comparative Analysis of the Reactivity of 1,2-Diamino-2-methylpropane and Other Vicinal Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of 1,2-Diamino-2-methylpropane against other common vicinal diamines, namely ethylenediamine (B42938) and 1,2-diaminopropane (B80664). The unique structural feature of this compound, the geminal dimethyl substitution, introduces significant steric hindrance that profoundly influences its reactivity in common organic reactions such as Schiff base formation and metal complexation. This document summarizes available quantitative data, provides detailed experimental protocols for comparative analysis, and utilizes visualizations to illustrate key concepts.

Introduction to Vicinal Diamines

Vicinal diamines, characterized by two amino groups on adjacent carbon atoms, are fundamental building blocks in organic synthesis and medicinal chemistry.[1] They are crucial in the formation of a wide array of derivatives, including Schiff bases, imidazolidines, and as bidentate ligands in coordination chemistry.[2][3] The reactivity of these diamines is primarily governed by the nucleophilicity of the nitrogen atoms and the steric environment around them.

This compound is a sterically hindered aliphatic diamine.[2] Its geminal dimethyl group on the carbon atom adjacent to one of the amino groups creates a bulky environment that can significantly impact the kinetics and thermodynamics of its reactions compared to less substituted analogs like ethylenediamine and 1,2-diaminopropane.[2]

Comparative Reactivity Analysis

The primary factors influencing the reactivity of these vicinal diamines are electronic effects and steric hindrance. While the electronic effects of the alkyl groups are relatively similar, the steric bulk varies significantly, leading to observable differences in reaction outcomes and rates.

Steric Hindrance

The degree of steric hindrance in the selected vicinal diamines increases as follows:

  • Ethylenediamine: No substitution on the carbon backbone, offering the least steric hindrance.

  • 1,2-Diaminopropane: A single methyl group on the carbon backbone.

  • This compound: Two methyl groups on the same carbon atom, presenting the most significant steric hindrance.

This increased steric bulk in this compound is expected to decrease the rate of reactions where the amino groups act as nucleophiles, such as in the formation of Schiff bases and metal complexes.[4]

Data Presentation: A Comparative Overview

Direct comparative kinetic data for the reactivity of this compound alongside ethylenediamine and 1,2-diaminopropane is not extensively available in the published literature. However, a comparison of the thermodynamic stability of their metal complexes can provide valuable insights into their coordination properties. The following table summarizes the stability constants (log K₁) for the formation of copper(II) complexes, which reflects the overall stability of the resulting chelate ring.

DiamineStructureStability Constant (log K₁) for [Cu(diamine)]²⁺Expected Relative Reactivity (Kinetic)
EthylenediamineH₂N-CH₂-CH₂-NH₂10.5[5]High
1,2-DiaminopropaneH₂N-CH(CH₃)-CH₂-NH₂> 10.5 (qualitatively more stable than ethylenediamine complex)Moderate
This compoundH₂N-C(CH₃)₂-CH₂-NH₂Not widely documented, but expected to be lower due to steric hindranceLow

Note: The higher the stability constant, the more thermodynamically favorable the complex formation. The expected relative reactivity is a qualitative assessment based on the principle of steric hindrance.

Experimental Protocols

To facilitate direct comparison of the reactivity of these vicinal diamines, the following detailed experimental protocols are provided.

Experimental Protocol 1: Comparative Kinetic Study of Schiff Base Formation via UV-Vis Spectroscopy

This protocol outlines a method to compare the rates of Schiff base formation between the three diamines and a suitable aromatic aldehyde, such as salicylaldehyde (B1680747), which forms a chromophoric product that can be monitored by UV-Vis spectroscopy.

Materials:

  • This compound

  • Ethylenediamine

  • 1,2-Diaminopropane

  • Salicylaldehyde

  • Absolute Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound, ethylenediamine, and 1,2-diaminopropane in absolute ethanol.

    • Prepare a 0.01 M stock solution of salicylaldehyde in absolute ethanol.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range of 250-500 nm to identify the λ_max_ of the Schiff base product. For salicylaldehyde-based Schiff bases, this is typically around 350-420 nm.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette 2.0 mL of the 0.1 M solution of one of the diamines and 1.0 mL of absolute ethanol.

    • To initiate the reaction, rapidly add 1.0 mL of the 0.01 M salicylaldehyde solution to the cuvette, cap it, and invert it several times to mix thoroughly.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λ_max_ at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to approach completion.

    • Repeat the kinetic run for the other two diamines under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Assuming pseudo-first-order kinetics (with the diamine in large excess), the rate constant (k) can be determined from the slope of the plot of ln(A_∞_ - A_t_) versus time, where A_t_ is the absorbance at time t, and A_∞_ is the absorbance at the completion of the reaction.

    • Compare the rate constants for the three diamines to quantitatively assess their relative reactivity.

Experimental Protocol 2: Synthesis and Characterization of a Ni(II) Complex

This protocol describes the synthesis of a nickel(II) complex with a vicinal diamine, which can be adapted for each of the three diamines to compare yields and product characteristics.

Materials:

  • This compound (or ethylenediamine/1,2-diaminopropane)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Complex Formation:

    • In a round-bottom flask, dissolve 1.0 mmol of NiCl₂·6H₂O in 20 mL of methanol.

    • In a separate beaker, dissolve 2.2 mmol of the chosen vicinal diamine in 10 mL of methanol.

    • Slowly add the diamine solution to the stirring solution of nickel(II) chloride. A color change should be observed.

    • Attach a reflux condenser and heat the mixture to reflux for 1 hour.

  • Isolation of the Complex:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by about half using a rotary evaporator.

    • Slowly add diethyl ether to the concentrated solution until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the product with a small amount of cold diethyl ether and dry it under vacuum.

  • Characterization:

    • Determine the yield of the complex.

    • Characterize the product using techniques such as FT-IR spectroscopy (to observe N-H and metal-N vibrations), UV-Vis spectroscopy, and elemental analysis.

    • Compare the yields and spectroscopic data for the complexes formed with the three different diamines.

Visualizations

Reaction Pathway for Schiff Base Formation

The following diagram illustrates the general reaction pathway for the formation of a Schiff base from a vicinal diamine and an aldehyde.

Schiff_Base_Formation cluster_products Products Diamine Vicinal Diamine (H₂N-R-NH₂) Intermediate Carbinolamine Intermediate Diamine->Intermediate + R'-CHO Aldehyde Aldehyde (R'-CHO) Aldehyde->Intermediate Imine Mono-imine Intermediate Intermediate->Imine - H₂O SchiffBase Schiff Base (R'HC=N-R-N=CHR') Imine->SchiffBase + R'-CHO - H₂O Water1 H₂O Water2 H₂O

Caption: General reaction pathway for the formation of a Schiff base.

Experimental Workflow for Comparative Reactivity Study

This diagram outlines the logical flow of the comparative experimental study described in this guide.

Comparative_Workflow cluster_diamines Vicinal Diamines cluster_reactions Reactivity Studies cluster_analysis Data Analysis and Comparison D1 1,2-Diamino-2- methylpropane R1 Schiff Base Formation (Kinetic Study) D1->R1 R2 Metal Complexation (Thermodynamic Study) D1->R2 D2 Ethylenediamine D2->R1 D2->R2 D3 1,2-Diaminopropane D3->R1 D3->R2 A1 Determine Rate Constants (k) R1->A1 A2 Determine Stability Constants (log K) R2->A2 Comp Comparative Reactivity Assessment A1->Comp A2->Comp

Caption: Experimental workflow for the comparative reactivity study.

Conclusion

The reactivity of vicinal diamines is a critical consideration in their application in synthesis and materials science. This compound, due to its significant steric hindrance, is expected to exhibit lower reactivity compared to less substituted analogs like ethylenediamine and 1,2-diaminopropane.[2] While direct comparative kinetic data is sparse, thermodynamic data from metal complex stability constants supports this assertion. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to quantify these reactivity differences. This understanding is essential for selecting the appropriate diamine building block to achieve desired reaction outcomes and product characteristics in drug development and other scientific endeavors.

References

Assessing the Cost-Effectiveness of 1,2-Diamino-2-methylpropane in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and desired product characteristics. This guide provides a comprehensive analysis of the cost-effectiveness of 1,2-Diamino-2-methylpropane in synthesis, with a particular focus on its comparison with the alternative diamine, 1,2-diaminopropane (B80664). This evaluation is based on current market pricing, and experimental data from the synthesis of bioactive molecules.

Cost Analysis of Diamine Building Blocks

A primary consideration for any synthesis is the cost of the starting materials. The price of diamines can fluctuate based on market demand, synthesis complexity, and purity. Below is a comparative summary of the pricing for this compound and 1,2-diaminopropane from various suppliers. To facilitate a more direct comparison, prices have been normalized to a per-gram basis where possible.

DiamineSupplierQuantityPrice (USD)Price (USD/g)
This compound TCI America5 mL$120.00~$28.24/g (density ≈ 0.85 g/mL)
TCI America25 mL$493.00~$23.20/g (density ≈ 0.85 g/mL)
Spectrum Chemical5 mL$146.30~$34.42/g (density ≈ 0.85 g/mL)
NanoAxis LLC-$29.00-
1,2-diaminopropane Sigma-Aldrich100 g$27.03$0.27/g
Sigma-Aldrich500 g$65.77$0.13/g
Sigma-Aldrich2 kg$248.20$0.12/g
Thermo Fisher Scientific250 mL$42.65~$0.20/g (density ≈ 0.87 g/mL)
ChemicalBook1 kg$5.00 - $15.00$0.005 - $0.015/g

Note: Prices are subject to change and may vary based on purity and supplier. The density of each diamine was used to approximate the price per gram for liquid volumes.

From this data, it is evident that 1,2-diaminopropane is significantly more cost-effective on a per-gram basis, particularly when purchased in larger quantities. This establishes a clear baseline for our cost-effectiveness analysis: for this compound to be a viable alternative, it must offer substantial advantages in synthetic performance.

Performance in the Synthesis of Bioactive Molecules: A Case Study of Neocryptolepine (B1663133) Analogs

To assess the performance of this compound against its alternatives, we will examine their application in the synthesis of 11-substituted neocryptolepine analogs. Neocryptolepine is an indoloquinoline alkaloid with known cytotoxic, antibacterial, and antiparasitic activities.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, making its analogs promising candidates for anticancer drug development.[1]

The synthesis of these analogs often involves the nucleophilic aromatic substitution of an 11-chloroindoloquinoline precursor with a suitable diamine. The structure of the diamine side chain can significantly influence the biological activity of the final compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 11-aminoneocryptolepines, adapted from published procedures.[2]

experimental_workflow start Start reagents 11-Chloroindoloquinoline (0.3 mmol) Excess Diamine (3.0 mmol) start->reagents reaction Heat at 120 °C for 4 h reagents->reaction tlc Monitor reaction by TLC reaction->tlc purification Purify by flash chromatography (AcOEt/2 M NH3 in MeOH, 9:1) tlc->purification Reaction complete product Yield pure yellowish solid product purification->product end End product->end

Figure 1: Generalized experimental workflow for the synthesis of 11-aminoneocryptolepines.

General Procedure for the Synthesis of 11-Aminoneocryptolepines: [2]

  • 11-Chloroindoloquinoline (0.3 mmol) and an excess of the appropriate ω-aminoalkylamine (3.0 mmol) are heated together at 120 °C for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting brown crude oil is purified by flash chromatography using a mixture of ethyl acetate (B1210297) and a 2 M solution of ammonia (B1221849) in methanol (B129727) (9:1, v/v) as the eluent to yield the pure yellowish solid product.

Comparative Yield Data

The choice of diamine in the synthesis of neocryptolepine analogs has a direct impact on the reaction yield. The table below summarizes the reported yields for the synthesis of different 11-substituted neocryptolepine derivatives using this compound and 1,2-diaminopropane.

Diamine UsedProductYield (%)Reference
This compound N-(2-Amino-2-methylpropyl)-2,5-dimethyl-5H-indolo[2,3-b]quinolin-11-amine88%[2]
1,2-diaminopropane N-(2-Aminopropyl)-2-chloro-5-methyl-5H-indolo[2,3-b]quinolin-11-amine87%[2]

The experimental data indicates that both this compound and 1,2-diaminopropane provide excellent yields in this specific synthesis, with only a marginal difference between them.

Mechanism of Action: Targeting Topoisomerase II

The biological activity of the synthesized neocryptolepine analogs stems from their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][3] This inhibition is achieved through a mechanism of DNA intercalation.

mechanism_of_action cluster_dna DNA Double Helix Base Pair 1 Base Pair 1 Base Pair 2 Base Pair 2 Base Pair 3 Base Pair 3 Base Pair 4 Base Pair 4 Neocryptolepine Neocryptolepine Analog Intercalation Intercalation between DNA base pairs Neocryptolepine->Intercalation TopoII Topoisomerase II Intercalation->TopoII alters DNA topology Cleavage Topoisomerase II introduces double-strand breaks TopoII->Cleavage Inhibition Neocryptolepine analog stabilizes the complex, preventing re-ligation Cleavage->Inhibition leads to Apoptosis Cell Cycle Arrest and Apoptosis Inhibition->Apoptosis

Figure 2: Mechanism of action of neocryptolepine analogs as Topoisomerase II inhibitors.

Conclusion: A Cost-Effectiveness Verdict

Based on the presented data, 1,2-diaminopropane demonstrates a significant cost advantage over this compound, with prices that can be orders of magnitude lower, especially at bulk scale. In the context of synthesizing neocryptolepine analogs, both diamines exhibit comparable and high reaction yields.

Therefore, for applications where the primary consideration is the introduction of a simple diamine side chain and where the specific structural features of the methyl-substituted propane (B168953) backbone of this compound do not confer a significant advantage in biological activity or other desired properties, 1,2-diaminopropane is the more cost-effective choice.

The decision to use the more expensive this compound would need to be justified by specific structure-activity relationship (SAR) studies that demonstrate a clear and significant enhancement in the performance of the final product, which would outweigh its substantially higher cost. For researchers and drug development professionals, this analysis underscores the importance of a holistic assessment that includes not only the immediate cost of reagents but also their impact on synthetic efficiency and the ultimate functionality of the target molecules.

References

literature review comparing the applications of various aliphatic diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of Aliphatic Diamines

Aliphatic diamines are a versatile class of organic compounds characterized by two amino groups attached to an aliphatic carbon backbone. Their unique chemical reactivity, driven by the nucleophilic nature of the amine groups, makes them indispensable building blocks in a wide array of applications, from high-performance polymers to pharmaceuticals. This guide provides a comparative analysis of various aliphatic diamines, focusing on their performance in key applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Overview of Common Aliphatic Diamines

The structure of an aliphatic diamine—whether it is linear, branched, or cyclic—significantly influences its physical properties and reactivity, thereby dictating its suitability for different applications.

  • Ethylenediamine (EDA): A simple, linear diamine, EDA is widely used as a building block for chelating agents like EDTA, as a curing agent for epoxy resins, and in the synthesis of pharmaceuticals and agrochemicals.[1][2]

  • Hexamethylenediamine (B150038) (HMDA): Best known as a key monomer, along with adipic acid, for the production of Nylon 6,6, HMDA is crucial for creating high-strength polyamide fibers and plastics.[3][4][5] It also serves as a curing agent in epoxy resins and in the production of polyurethane coatings.[4][5][6]

  • Putrescine and Cadaverine (B124047): These naturally occurring diamines are produced during the decomposition of amino acids in living and decaying organisms.[7][8] In biological systems, they are involved in cell growth and proliferation.[9] Putrescine, for instance, is a precursor to higher polyamines like spermidine (B129725) and spermine.[9][10]

  • Cycloaliphatic Diamines (e.g., Isophorone diamine - IPDA): These diamines contain a cyclic carbon structure, which imparts greater rigidity and thermal stability to polymers compared to their linear counterparts. They are frequently used as curing agents for epoxy coatings that require high performance and chemical resistance.[11][12][13]

Comparative Application Analysis

The selection of a specific diamine is critical as it dictates the processing characteristics and final properties of the material. Below, we compare their performance in two major industrial applications: epoxy resin curing and polyamide synthesis.

Epoxy Resin Curing Agents

Aliphatic diamines are fundamental curing agents (hardeners) for epoxy resins. The amine groups undergo a nucleophilic addition reaction with the epoxide groups of the resin, forming a highly cross-linked, three-dimensional thermoset polymer. The diamine's structure directly impacts cure speed, viscosity, and the final mechanical and thermal properties of the cured epoxy.[11][14]

A comparative study investigating the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with a linear diamine (propanediamine, PDA) and a branched polyamine (TAPA) highlights these differences. While both showed high reactivity, the branched structure of TAPA led to a more densely cross-linked network.[15][16]

Table 1: Comparative Performance of Aliphatic Amines as Epoxy Curing Agents

Property Linear Diamine (DGEBA/PDA) Branched Polyamine (DGEBA/TAPA) Cycloaliphatic Diamine (IPDA) Reference
Glass Transition Temp. (Tg∞) Lower Higher (by ~45 °C vs. some commercial amines) High [14][15][16]
Total Reaction Heat (ΔH) 100.2 kJ/mol 108.5 kJ/mol Varies [15]
Crosslink Density Lower Higher High [16]
Thermal Stability (Char Yield) Lower Higher High [14][16]
Cure Speed Fast Fast Slower [14]

| Key Advantage | Rapid hardness development | Superior thermal resistance | High heat and chemical resistance |[14][15][16] |

The following diagram illustrates a typical workflow for evaluating and comparing the performance of different diamine curing agents for epoxy resins.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal & Mechanical Analysis cluster_eval 3. Performance Evaluation prep1 Stoichiometric mixing of epoxy resin and diamine curative prep2 Degassing to remove air bubbles prep1->prep2 dsc DSC Analysis (Cure kinetics, Tg) prep2->dsc dma DMA Analysis (Crosslink density, Tg) prep2->dma tga TGA Analysis (Thermal Stability) prep2->tga eval Comparative Analysis of: - Glass Transition Temp. (Tg) - Reaction Heat (ΔH) - Thermal Stability - Mechanical Properties dsc->eval dma->eval tga->eval

Workflow for comparing epoxy curing agents.
Polyamide Synthesis

Aliphatic diamines are essential monomers for the synthesis of polyamides, a major class of engineering plastics and fibers known for their high strength and thermal stability.[17] The most well-known example is the condensation of hexamethylenediamine (HMDA) with adipic acid to form Nylon 6,6.[4]

Recent research has explored more direct and environmentally benign methods for polyamide synthesis, such as the catalytic dehydrogenation of diols and diamines, which produces H₂ as the only byproduct.[18][19] This method avoids the need for stoichiometric activating agents required in conventional condensation reactions.[18]

Table 2: Polyamide Synthesis via Catalytic Dehydrogenation of Diols and Diamines

Diol Diamine Catalyst Loading Solvent Polymer Mn (kDa) Reference
1,4-Butanediol 1,6-Hexanediamine 1 mol% Anisole 10.1 [18]
1,6-Hexanediol 1,6-Hexanediamine 1 mol% Anisole 13.5 [18]
1,6-Hexanediol 1,8-Octanediamine 1 mol% Anisole 26.9 [19]

| 1,10-Decanediol | 1,6-Hexanediamine | 2 mol% | Anisole/DMSO | 29.8 |[18] |

The diagram below illustrates the fundamental condensation reaction between a dicarboxylic acid and a diamine to form a polyamide, releasing water as a byproduct. This process is the basis for the synthesis of materials like Nylon.

G diacid Dicarboxylic Acid (e.g., Adipic Acid) process Polycondensation (Heat/Catalyst) diacid->process diamine Aliphatic Diamine (e.g., HMDA) diamine->process polyamide Polyamide (e.g., Nylon 6,6) process->polyamide Forms water Water (H₂O) Byproduct process->water Releases

General scheme for polyamide synthesis.
Biological and Pharmaceutical Applications

In the context of biology and drug development, aliphatic diamines are of significant interest.

  • Biogenic Amines: Putrescine and cadaverine are vital polyamines involved in cell regulation.[9] Putrescine is synthesized from the amino acid arginine through two primary pathways. Understanding these pathways is crucial in fields like oncology, where polyamine metabolism is often dysregulated.

  • Drug Scaffolds: The defined spatial arrangement of functional groups makes diamines, particularly conformationally restricted cyclic diamines, attractive scaffolds for drug discovery.[20] Their rigid structures can reduce the entropy of binding to a biological target, potentially increasing ligand affinity and selectivity.[20][21]

This diagram shows the two biological pathways for the synthesis of putrescine from arginine, a key process in living cells.

G arginine L-Arginine agmatine Agmatine arginine->agmatine Arginine Decarboxylase (ADC) ornithine L-Ornithine arginine->ornithine Arginase n_carbamoyl N-Carbamoylputrescine agmatine->n_carbamoyl Agmatine Imino Hydroxylase (AIH) putrescine Putrescine (Butane-1,4-diamine) n_carbamoyl->putrescine ornithine->putrescine Ornithine Decarboxylase (ODC)

Biosynthetic pathways of putrescine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

Determination of Epoxy Pot Life and Cure Characteristics
  • Sample Preparation: 100g of epoxy resin and a stoichiometric amount of the diamine curative are pre-conditioned to 25°C. The components are mixed thoroughly for 2 minutes.[11]

  • Pot Life (Viscosity Method): The viscosity of the mixture is monitored over time at a constant temperature (e.g., 25°C) using a rotational viscometer. The pot life is defined as the time required for the initial viscosity to double or reach a specified endpoint (e.g., 50,000 cP).[11]

  • Differential Scanning Calorimetry (DSC): Nonisothermal DSC runs are performed by heating the uncured mixture at multiple, constant rates (e.g., 5, 10, 15, and 20 °C/min). This allows for the determination of the total heat of reaction (ΔH) and the glass transition temperature of the fully cured epoxy (Tg∞).[15] Isothermal DSC runs at various temperatures can be used to study cure kinetics.

  • Dynamic Mechanical Analysis (DMA): A fully cured sample is subjected to an oscillating force at varying temperatures. This analysis provides information on the glass transition temperature (tan δ peak) and the storage modulus in the rubbery region, which is used to calculate the crosslink density.[16]

  • Thermogravimetric Analysis (TGA): A cured sample is heated at a constant rate in an inert (N₂) or oxidative (air) atmosphere. The resulting weight loss as a function of temperature provides data on the thermal stability of the material and the final char yield.[16]

Synthesis of Polyamides via Catalytic Dehydrogenation
  • Reaction Setup: In a glovebox, a diol (1.0 mmol), a diamine (1.0 mmol), and a Ruthenium-based catalyst (e.g., Milstein catalyst, 1-2 mol%) are combined in a solvent (e.g., 1.5 mL anisole).[18]

  • Polymerization: The reaction vessel is sealed and heated (e.g., under a flow of N₂) for a specified time (e.g., 48 hours) at a set temperature.[18]

  • Isolation: The resulting polymer is isolated by precipitation in a non-solvent (e.g., toluene), followed by filtration and drying.[18]

  • Characterization: The number average molecular weight (Mn) and polydispersity index (PDI) of the polyamide are determined by Gel Permeation Chromatography (GPC). The chemical structure is confirmed by ¹H NMR spectroscopy.[18]

References

case studies comparing the use of 1,2-Diamino-2-methylpropane in different research areas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1,2-Diamino-2-methylpropane's utility in coordination chemistry, polymer science, and drug discovery, with direct comparisons to alternative diamines and detailed experimental methodologies.

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of this compound against other commonly used diamines, supported by experimental data to inform compound selection and protocol development in various research and development applications.

Executive Summary

This compound is a sterically hindered aliphatic diamine that finds utility across several scientific disciplines due to its unique structural features. The presence of a geminal dimethyl group on the carbon atom adjacent to the amino groups imparts significant steric bulk, influencing the stereochemistry and stability of its derivatives. This guide explores its application as a ligand in coordination chemistry, a monomer in polymer synthesis, and a building block in the development of therapeutic agents, offering a comparative perspective on its performance relative to other diamines.

Coordination Chemistry: A Comparative Look at Complex Stability

In coordination chemistry, the choice of ligand is critical in determining the properties of the resulting metal complex. The stability of these complexes is a key performance indicator. While direct comparative studies on the stability of this compound complexes against other diamines are not extensively documented in a single source, we can infer its potential performance by comparing structurally similar diamines.

A study on the formation of mixed ligand Cu(II) complexes provides valuable data on the stability constants of complexes formed with various diamines. By examining the data for 1,2-diaminopropane (B80664), a close structural analog to this compound, we can anticipate the influence of the additional methyl group. The steric hindrance introduced by the geminal dimethyl groups in this compound is expected to influence the stability and geometry of the resulting metal complexes.

Ligandlog K1log K2
Ethylenediamine (B42938)10.489.07
1,2-Diaminopropane10.559.03
1,3-Diaminopropane9.707.70

Table 1: Stability Constants of Cu(II) Complexes with Various Diamines. The data suggests that vicinal diamines like ethylenediamine and 1,2-diaminopropane form more stable 1:1 and 1:2 complexes with Cu(II) compared to 1,3-diaminopropane. The slightly higher stability of the 1,2-diaminopropane complex may be attributed to the electron-donating effect of the methyl group. It is hypothesized that this compound would exhibit similar or slightly altered stability constants due to the increased steric bulk of the two methyl groups.

Experimental Protocol: Determination of Stability Constants of Cu(II)-Diamine Complexes

Materials:

  • Copper(II) perchlorate (B79767) solution (standardized)

  • Diamine (Ethylenediamine, 1,2-Diaminopropane, or this compound)

  • Perchloric acid (standardized)

  • Sodium perchlorate

  • Sodium hydroxide (B78521) solution (carbonate-free, standardized)

  • Deionized water

Procedure:

  • Prepare a solution of the diamine of known concentration.

  • Prepare a series of solutions containing a fixed concentration of Cu(II) perchlorate and varying concentrations of the diamine.

  • Maintain a constant ionic strength in all solutions using sodium perchlorate.

  • Titrate the solutions with a standardized sodium hydroxide solution.

  • Record the pH of the solution after each addition of NaOH.

  • Calculate the formation constants (log K) from the titration data using established computational methods, such as the Bjerrum method.

Polymer Science: Application as a Curing Agent

In polymer science, diamines are frequently used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network. The structure of the diamine significantly affects the thermal and mechanical properties of the cured resin.

Curing Agent TypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Linear Aliphatic Diamine (e.g., 1,3-Diaminopropane)~90-11050-703-5
Cycloaliphatic Diamine (e.g., Isophorone Diamine)~14960-803-6
Aromatic Amine (e.g., 4,4'-Diaminodiphenyl Sulfone)>20080-1002-4

Table 2: Typical Properties of Epoxy Resins Cured with Different Amine Curing Agents. Aromatic amines generally yield polymers with higher thermal stability (higher Tg) and tensile strength but lower flexibility (lower elongation at break) compared to aliphatic diamines. This compound, as a branched aliphatic diamine, would be expected to produce a cured epoxy with properties intermediate to linear aliphatic and cycloaliphatic diamines, with its steric hindrance potentially influencing the cross-linking density and final properties.

Experimental Workflow: Curing of Epoxy Resin with a Diamine Agent

G start Start resin Epoxy Resin (e.g., DGEBA) start->resin diamine Diamine Curing Agent (e.g., this compound) start->diamine mix Mixing resin->mix diamine->mix degas Degassing (Vacuum) mix->degas cure Curing (Specified Temperature and Time) degas->cure post_cure Post-Curing (Elevated Temperature) cure->post_cure characterization Characterization (DSC, TGA, Tensile Testing) post_cure->characterization end End characterization->end

Caption: Workflow for curing epoxy resin with a diamine agent.

Drug Discovery: Synthesis of Antimalarial Agents

This compound serves as a valuable building block in the synthesis of complex organic molecules, including those with potential therapeutic applications. One notable application is in the preparation of neocryptolepine (B1663133) analogs, which have shown antimalarial activity.

The synthesis of these analogs often involves a multi-step process where the diamine is incorporated to form a key heterocyclic scaffold. While direct comparisons of yield and efficacy with other diamines in this specific synthesis are not extensively published, the choice of this compound is likely driven by the desired stereochemistry and substitution pattern in the final product, which are influenced by the steric bulk of the geminal dimethyl groups.

Experimental Protocol: Synthesis of Neocryptolepine Analogs

This protocol is a generalized procedure based on the known synthesis of neocryptolepine and its analogs.

Materials:

  • 2-Chloro-3-formylquinoline

  • This compound

  • Solvent (e.g., Ethanol)

  • Base (e.g., Potassium carbonate)

  • Palladium catalyst (for subsequent coupling reactions)

Procedure:

  • Condensation: Dissolve 2-chloro-3-formylquinoline and this compound in an appropriate solvent. Add a base and heat the mixture to reflux for several hours to form the intermediate Schiff base.

  • Cyclization: The intermediate undergoes an intramolecular cyclization to form the core heterocyclic structure.

  • Purification: The crude product is purified by column chromatography.

  • Further Modification (Optional): The resulting neocryptolepine precursor can be further modified through cross-coupling reactions to introduce various substituents.

Proposed Mechanism of Action for Diamine-Containing Antimalarials

The mechanism of action for many diamine-containing antimalarial drugs, such as chloroquine, is believed to involve the disruption of heme detoxification in the malaria parasite.

G cluster_parasite Malaria Parasite FV Food Vacuole (Acidic pH) ProtonatedDrug Protonated Drug FV->ProtonatedDrug Protonation Heme Toxic Heme Polymerization Heme Polymerization Heme->Polymerization Detoxification Hemozoin Non-toxic Hemozoin Polymerization->Hemozoin Drug Diamine Drug (e.g., Chloroquine) Drug->FV ProtonatedDrug->Polymerization Inhibition RBC Red Blood Cell RBC->Heme Digestion of Hemoglobin

Caption: Simplified mechanism of action for diamine-based antimalarials.

Conclusion

This compound presents a unique set of properties due to its sterically hindered vicinal diamine structure. In coordination chemistry, it is expected to form stable metal complexes with distinct stereochemistries. In polymer science, its use as a curing agent could offer a balance of thermal and mechanical properties. In drug discovery, it serves as a key building block for complex heterocyclic structures.

While direct, comprehensive comparative studies are limited, the available data on analogous compounds allows for informed predictions of its performance. Further research directly comparing this compound with other diamines in various applications would be highly valuable to the scientific community, enabling more precise material and reagent selection. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the potential of this versatile compound.

A Comparative Guide to the Purity Validation of Commercial 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 1,2-Diamino-2-methylpropane, detailing methods for purity validation and comparing its performance with relevant alternatives. The information herein is supported by established analytical techniques and aims to assist researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound (CAS RN 811-93-8), also known as 2-methyl-1,2-propanediamine, is an aliphatic diamine that serves as a versatile building block in organic synthesis and materials science.[1] Its structure, featuring two primary amine groups on adjacent carbons with a tertiary carbon, imparts unique properties making it valuable in the synthesis of ligands, pharmaceuticals, and polymers. Commercial grades of this compound typically offer a purity of greater than 97.0%, as determined by gas chromatography (GC).[2]

Purity Validation of this compound

The validation of purity for this compound is crucial for ensuring the reliability and reproducibility of experimental results. Several analytical techniques can be employed for this purpose, each providing distinct and complementary information.

Common Impurities:

While manufacturers' specifications guarantee a minimum purity, the nature and concentration of impurities can vary. Potential impurities in commercially available this compound may arise from the synthetic route, which often involves the reductive amination of 2-amino-2-methyl-1-propanol (B13486) or the reaction of 2-methyl-1,2-propanediol derivatives with ammonia. Consequently, common impurities may include:

  • Unreacted starting materials: 2-amino-2-methyl-1-propanol.

  • Byproducts of the amination reaction: Over-alkylated products or oligomers.

  • Residual solvents: Solvents used during synthesis and purification.

  • Water: Due to the hygroscopic nature of amines.

A thorough purity analysis should aim to identify and quantify these potential contaminants.

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive validation of this compound purity.

  • Gas Chromatography (GC): As the industry standard for this compound, GC with a Flame Ionization Detector (FID) is excellent for quantifying volatile impurities and determining the overall purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization, can be a powerful tool for separating and quantifying non-volatile impurities or for orthogonal confirmation of GC results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation and for detecting impurities that may not be amenable to GC or HPLC analysis.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique is invaluable for the identification of unknown impurities.

The following table summarizes the typical data obtained from these analytical methods for a commercial sample of this compound.

Analytical MethodParameterTypical Result
Gas Chromatography (GC-FID) Purity> 97.0%
Major ImpurityUnidentified (Retention Time dependent on column and method)
HPLC (UV/Vis after Derivatization) Purity> 97.0% (relative peak area)
Derivatizing AgentDansyl Chloride
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)δ 1.10 (s, 6H, 2 x CH₃), 1.25 (br s, 4H, 2 x NH₂), 2.55 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ)δ 24.5 (2C, CH₃), 51.0 (1C, C(CH₃)₂), 53.0 (1C, CH₂NH₂)

Comparison with Alternative Diamines

Several other diamines with similar structural features are commercially available and may serve as alternatives to this compound in certain applications. The choice of diamine can significantly impact reaction kinetics, product properties, and cost.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Features
This compound C₄H₁₂N₂88.15123-124Tertiary carbon center, vicinal diamine.
1,2-Diaminopropane C₃H₁₀N₂74.12118-120Chiral, simple vicinal diamine.
1,3-Diaminopropane C₃H₁₀N₂74.12139-141Linear, primary amines separated by three carbons.[3]

Performance Comparison in Epoxy Curing:

As a common application for diamines is in the curing of epoxy resins, the following table provides a qualitative comparison of the performance of this compound and its alternatives as epoxy curing agents.

Curing AgentReactivityGlass Transition Temperature (Tg)Mechanical Strength
This compound ModerateModerateGood
1,2-Diaminopropane HighModerate-HighGood
1,3-Diaminopropane HighModerateGood

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of this compound and quantify volatile impurities.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with Methanol (B129727) (e.g., 1 mg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for GC-FID Purity Analysis.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Sample Preparation: Prepare a solution of this compound in methanol (approximately 1 mg/mL).

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

HPLC Protocol with Dansyl Chloride Derivatization

Objective: To determine the purity of this compound via HPLC after pre-column derivatization.

HPLC_Workflow cluster_prep Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Solution Buffer Add Bicarbonate Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride in Acetonitrile (B52724) Buffer->Dansyl React Incubate at 60°C for 30 min Dansyl->React Quench Quench with Methylamine Solution React->Quench Injection Inject Derivatized Sample Quench->Injection Separation Reverse-Phase C18 Column Injection->Separation Detection UV (254 nm) or Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add an excess of dansyl chloride solution in acetonitrile (e.g., 10 mg/mL).

    • Incubate the mixture at 60 °C for 30 minutes in the dark.

    • Quench the reaction with a small amount of a primary amine solution (e.g., methylamine).

    • Filter the solution before injection.

NMR Spectroscopy Protocol

Objective: To confirm the chemical structure and identify impurities in this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample This compound Dissolve Dissolve in CDCl₃ Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire_H1 Acquire ¹H NMR Spectrum Tube->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Tube->Acquire_C13 Process_H1 Process and Analyze ¹H Spectrum Acquire_H1->Process_H1 Process_C13 Process and Analyze ¹³C Spectrum Acquire_C13->Process_C13 Structure Confirm Structure and Identify Impurities Process_H1->Structure Process_C13->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, relaxation delay of 1 s.

  • ¹³C NMR Acquisition:

    • Acquire with proton decoupling.

    • Typical parameters: spectral width of 250 ppm, relaxation delay of 2 s.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

    • Compare the chemical shifts and coupling patterns to known values to confirm the structure and identify any impurities.[4]

This guide provides a framework for the purity validation and comparative assessment of this compound. For specific applications, it is recommended to perform in-house validation of these methods and to obtain detailed certificates of analysis from suppliers.

References

Safety Operating Guide

Proper Disposal of 1,2-Diamino-2-methylpropane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and strongly recommended method for the disposal of 1,2-Diamino-2-methylpropane is to engage a licensed professional waste disposal service. This ensures compliance with all applicable regulations and mitigates the significant health and environmental risks associated with this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling for Disposal

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2] Before handling for disposal, ensure all ignition sources are removed and use spark-proof tools and explosion-proof equipment.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

Waste this compound should be stored in a suitable, tightly closed, and properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][3]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste. The following table summarizes the recommended disposal options.

Disposal MethodQuantitative Limits & ConditionsSuitability
Licensed Waste Disposal Service No limit.Primary and most recommended method. Suitable for all quantities of pure, solution, or contaminated materials.[1][4]
Incineration No specific limit, handled by a licensed facility.A common method used by professional disposal services, often requiring an afterburner and scrubber.[4]
Sanitary Sewer Disposal Strictly limited. For aliphatic amines with six or fewer carbon atoms, a disposal limit of 100 mL of material per discharge is suggested, followed by flushing with at least 100 volumes of water.[5][6] The material must be neutralized to a pH between 5.5 and 9.0 before disposal.[5][6]Only for very dilute aqueous solutions. Not suitable for pure or concentrated this compound due to its flammability and corrosivity. Local regulations must be consulted and strictly followed.

Laboratory-Scale Neutralization Protocol (for Dilute Aqueous Solutions Only)

For small quantities of dilute aqueous solutions of this compound, a laboratory-scale neutralization procedure can be performed before sanitary sewer disposal. This protocol is adapted from general procedures for aliphatic amines and should be conducted with extreme caution in a chemical fume hood.

Objective: To neutralize the basic this compound to a less hazardous salt solution with a pH between 6.0 and 8.0.

Materials:

  • Waste solution of this compound

  • Weak acid (e.g., 1M citric acid solution)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Place the container with the this compound waste solution in an ice bath on a stir plate within a certified chemical fume hood. Begin stirring the solution.

  • Acid Addition: Slowly add the 1M citric acid solution dropwise to the stirring waste solution. The neutralization reaction is exothermic, and slow addition is crucial to control the temperature.

  • Monitoring: Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.

  • pH Measurement: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the weak acid until the pH of the solution is stable between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting salt solution can be flushed down the sanitary sewer with a large volume of water (at least 100-fold excess), in accordance with local regulations.[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_primary_disposal Primary Disposal Route cluster_secondary_disposal Secondary Disposal Route (Restricted) start Start: this compound Waste assess_quantity Assess Quantity and Concentration start->assess_quantity is_pure_or_conc Pure, Concentrated, or Contaminated? assess_quantity->is_pure_or_conc package Package in a sealed, labeled, compatible container is_pure_or_conc->package Yes check_local_regs Check Local Regulations for Sewer Disposal is_pure_or_conc->check_local_regs No (Dilute Aqueous) contact_vendor Contact Licensed Waste Disposal Service package->contact_vendor incineration Incineration by Approved Facility contact_vendor->incineration neutralize Neutralize to pH 6.0-8.0 in Fume Hood check_local_regs->neutralize Permitted disposal_denied Sewer Disposal Not Permitted check_local_regs->disposal_denied Not Permitted sewer_disposal Dispose to Sanitary Sewer with >100x Water neutralize->sewer_disposal disposal_denied->package

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,2-Diamino-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Diamino-2-methylpropane

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling this compound. This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Classification

This compound is classified as a flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[1] Adherence to the following safety measures is mandatory to mitigate risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The selection of PPE should be based on the potential for exposure in the specific laboratory setting.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used in situations with a high potential for splashing.EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemical-resistant and fire/flame-retardant lab coat or coveralls.[1] Handle with impervious gloves.[2] Always inspect gloves for integrity before use and use proper glove removal technique.[2][3]-
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]NIOSH/MSHA or EN 149
Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and exposure.

ProcedureKey Steps
Handling Always handle in a well-ventilated area, preferably under a chemical fume hood.[4] Use non-sparking tools and take measures to prevent static discharge.[1][5] Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke in the handling area.[1]
Storage Store in a cool, dry, and well-ventilated place.[1][2][5] Keep the container tightly closed and store under an inert atmosphere as the substance is air-sensitive.[6] Store away from incompatible materials such as acids and strong oxidizing agents.[6] The storage area should be locked up.[1]
Emergency First-Aid Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[1] Seek immediate emergency medical help.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower.[1][5]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Get medical help.[1]
Disposal Plan

Contaminated materials and the chemical itself must be disposed of following regulated procedures.

Waste TypeDisposal Method
Chemical Waste Dispose of contents and container to an approved waste disposal plant.[5] This should be done through a licensed professional waste disposal service.[3]
Contaminated PPE Dispose of as unused product. Contaminated clothing should be washed before reuse.[1][5]

Operational Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for working with this compound, from preparation to disposal.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate PPE B->C D Use non-sparking tools C->D E Perform experiment D->E F Keep container tightly closed when not in use E->F G Segregate chemical waste F->G H Dispose of waste in approved, labeled containers G->H I Decontaminate work area H->I J Remove and dispose of contaminated PPE properly I->J

Caption: Standard workflow for safe handling and disposal.

References

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